molecular formula C12H10F3NO3 B064168 ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate CAS No. 175203-82-4

ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

Cat. No.: B064168
CAS No.: 175203-82-4
M. Wt: 273.21 g/mol
InChI Key: LLGKTDNPBIFJKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate is a high-value chemical building block extensively used in medicinal chemistry and pharmaceutical research. This compound features a privileged indole scaffold, a 5-trifluoromethoxy substituent that enhances metabolic stability and membrane permeability, and an ester group that serves as a versatile handle for further synthetic modification. Its primary research application lies in the synthesis of novel bioactive molecules, particularly as a key precursor in the development of potential therapeutic agents targeting serotonin receptors, kinase enzymes, and other critical biological pathways. The presence of the trifluoromethoxy group is a significant structural motif, often employed to fine-tune the physicochemical properties of lead compounds, thereby improving their drug-like characteristics. Researchers utilize this ester to access the corresponding carboxylic acid via hydrolysis or to create amide derivatives, facilitating the construction of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This makes it an indispensable tool for chemists and biologists engaged in early-stage drug discovery programs focused on central nervous system (CNS) disorders, inflammatory diseases, and oncology.

Properties

IUPAC Name

ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3/c1-2-18-11(17)10-6-7-5-8(19-12(13,14)15)3-4-9(7)16-10/h3-6,16H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGKTDNPBIFJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371930
Record name ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-82-4
Record name Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175203-82-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate is a fluorinated heterocyclic compound belonging to the indole class of molecules. The indole scaffold is a core structural motif in numerous biologically active compounds, including pharmaceuticals and natural products. The presence of the trifluoromethoxy (-OCF₃) group at the 5-position is of particular interest in medicinal chemistry. This functional group is known to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profile. This guide provides a summary of the available technical data for this compound and outlines a proposed synthetic methodology.

Chemical and Physical Properties

A summary of the key identifying and physical properties for this compound is presented below. Due to the limited availability of public experimental data, some properties are calculated or estimated.

PropertyValueReference
CAS Number 175203-82-4[1]
Molecular Formula C₁₂H₁₀F₃NO₃[1]
Molecular Weight 273.21 g/mol [1]
IUPAC Name This compound
Canonical SMILES CCOC(=O)C1=CC2=C(N1)C=C(C=C2)OC(F)(F)F
Physical Form Solid (predicted)
Storage Temperature Room Temperature, Sealed in Dry[1]

Synthetic Methodology

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a plausible and common approach for this class of compounds is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and a ketone or α-keto-ester.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The synthesis would logically proceed in two main steps:

  • Formation of the Phenylhydrazone: Reaction of (4-(trifluoromethoxy)phenyl)hydrazine with ethyl pyruvate.

  • Indolization: Acid-catalyzed cyclization of the resulting hydrazone to form the indole ring.

The key starting material, (4-(trifluoromethoxy)phenyl)hydrazine, can be prepared from 4-(trifluoromethoxy)aniline via diazotization followed by reduction. 4-(trifluoromethoxy)aniline is a commercially available reagent.[2]

General Experimental Protocol (Proposed)

Step A: Preparation of (4-(trifluoromethoxy)phenyl)hydrazine hydrochloride from 4-(trifluoromethoxy)aniline

  • Dissolve 4-(trifluoromethoxy)aniline (1 eq.) in concentrated hydrochloric acid at 0-5 °C.

  • Add a solution of sodium nitrite (1 eq.) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate (3-4 eq.) in concentrated hydrochloric acid and cool to 0 °C.

  • Add the diazonium salt solution dropwise to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir for several hours, warming to room temperature.

  • Collect the precipitated (4-(trifluoromethoxy)phenyl)hydrazine hydrochloride by filtration, wash with a small amount of cold water, and dry under vacuum.

Step B: Synthesis of this compound

  • Suspend (4-(trifluoromethoxy)phenyl)hydrazine hydrochloride (1 eq.) and ethyl pyruvate (1.1 eq.) in ethanol.

  • Heat the mixture to reflux for 1-2 hours to form the corresponding phenylhydrazone.

  • Cool the reaction mixture and add a strong acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.[3][4]

  • Heat the mixture again (temperature will depend on the catalyst, e.g., 80-100 °C for PPA) and monitor the reaction by TLC until the starting hydrazone is consumed.

  • Pour the reaction mixture onto ice-water and neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the final product.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_intermediate Intermediates cluster_final Final Product & Purification A 4-(trifluoromethoxy)aniline Step1 1. Diazotization 2. Reduction (SnCl2/HCl) A->Step1 B Ethyl Pyruvate Step2 Condensation B->Step2 Int1 (4-(trifluoromethoxy)phenyl)hydrazine Step1->Int1 Int2 Ethyl 2-((2-(4-(trifluoromethoxy)phenyl)hydrazono)propanoate Step2->Int2 Step3 Fischer Indolization (Acid Catalyst, Heat) Purification Workup & Purification (Extraction, Chromatography) Step3->Purification Int1->Step2 Int2->Step3 Product Ethyl 5-(trifluoromethoxy)-1H- indole-2-carboxylate Purification->Product Fischer_Indole_Mechanism General Mechanism of the Fischer Indole Synthesis Start Phenylhydrazone Enamine Enamine (Tautomer) Start->Enamine Tautomerization Protonation Protonated Enamine Enamine->Protonation + H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Protonation->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Aminal Cyclic Aminal Cyclization->Aminal Elimination Elimination of NH₃ (Aromatization) Aminal->Elimination + H⁺, -NH₄⁺ Product Indole Product Elimination->Product

References

An In-depth Technical Guide to the Synthesis of Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a trifluoromethoxy group at the 5-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide details the most plausible synthetic route, the Fischer indole synthesis, and provides a detailed, adaptable experimental protocol.

Introduction

Indole derivatives are of significant interest due to their wide-ranging pharmacological activities. The trifluoromethoxy (-OCF3) group is a unique substituent known for its high lipophilicity, metabolic stability, and ability to act as a bioisostere for other functional groups. Its incorporation into the indole nucleus at the 5-position can lead to compounds with enhanced biological activity and improved drug-like properties. This compound serves as a key intermediate for the elaboration into more complex target molecules in various drug development programs.

Synthetic Pathway: The Fischer Indole Synthesis

The most established and versatile method for the synthesis of 2-carboxyindole derivatives is the Fischer indole synthesis.[1][2][3][4] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a ketone or aldehyde.[2] For the synthesis of the title compound, the key starting materials are 4-(trifluoromethoxy)phenylhydrazine and ethyl pyruvate.

The general mechanism of the Fischer indole synthesis proceeds through several key steps:

  • Hydrazone Formation: The reaction is initiated by the condensation of the arylhydrazine with the carbonyl compound to form a hydrazone.[2]

  • Tautomerization: The hydrazone then tautomerizes to its enamine form.

  • [5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step, leading to the formation of a di-imine intermediate.

  • Aromatization and Cyclization: The di-imine rearomatizes, and subsequent intramolecular cyclization occurs.

  • Ammonia Elimination: Finally, the elimination of ammonia yields the stable indole ring system.[4]

A visual representation of this synthetic pathway is provided below.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product A 4-(Trifluoromethoxy)phenylhydrazine C Hydrazone Intermediate A->C Condensation B Ethyl Pyruvate B->C D This compound C->D Acid-catalyzed cyclization

Caption: Fischer Indole Synthesis Pathway.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound based on established Fischer indole synthesis procedures for analogous compounds.

Step 1: Formation of the Hydrazone and In Situ Cyclization

  • Reagents and Solvents:

    • 4-(Trifluoromethoxy)phenylhydrazine hydrochloride

    • Ethyl pyruvate

    • Ethanol (absolute)

    • Concentrated Sulfuric Acid (or another suitable acid catalyst like polyphosphoric acid or zinc chloride)[2][6]

    • Ice bath

    • Sodium bicarbonate (saturated aqueous solution)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(trifluoromethoxy)phenylhydrazine hydrochloride (1.0 eq) in absolute ethanol.

    • To this solution, add ethyl pyruvate (1.1 eq).

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount) with stirring.

    • After the addition of the acid, remove the ice bath and heat the reaction mixture to reflux.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[6]

    • Once the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing ice water.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be employed to yield the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product. Please note that the yield and melting point for the final product are based on typical Fischer indole syntheses of similar compounds and may vary depending on the specific reaction conditions and scale.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateCAS Number
4-(Trifluoromethoxy)phenylhydrazine hydrochlorideC₇H₈ClF₃N₂O228.60Solid133115-72-7
Ethyl PyruvateC₅H₈O₃116.12Liquid617-35-6
This compoundC₁₂H₁₀F₃NO₃273.21Solid175203-82-4

Expected Characterization Data for this compound:

  • ¹H NMR: Expected signals would include a triplet and a quartet for the ethyl ester group, signals for the aromatic protons on the indole ring, and a broad singlet for the N-H proton. The chemical shifts of the aromatic protons will be influenced by the 5-trifluoromethoxy substituent.

  • ¹³C NMR: The spectrum should show signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the indole ring, including the carbon bearing the trifluoromethoxy group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (273.21 g/mol ).

  • Infrared (IR) Spectroscopy: Characteristic peaks would be expected for the N-H stretch, C=O stretch of the ester, and C-O and C-F stretches.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis and Characterization Start Starting Materials: 4-(Trifluoromethoxy)phenylhydrazine HCl Ethyl Pyruvate Reaction Fischer Indole Synthesis: Ethanol, H₂SO₄ (cat.), Reflux Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Pure this compound Purification->Product NMR ¹H and ¹³C NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS IR Infrared Spectroscopy Product->IR MP Melting Point Determination Product->MP

Caption: Workflow for Synthesis and Analysis.

Conclusion

This technical guide outlines a robust and reliable method for the synthesis of this compound via the Fischer indole synthesis. The commercially available starting materials and the well-established nature of the reaction make this a practical approach for researchers in both academic and industrial settings. The detailed protocol and workflow provide a solid foundation for the successful synthesis and characterization of this important chemical intermediate, facilitating its use in the development of novel therapeutic agents.

References

Technical Guide: Physicochemical Properties of Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. The information is presented to support research and development activities.

Core Physicochemical Data

The fundamental physical properties of this compound are summarized in the table below. These values are critical for its handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 175203-82-4
Molecular Formula C12H10F3NO3[1][2]
Molecular Weight 273.21 g/mol [1][2]
Melting Point 144 °C[1]
Boiling Point 339.9 ± 37.0 °C (Predicted)[1]
Density 1.389 ± 0.06 g/cm³ (Predicted)[1][3]
Solubility Very slightly soluble (0.11 g/L at 25 °C) (Calculated)[3]
Storage Temperature 2-8°C[1]

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • Sample of this compound

Procedure:

  • Sample Preparation: A small amount of the crystalline sample is finely ground using a mortar and pestle to ensure uniform heat distribution.

  • Capillary Tube Loading: The open end of a capillary tube is tapped into the ground sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation:

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (144 °C).

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The sample is observed through the magnifying lens.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a clear liquid is recorded as the completion of melting. The melting point is reported as this range. For a pure compound, this range is typically narrow (0.5-2 °C).

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the concentration of a saturated solution of the compound in water.

Apparatus:

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Deionized water

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a series of vials.

  • Equilibration: A known volume of deionized water is added to each vial. The vials are sealed and placed in a shaker bath set to a constant temperature (e.g., 25 °C). The samples are agitated for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Phase Separation: After equilibration, the vials are removed from the shaker. The suspensions are centrifuged at high speed to pellet the undissolved solid.

  • Sample Analysis:

    • A carefully measured aliquot of the clear supernatant is withdrawn and diluted with a suitable solvent.

    • The concentration of the dissolved compound in the diluted sample is determined using a pre-calibrated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in g/L or mol/L.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of the melting point of a solid organic compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Grind Crystalline Sample B Load Capillary Tube A->B C Place in Melting Point Apparatus B->C Transfer D Heat Rapidly to ~T_m - 15°C C->D E Heat Slowly (1-2°C/min) D->E F Observe & Record Melting Range E->F G Reported Melting Point Range F->G Finalize

Caption: Workflow for Melting Point Determination.

References

An In-depth Technical Guide to Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate, a fluorinated indole derivative of interest in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, synthesis, and known biological context, presenting available data in a structured format for ease of reference and comparison.

Chemical Structure and Properties

This compound is a heterocyclic organic compound featuring an indole core substituted with a trifluoromethoxy group at the 5-position and an ethyl carboxylate group at the 2-position. The presence of the trifluoromethoxy group significantly influences the electronic properties and lipophilicity of the molecule, making it a subject of interest for the development of novel therapeutic agents.

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₂H₁₀F₃NO₃[1][2]
Molecular Weight 273.21 g/mol [1][2]
CAS Number 175203-82-4[1][2]
Appearance White crystalline powder[2]
Purity ≥98%[2]
Solubility Very slightly soluble in water (0.11 g/L at 25 °C, calculated)[1]
Density 1.389 ± 0.06 g/cm³ (at 20 °C, calculated)[1]
Storage Sealed in a dry place at room temperature.

Synthesis

Logical Synthesis Workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-(Trifluoromethoxy)phenylhydrazine 4-(Trifluoromethoxy)phenylhydrazine Condensation Condensation 4-(Trifluoromethoxy)phenylhydrazine->Condensation Ethyl pyruvate Ethyl pyruvate Ethyl pyruvate->Condensation Hydrazone Intermediate Hydrazone Intermediate Condensation->Hydrazone Intermediate Formation of hydrazone Cyclization (Fischer Indole Synthesis) Cyclization (Fischer Indole Synthesis) This compound This compound Cyclization (Fischer Indole Synthesis)->this compound Purification Hydrazone Intermediate->Cyclization (Fischer Indole Synthesis) Acid catalyst (e.g., H₂SO₄, PPA)

Caption: A plausible synthetic workflow for this compound.

General Experimental Protocol (Fischer Indole Synthesis):

A general procedure for the synthesis of indole-2-carboxylates, which can be adapted for the target molecule, is the Fischer indole synthesis. This method involves the reaction of a substituted phenylhydrazine with a pyruvate derivative.

  • Hydrazone Formation: 4-(Trifluoromethoxy)phenylhydrazine would be reacted with ethyl pyruvate in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., acetic acid). The reaction mixture is typically stirred at room temperature or gently heated to form the corresponding hydrazone.

  • Cyclization: The formed hydrazone is then subjected to cyclization under acidic conditions. Common catalysts for this step include polyphosphoric acid (PPA), sulfuric acid, or zinc chloride. The reaction is heated to promote the intramolecular electrophilic substitution and subsequent elimination of ammonia, yielding the indole ring.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The crude product is then extracted with an organic solvent. Purification is typically achieved by column chromatography on silica gel followed by recrystallization to obtain the pure this compound.

Biological Activity and Potential Applications

This compound is classified as a bioactive small molecule.[2] While specific biological data for this compound is not extensively published, the indole-2-carboxylate scaffold is a well-established pharmacophore found in numerous compounds with a wide range of biological activities.

Derivatives of indole-2-carboxylic acid have been investigated for their potential as:

  • Anticancer Agents: Many indole derivatives exhibit antiproliferative activity against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways involved in cell growth and proliferation.

  • Antiviral Agents: Some indole-2-carboxylate derivatives have shown promising activity against a broad spectrum of viruses.

  • Enzyme Inhibitors: The indole scaffold can be tailored to interact with the active sites of various enzymes, leading to their inhibition.

Given the known bioactivity of related compounds, it is plausible that this compound could be a subject of screening in drug discovery programs. The trifluoromethoxy group can enhance metabolic stability and cell permeability, properties that are highly desirable in drug candidates.

Logical Relationship for Biological Screening:

Biological_Screening Compound This compound Screening High-Throughput Screening Compound->Screening In vitro assays Hit_Identification Hit Identification Screening->Hit_Identification Identification of biological activity Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Structure-Activity Relationship (SAR) studies Candidate_Drug Potential Drug Candidate Lead_Optimization->Candidate_Drug Improved potency and properties

Caption: A logical workflow for the biological screening of the title compound.

Conclusion

This compound is a fluorinated indole derivative with potential for applications in medicinal chemistry. While detailed experimental and biological data are not widely available in the public domain, its structural features suggest it may possess interesting pharmacological properties. The synthesis can likely be achieved through established methods such as the Fischer indole synthesis. Further research is warranted to fully elucidate the synthetic details, physicochemical properties, and biological activity of this compound, which may lead to the development of novel therapeutic agents. This guide serves as a foundational resource for researchers and professionals interested in exploring the potential of this and related molecules.

References

A Technical Guide to the Predicted Biological Activity of Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate is limited in publicly accessible literature. This guide synthesizes information from structurally related indole derivatives to predict its biological profile and potential mechanisms of action. The hypotheses presented herein require experimental validation.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile nature allows for substitution at various positions, leading to a wide spectrum of biological activities. The introduction of fluorine-containing functional groups, such as trifluoromethoxy (-OCF₃), can significantly enhance a molecule's therapeutic potential by improving metabolic stability, increasing lipophilicity for better membrane permeability, and altering electronic properties to modulate target binding.[1]

This whitepaper focuses on This compound , a compound whose biological activities are largely unexplored. By examining data from close structural analogs, we can infer its potential as a therapeutic agent. Key predicted activities for this compound include anticancer and anti-inflammatory effects, likely mediated through the inhibition of specific enzymes and signaling pathways. A particularly promising predicted target is tankyrase , an enzyme whose inhibition modulates the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation and differentiation that is often dysregulated in cancer.[2][3][4]

Predicted Biological Activities and Quantitative Data

Based on the activities of structurally similar compounds, this compound is predicted to exhibit anticancer and anti-inflammatory properties. The tables below summarize quantitative data from key analogs, providing a basis for predicting the potency of the title compound.

Table 1: Predicted Anticancer Activity (based on 5-(trifluoromethoxy)indole analogs)

Compound Class Cell Line Assay Type Potency (IC₅₀) Reference
5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives P3HR1 (Burkitt's lymphoma) Cytotoxicity 0.89 - 1.80 µM [5]
K562 (Chronic myelogenous leukemia) Cytotoxicity ~2.38 µM [5]

| | HL-60 (Acute promyelocytic leukemia) | Cytotoxicity | ~1.13 µM |[5] |

Table 2: Predicted Anti-inflammatory Activity (based on trifluoromethyl-indole analogs)

Compound Class Target/Assay Potency (IC₅₀) Reference
Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (Compound 13b) NO production (LPS-stimulated RAW264.7) 10.99 µM [6]
IL-6 release (LPS-stimulated RAW264.7) 2.29 µM [6]

| | TNF-α release (LPS-stimulated RAW264.7) | 12.90 µM |[6] |

Table 3: Predicted Tankyrase Inhibition (based on various small molecule inhibitors)

Compound Target/Assay Potency (IC₅₀ / AC₅₀) Reference
XAV939 Tankyrase 1 11 nM [7]
XAV939 Tankyrase 2 4 nM [7]
RK-287107 Tankyrase 1 (4x more potent than G007-LK) [4]
RK-287107 Tankyrase 2 (8x more potent than G007-LK) [4]

| JW55 | β-catenin signaling (colon cancer cells) | Dose-dependent inhibition |[8] |

Key Signaling Pathway: Wnt/β-catenin

A primary predicted mechanism of action for this compound is the inhibition of tankyrase (TNKS), a member of the poly(ADP-ribose) polymerase (PARP) family.[3][9] Tankyrases regulate the stability of Axin, a key component of the β-catenin destruction complex. By inhibiting tankyrase, the compound would prevent the PARsylation and subsequent ubiquitination of Axin, leading to its stabilization.[2][4] Increased Axin levels enhance the activity of the destruction complex (which also includes APC, GSK3β, and CK1), leading to the phosphorylation and proteasomal degradation of β-catenin.[10][11][12] This prevents β-catenin from translocating to the nucleus, thereby inhibiting the transcription of Wnt target genes like c-myc and cyclin D1, which drive cell proliferation.[13]

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_inhibition Predicted Point of Intervention DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off  Phosphorylation proteasome Proteasome beta_catenin_off->proteasome Degradation Wnt Wnt Ligand Receptor Frizzled/LRP6 Receptor Complex Wnt->Receptor Dvl Dishevelled (Dvl) Receptor->Dvl Activation DestructionComplex_inhibited Dvl->DestructionComplex_inhibited Inhibition beta_catenin_on β-catenin (Stable) nucleus Nucleus beta_catenin_on->nucleus Translocation TCF_LEF TCF/LEF TargetGenes Target Gene Transcription (c-myc, cyclin D1) TCF_LEF->TargetGenes Activation Indole Ethyl 5-(trifluoromethoxy) -1H-indole-2-carboxylate TNKS Tankyrase (TNKS) Indole->TNKS Inhibition Axin Axin TNKS->Axin PARsylation & Degradation Axin->DestructionComplex Stabilizes Complex

Caption: Predicted mechanism of action via the Wnt/β-catenin pathway.

Experimental Protocols

To validate the predicted biological activities, the following experimental protocols, based on methodologies cited for analogous compounds, are proposed.

This assay quantitatively measures the transcriptional activity of the TCF/LEF transcription factors, which are activated by nuclear β-catenin. A decrease in reporter activity indicates inhibition of the pathway.[2][9]

  • Cell Culture: Co-transfect HEK293 or a relevant cancer cell line (e.g., SW480) with a TCF/LEF firefly luciferase reporter plasmid (TOPflash) and a Renilla luciferase control plasmid.

  • Compound Treatment: Plate the transfected cells in 96-well plates. After 24 hours, treat cells with serial dilutions of this compound (or DMSO as a vehicle control).

  • Pathway Stimulation: Induce pathway activity by treating cells with Wnt3a conditioned media or a GSK3β inhibitor like LiCl.

  • Lysis and Measurement: After 16-24 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell viability. Calculate IC₅₀ values by plotting the normalized activity against the compound concentration.

TOPflash_Workflow start Day 1: Transfect Cells (e.g., SW480) with TOPflash & Renilla Plasmids plate Day 2: Plate Cells in 96-well Plate start->plate treat Day 3: Treat with Compound (serial dilutions) & Stimulate with Wnt3a plate->treat incubate Incubate (16-24 hours) treat->incubate lyse Day 4: Lyse Cells incubate->lyse read Measure Dual Luciferase Activity lyse->read analyze Normalize Firefly/Renilla Calculate IC₅₀ read->analyze

References

Potential Anti-Inflammatory Mechanism of Action of 5-(Trifluoromethoxy)-1H-indole Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide explores the potential mechanism of action of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate, focusing on the anti-inflammatory properties observed in closely related compounds. Direct experimental data on the specified molecule is limited in publicly available literature. However, research on analogous structures, particularly those with a trifluoromethoxy substitution at the 5-position of the indole ring, provides valuable insights into a potential anti-inflammatory mechanism centered around the inhibition of the Interleukin-1 Receptor (IL-1R).

Core Concept: Inhibition of the Interleukin-1 Receptor (IL-1R)

Recent studies have identified derivatives of 5-(trifluoromethoxy)-1H-indole as potent inhibitors of the Interleukin-1 (IL-1) signaling pathway. The pro-inflammatory cytokine IL-1 plays a critical role in the pathogenesis of numerous inflammatory diseases. Its biological effects are mediated through the IL-1 receptor (IL-1R). The binding of IL-1 to IL-1R initiates a signaling cascade that leads to the production of downstream inflammatory mediators. The trifluoromethoxy group at the 5-position of the indole ring has been highlighted as a key contributor to the inhibitory activity of these compounds against IL-1R.

A study on 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones) demonstrated that these molecules exhibit significant inhibitory effects on IL-1R-dependent responses.[1] This suggests that this compound may exert anti-inflammatory effects through a similar mechanism.

Quantitative Data from a Study on Related Compounds

The following table summarizes the in vitro inhibitory activity of lead compounds from a study on 5-fluoro/(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones) against the IL-1 receptor.[1]

CompoundTargetIC50 (µM)
52 IL-1R0.09
65 IL-1R0.07
78 IL-1R0.01
81 IL-1R0.02

Experimental Protocols

The following methodologies are based on the protocols described in the study of related 5-(trifluoromethoxy)-indole derivatives.[1]

In Silico Docking Studies
  • Objective: To predict the binding interactions and affinity of the compounds with the IL-1 receptor.

  • Methodology: Molecular docking simulations were performed to evaluate the putative efficacies and binding modes of the 2-indolinone derivatives within the active site of the IL-1R. The specific software and scoring functions used were not detailed in the provided abstract.

In Vitro IL-1R Inhibition Assay
  • Objective: To determine the inhibitory effect of the compounds on IL-1R-dependent cellular responses.

  • Methodology: The inhibitory effects of the synthesized compounds on the IL-1 receptor were evaluated in a relevant in vitro cellular model. While the specific cell line and response measured are not specified in the abstract, such assays typically involve stimulating cells with IL-1 in the presence and absence of the test compounds and measuring a downstream signaling event or cytokine production (e.g., NF-κB activation, IL-6 production). IC50 values, the concentration of the compound that inhibits 50% of the IL-1R-dependent response, were then calculated.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for screening potential IL-1R inhibitors.

IL1_Signaling_Pathway IL1 Interleukin-1 (IL-1) IL1R IL-1 Receptor (IL-1R) IL1->IL1R Binds Signaling_Cascade Downstream Signaling Cascade (e.g., MyD88, IRAKs, TRAF6) IL1R->Signaling_Cascade Activates Indole_Derivative 5-(Trifluoromethoxy)- 1H-indole Derivative Indole_Derivative->IL1R Inhibits NFkB NF-κB Activation Signaling_Cascade->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Caption: Proposed mechanism of action via IL-1R inhibition.

Experimental_Workflow Start Start: Synthesized Indole Derivatives In_Silico In Silico Screening (Molecular Docking vs. IL-1R) Start->In_Silico In_Vitro In Vitro IL-1R Inhibition Assay In_Silico->In_Vitro Promising Candidates Data_Analysis Data Analysis (IC50 Determination) In_Vitro->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General experimental workflow for inhibitor screening.

Conclusion

While direct evidence for the mechanism of action of this compound is not yet available, the existing data on structurally similar compounds strongly suggests a potential role as an inhibitor of the IL-1 receptor. The trifluoromethoxy substituent at the 5-position of the indole core appears to be a critical feature for this anti-inflammatory activity. Further in vitro and in vivo studies are warranted to confirm this hypothesis and to fully elucidate the therapeutic potential of this class of molecules in treating inflammatory diseases.

References

A Technical Guide to Indole-2-Carboxylate Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2][3] Among its many derivatives, those featuring a carboxylate group at the 2-position have garnered significant attention for their therapeutic potential across diverse disease areas. This technical guide provides a comprehensive review of recent advancements in the synthesis, biological evaluation, and mechanisms of action of indole-2-carboxylate derivatives, presenting key data and experimental insights to inform future drug development efforts.

Core Biological Activities and Therapeutic Targets

Indole-2-carboxylate derivatives have demonstrated a remarkable breadth of pharmacological activities, engaging with a variety of biological targets to exert their effects. This versatility makes them a privileged scaffold in the design of novel therapeutic agents. Key areas of investigation include their roles as antiviral agents, particularly against HIV, as modulators of the central nervous system, and as potent anticancer and antimicrobial compounds.

Antiviral Activity: HIV-1 Integrase Inhibition

A significant area of research has focused on indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a crucial enzyme in the viral life cycle.[4] These compounds function as integrase strand transfer inhibitors (INSTIs) by chelating two magnesium ions (Mg²⁺) within the enzyme's active site, a mechanism shared by several approved antiretroviral drugs.[4][5][6]

Structural optimization studies have revealed key structure-activity relationships. For instance, the introduction of a long branch at the C3 position of the indole core can enhance interactions with a hydrophobic cavity near the active site.[4][5] Furthermore, the addition of a halogenated benzene ring at the C6 position has been shown to improve binding with viral DNA through π-π stacking interactions.[6]

Table 1: HIV-1 Integrase Inhibitory Activity of Indole-2-Carboxylate Derivatives

CompoundModificationIC₅₀ (µM)Reference
1 Parent Indole-2-carboxylic acid32.37[7]
3 Initial hit from virtual screeningNot specified, but effective[4][5]
15 Long-chain p-trifluorophenyl at C35.3-fold improvement over parent[5]
18 o-fluorophenyl at C36.5-fold improvement over parent[5]
17a C6 halogenated benzene ring3.11[6][7]
20a Optimized C3 long branch0.13[4][5]

The inhibitory activity of these derivatives against HIV-1 integrase is typically evaluated using a strand transfer assay kit. The general procedure involves the incubation of the recombinant integrase enzyme with a labeled donor DNA substrate in the presence of the test compound. The reaction is initiated by the addition of a target DNA substrate, and the extent of strand transfer is quantified, often through methods like ELISA or fluorescence, to determine the IC₅₀ value of the inhibitor.

Neurological Activity: NMDA Receptor Antagonism

Indole-2-carboxylate derivatives have been identified as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[8] Their mechanism involves competitive antagonism at the glycine recognition site associated with the NMDA receptor complex.[8] This modulation of NMDA receptor activity has shown potential for neuroprotection in models of ischemic damage.[8] Structure-activity relationship studies have indicated that compounds with a chloro group at the C-6 position and a polar, hydrogen-bond-accepting group at the C-3 position exhibit the highest affinity for the glycine binding site, with Kᵢ values less than 1 µM.[8]

The affinity for the glycine binding site is assessed using radioligand binding assays with [³H]glycine.[8] The functional antagonist character is confirmed by measuring the inhibition of [³H]MK-801 binding, which is dependent on NMDA receptor activation.[8] Further characterization is performed using electrophysiological techniques in Xenopus oocytes expressing rat cortex mRNA. These experiments demonstrate the compounds' ability to inhibit NMDA-induced currents in a manner that is competitive with glycine.[8]

Anticancer Activity: Targeting Multiple Pathways

The indole scaffold is prevalent in anticancer drug design, and indole-2-carboxylate derivatives are no exception.[9][10] They have been investigated as inhibitors of various cancer-related targets, including epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and the immunosuppressive enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[11][12]

Indole-2-carboxamides, in particular, have shown promise. Certain derivatives have demonstrated potent antiproliferative activity against breast cancer (MCF-7) and other cell lines, with GI₅₀ values in the low micromolar range.[12] Dual inhibition of EGFR and CDK2 has been identified as a potential mechanism for their anticancer effects.[12]

Another anticancer strategy involves the dual inhibition of IDO1 and TDO, enzymes that play a role in tumor immune evasion. A series of 6-acetamido-indole-2-carboxylic acid derivatives were identified as potent dual inhibitors, with IC₅₀ values at low micromolar levels.[11]

Table 2: Anticancer Activity of Indole-2-Carboxylate and Carboxamide Derivatives

CompoundTarget(s)Cell Line(s)Activity MetricValueReference
5d EGFR/CDK2MCF-7GI₅₀0.95-1.50 µM[12]
5e EGFR/CDK2MCF-7GI₅₀0.95-1.50 µM[12]
5j EGFR/CDK2MCF-7GI₅₀0.95-1.50 µM[12]
Va EGFR/BRAFV600EVariousGI₅₀26 nM[9]
9o-1 IDO1/TDO-IC₅₀ (IDO1)1.17 µM[11]
9o-1 IDO1/TDO-IC₅₀ (TDO)1.55 µM[11]
9p-O IDO1/TDO-IC₅₀Double-digit nM[11]

Antiproliferative activity is commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[12] The GI₅₀ (50% growth inhibition) is a standard metric derived from these assays. For specific enzyme targets like EGFR, CDK2, IDO1, and TDO, in vitro inhibition assays are conducted using purified enzymes and specific substrates to determine the IC₅₀ values of the compounds.

Antimicrobial Activity: Targeting Mycobacterium tuberculosis

Indole-2-carboxamides have also emerged as potent agents against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis.[13] The mycobacterial membrane protein large 3 (MmpL3) transporter has been identified as a key target for this class of compounds.[13]

Table 3: Anti-Tubercular Activity of Indole-2-Carboxamide Derivatives

CompoundTargetStrainMIC (µM)SI (Vero cells)Reference
2 MmpL3M. tb0.012>16667[13]
3 MmpL3M. tb0.68-[13]
8g MmpL3M. tb H37Rv0.32128[13]

The antitubercular activity is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria. Cytotoxicity against mammalian cells (e.g., Vero cells) is also assessed to determine the selectivity index (SI), which is a ratio of the cytotoxic concentration to the MIC. A higher SI indicates greater selectivity for the pathogen.

Synthesis of Indole-2-Carboxylate Derivatives

The synthesis of indole-2-carboxylate derivatives can be achieved through various chemical routes. A common approach involves the Fischer indole synthesis, where phenylhydrazine derivatives react with α-keto acids like 2-oxopropanoic acid to form the indole ring system.[12] The resulting indole-2-carboxylate esters can then be hydrolyzed to the corresponding carboxylic acids.[12]

Another powerful method is the palladium-catalyzed aerobic amination of aryl C-H bonds, starting from 2-acetamido-3-aryl-acrylates.[14] This method allows for the direct formation of the indole ring with oxygen as the terminal oxidant.[14]

A representative synthesis of indole-2-carboxamides starts with the formation of the indole-2-carboxylic acid core.[12] This acid is then coupled with a desired amine using a coupling reagent such as BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in a solvent such as DCM (dichloromethane).[12] The final products are purified and characterized using techniques like NMR and mass spectrometry.[12]

G cluster_start Starting Materials cluster_core Core Synthesis cluster_final Final Product Phenylhydrazine HCl Phenylhydrazine HCl Indole-2-carboxylate Ester Indole-2-carboxylate Ester Phenylhydrazine HCl->Indole-2-carboxylate Ester Fischer Indole Synthesis (PTSA) 2-Oxopropanoic Acid 2-Oxopropanoic Acid 2-Oxopropanoic Acid->Indole-2-carboxylate Ester Indole-2-carboxylic Acid Indole-2-carboxylic Acid Indole-2-carboxylate Ester->Indole-2-carboxylic Acid Alkaline Hydrolysis Indole-2-carboxamide Indole-2-carboxamide Indole-2-carboxylic Acid->Indole-2-carboxamide Amide Coupling (BOP, DIPEA, Amine)

Caption: General workflow for the synthesis of indole-2-carboxamide derivatives.

Mechanisms of Action Visualized

The diverse biological activities of indole-2-carboxylate derivatives stem from their ability to interact with specific binding sites on their respective targets. Visualizing these interactions and the subsequent signaling pathways is crucial for understanding their therapeutic effects.

G cluster_hiv HIV-1 Integrase Inhibition I2C Indole-2-carboxylate Derivative Integrase HIV-1 Integrase Active Site I2C->Integrase Chelates Block Blocked Mg1 Mg²⁺ Mg2 Mg²⁺ vDNA Viral DNA Integration Viral DNA Integration vDNA->Integration Integration->Block

Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylate derivatives.

G cluster_nmda NMDA Receptor Antagonism I2C_NMDA Indole-2-carboxylate Derivative Glycine_Site Glycine Binding Site I2C_NMDA->Glycine_Site Competes with Glycine Block_NMDA Inhibited Glycine Glycine Glycine->Glycine_Site NMDA_Receptor NMDA Receptor Channel_Opening Channel Opening NMDA_Receptor->Channel_Opening Channel_Opening->Block_NMDA

References

A Technical Guide to the Spectroscopic and Synthetic Profile of Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide presents a combination of known physical properties and predicted spectroscopic data based on the analysis of closely related analogs. Furthermore, a detailed, plausible experimental protocol for its synthesis is provided, adapted from established methods for similar indole derivatives.

Physical and Chemical Properties

Basic physical and chemical properties of this compound are summarized below.

PropertyValueReference
CAS Number 175203-82-4[1]
Molecular Formula C₁₂H₁₀F₃NO₃[1]
Molecular Weight 273.21 g/mol [1]
Melting Point 144 °C[1]

Predicted Spectroscopic Data

The following tables present the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. These predictions are based on the analysis of structurally similar compounds reported in the literature.

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum is based on the analysis of various substituted ethyl indole-2-carboxylates. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8 - 9.2br s1HN-H (indole)
~7.6 - 7.8d1HAr-H
~7.3 - 7.5d1HAr-H
~7.1 - 7.3s1HAr-H
~7.0 - 7.2dd1HAr-H
4.3 - 4.5q2H-OCH₂CH₃
1.3 - 1.5t3H-OCH₂CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum is based on the analysis of various substituted ethyl indole-2-carboxylates. Chemical shifts (δ) are reported in ppm.

Chemical Shift (δ, ppm)Assignment
~161 - 163C=O (ester)
~145 - 147C-O (trifluoromethoxy)
~135 - 137Quaternary Ar-C
~130 - 132Quaternary Ar-C
~120.5 (q, J ≈ 257 Hz)-OCF₃
~122 - 124Ar-CH
~118 - 120Ar-CH
~115 - 117Quaternary Ar-C
~112 - 114Ar-CH
~105 - 107Ar-CH
~61 - 63-OCH₂CH₃
~14 - 16-OCH₂CH₃

IR (Infrared) Spectroscopy

The predicted significant peaks in the IR spectrum are listed below.

Wavenumber (cm⁻¹)Functional Group
~3300 - 3400N-H stretch (indole)
~2900 - 3000C-H stretch (aromatic and aliphatic)
~1700 - 1720C=O stretch (ester)
~1250 - 1280C-O-C stretch (aryl ether)
~1150 - 1210C-F stretch (trifluoromethoxy)

MS (Mass Spectrometry)

The predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments are presented.

m/zAssignment
273.06[M]⁺
228.06[M - OCH₂CH₃]⁺
200.06[M - COOCH₂CH₃]⁺

Experimental Protocols

The following is a plausible, detailed experimental protocol for the synthesis of this compound, adapted from established synthetic methodologies for similar indole derivatives.[2][3][4]

Synthesis of this compound

This synthesis can be achieved via a Fischer indole synthesis from 4-(trifluoromethoxy)phenylhydrazine and ethyl pyruvate.

  • Step 1: Formation of the Hydrazone

    • In a round-bottom flask, dissolve 4-(trifluoromethoxy)phenylhydrazine hydrochloride (1.0 eq) in ethanol.

    • Add sodium acetate (1.1 eq) to the solution and stir for 15 minutes at room temperature to liberate the free hydrazine.

    • To this mixture, add ethyl pyruvate (1.05 eq) dropwise while maintaining the temperature at 0-5 °C with an ice bath.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude hydrazone, which can be used in the next step without further purification.

  • Step 2: Fischer Indole Synthesis (Cyclization)

    • The crude hydrazone from the previous step is dissolved in a suitable solvent such as ethanol, acetic acid, or toluene.

    • A catalytic amount of a strong acid (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride) is added to the solution.

    • The reaction mixture is heated to reflux (the temperature will depend on the solvent and catalyst used) and stirred for 4-8 hours.

    • The progress of the cyclization is monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.

    • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization Protocol

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts would be reported in ppm relative to TMS.

  • IR Spectroscopy: The IR spectrum would be recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an ESI-TOF or a similar instrument to confirm the elemental composition.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 4-(Trifluoromethoxy)phenylhydrazine + Ethyl Pyruvate Hydrazone_Formation Hydrazone Formation (Ethanol, NaOAc) Start->Hydrazone_Formation Cyclization Fischer Indole Synthesis (Acid Catalyst, Heat) Hydrazone_Formation->Cyclization Purification Column Chromatography Cyclization->Purification Product This compound Purification->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

References

An In-depth Technical Guide on the Potential Biological Targets of Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive analysis of the potential biological targets, relevant signaling pathways, and suggested experimental protocols for the characterization of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate.

Disclaimer: Direct biological activity data for this compound is not extensively available in the public domain. This guide synthesizes information from structurally related indole derivatives to infer potential biological targets and guide future research. The experimental protocols and signaling pathways described are general representations and would require specific adaptation and validation.

Executive Summary

This compound is a fluorinated indole derivative. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a trifluoromethoxy group can significantly enhance a molecule's pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. While specific targets for this compound have not been definitively identified in published literature, analysis of structurally similar molecules suggests potential activities in several key therapeutic areas, including anti-inflammatory, anti-cancer, and antiviral applications. This document provides a detailed overview of these potential targets and outlines experimental strategies for their investigation.

Inferred Potential Biological Targets from Structurally Related Compounds

Based on the biological activities of analogous indole derivatives, several potential targets for this compound can be postulated.

Anti-Inflammatory Targets

Structurally related 5-(trifluoromethoxy)-2-indolinone derivatives have demonstrated anti-inflammatory properties through the inhibition of the interleukin-1 receptor (IL-1R). This suggests that this compound may also modulate inflammatory signaling pathways.

Table 1: Anti-inflammatory Activity of a Structurally Related Compound

CompoundTargetAssayIC50 (µM)
5-(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazone) derivative (Compound 78)IL-1RIL-1R dependent response inhibition0.01[1]
5-(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazone) derivative (Compound 81)IL-1RIL-1R dependent response inhibition0.02[1]
Anticancer Targets

Indole derivatives are well-known for their antiproliferative effects. Studies on 5-substituted-indole-2-carboxamides have identified dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) as a mechanism of action against cancer cells.[2] Furthermore, other 5-(trifluoromethoxy)-1H-indole derivatives have shown cytotoxic effects against various leukemia and lymphoma cell lines.[2]

Table 2: Anticancer Activity of Structurally Related Compounds

Compound SeriesTarget(s)Cell Line(s)Activity (IC50/GI50)
5-substituted-3-ethylindole-2-carboxamidesEGFR, CDK2Various cancer cell lines37 nM - 193 nM (GI50)[2]
5-(trifluoromethoxy)-1H-indole-2,3-dione 3-thiosemicarbazone derivativesNot specifiedP3HR1 (Burkitt's lymphoma)0.89 - 1.80 µM (IC50)[2]
Antiviral Targets

The indole scaffold is present in various antiviral agents. While direct evidence for this compound is lacking, related isatin derivatives (an indole analog) have shown potent antiviral activity against influenza (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3).[3]

Proposed Experimental Protocols

To investigate the potential biological targets of this compound, a tiered screening approach is recommended.

General Cell Viability and Cytotoxicity Assay

Objective: To determine the general cytotoxic profile of the compound across various cell lines.

Methodology:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., A549, HeLa, MCF-7) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.

  • Compound Treatment: Plate cells in 96-well plates and treat with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment: Use a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue to measure cell viability.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line.

Kinase Inhibition Assay

Objective: To screen for inhibitory activity against a panel of kinases, particularly those implicated in cancer and inflammatory pathways (e.g., EGFR, CDK2, IKK, MAP kinases).

Methodology:

  • Assay Platform: Utilize a commercially available kinase screening service (e.g., Eurofins, Promega) or an in-house platform using technologies like ADP-Glo™ or LanthaScreen™.

  • Compound Concentration: Screen the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a broad panel of kinases.

  • Hit Identification: Identify kinases where inhibition is greater than a predefined threshold (e.g., >50% inhibition).

  • Dose-Response: For identified hits, perform a dose-response assay to determine the IC50 value.

Anti-inflammatory Cytokine Release Assay

Objective: To assess the effect of the compound on the production of pro-inflammatory cytokines.

Methodology:

  • Cell Model: Use human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).

  • Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).

  • Compound Treatment: Co-incubate the stimulated cells with varying concentrations of this compound.

  • Cytokine Measurement: After a suitable incubation period (e.g., 24 hours), measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell supernatant using ELISA or a multiplex bead array.

  • Data Analysis: Determine the IC50 for the inhibition of cytokine release.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways and experimental workflows relevant to the investigation of this compound.

G cluster_0 Inferred Anti-inflammatory Pathway IL1 IL-1β IL1R IL-1 Receptor IL1->IL1R MYD88 MyD88 IL1R->MYD88 IRAK IRAKs MYD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene Compound Ethyl 5-(trifluoromethoxy) -1H-indole-2-carboxylate Compound->IL1R Potential Inhibition G cluster_1 Inferred Anticancer Pathway (EGFR/CDK2) EGF EGF EGFR EGFR EGF->EGFR Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras PI3K PI3K/Akt Pathway EGFR->PI3K Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 G1S G1/S Transition CDK2->G1S G1S->Proliferation Compound Ethyl 5-(trifluoromethoxy) -1H-indole-2-carboxylate Compound->EGFR Potential Inhibition Compound->CDK2 Potential Inhibition G cluster_2 General Experimental Workflow Start Compound Synthesis & Characterization Step1 Primary Screening: Cell Viability Assays Start->Step1 Step2 Secondary Screening: Target-based Assays (e.g., Kinase Panel) Step1->Step2 Step3 Mechanism of Action Studies: - Western Blot - Gene Expression Analysis Step2->Step3 Step4 In Vivo Efficacy Studies (Animal Models) Step3->Step4 End Lead Optimization Step4->End

References

The Advent and Advancement of Trifluoromethoxy-Substituted Indoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of the trifluoromethoxy (OCF₃) group into the indole scaffold has emerged as a significant strategy in modern medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of trifluoromethoxy-substituted indoles. From the foundational work on trifluoromethoxy-aromatics to contemporary direct trifluoromethoxylation methods, this document details the key scientific milestones. It includes a compilation of quantitative data from pivotal studies, detailed experimental protocols for seminal syntheses, and visualizations of synthetic pathways to serve as a valuable resource for researchers in drug discovery and development.

Introduction: The Strategic Value of the Trifluoromethoxy Group in Indole Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic functionalization of the indole ring is a cornerstone of drug design, aimed at modulating the physicochemical and pharmacokinetic properties of bioactive molecules. Among the various substituents employed, the trifluoromethoxy (OCF₃) group has garnered considerable attention for its unique electronic and steric properties.

The trifluoromethoxy group is a powerful modulator of a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's membrane permeability and resistance to metabolic degradation, crucial attributes for oral bioavailability and in vivo efficacy.[1][2][3] This guide delves into the historical context of the introduction of the OCF₃ group into organic chemistry and traces its subsequent application in the synthesis of indole derivatives.

A Historical Perspective: From Aryl Trifluoromethyl Ethers to Trifluoromethoxy-Indoles

The journey towards trifluoromethoxy-substituted indoles began with the pioneering work on the synthesis of simpler aromatic compounds bearing the OCF₃ group.

The Dawn of Trifluoromethoxylation: The Yagupol'skii Synthesis

A pivotal moment in organofluorine chemistry arrived in 1955 when L. M. Yagupol'skii reported the first synthesis of aryl trifluoromethyl ethers.[4] The method involved a two-step process: the chlorination of substituted anisoles to form aryl trichloromethyl ethers, followed by a halogen exchange reaction (Halex) using antimony trifluoride (SbF₃) in the presence of a catalytic amount of antimony pentachloride (SbCl₅).[4]

This groundbreaking work laid the foundation for the introduction of the trifluoromethoxy group into a wide range of organic molecules.

Early Approaches to Trifluoromethoxy-Substituted Anilines: Precursors to Indoles

The synthesis of trifluoromethoxy-substituted indoles has historically relied on the availability of appropriately substituted anilines and phenylhydrazines as starting materials for classical indole syntheses, such as the Fischer, Bischler, and Madelung methods. Early efforts, therefore, focused on preparing these crucial precursors. These methods often involved multi-step sequences starting from commercially available nitrophenols or other simple aromatics, followed by the introduction of the trifluoromethoxy group and subsequent reduction of the nitro group to an amine.

Evolution of Synthetic Methodologies

The synthesis of trifluoromethoxy-substituted indoles has evolved from multi-step classical methods to more efficient and direct modern techniques.

Classical Indole Syntheses Using Trifluoromethoxy-Substituted Precursors

The venerable Fischer indole synthesis, discovered by Emil Fischer in 1883, has been a workhorse for the construction of the indole ring.[3][5] This acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone has been successfully applied to the synthesis of trifluoromethoxy-substituted indoles by utilizing trifluoromethoxy-phenylhydrazines as starting materials.

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis A Trifluoromethoxy- -phenylhydrazine D Phenylhydrazone Intermediate A->D B Aldehyde or Ketone B->D C Acid Catalyst (e.g., H₂SO₄, ZnCl₂) C->D E [3,3]-Sigmatropic Rearrangement D->E Protonation F Trifluoromethoxy- -substituted Indole E->F Cyclization & Elimination of NH₃

A simplified workflow of the Fischer indole synthesis for preparing trifluoromethoxy-substituted indoles.
Modern Synthetic Approaches: Towards Direct Trifluoromethoxylation

While classical methods remain valuable, the development of more direct and efficient strategies for introducing the trifluoromethoxy group has been a major focus of modern synthetic chemistry. These methods can be broadly categorized into those that construct the indole ring with a pre-installed OCF₃ group and those that directly trifluoromethoxylate a pre-existing indole scaffold.

A significant advancement in the direct functionalization of indoles is the silver-enabled dearomative trifluoromethoxylation. This method allows for the direct introduction of two trifluoromethoxy groups across the 2,3-double bond of the indole ring, forming ditrifluoromethoxylated indolines.[6][7]

Silver-Enabled Dearomative Ditrifluoromethoxylation of Indole

Dearomative_Trifluoromethoxylation Indole Indole Derivative Intermediate Radical Cation Intermediate Indole->Intermediate Reagents Ag(I) salt + OCF₃ Reagent Reagents->Intermediate Oxidation Product 2,3-Ditrifluoromethoxy- -indoline Intermediate->Product Nucleophilic attack by OCF₃⁻

A simplified representation of the silver-enabled dearomative trifluoromethoxylation of indoles.

Quantitative Data Summary

The following tables summarize key quantitative data from selected publications on the synthesis of trifluoromethoxy-substituted indoles and their precursors.

Table 1: Synthesis of Trifluoromethoxy-Substituted Anilines

Starting MaterialReagents and ConditionsProductYield (%)Reference
Substituted Anisole1. Cl₂, hv; 2. SbF₃/SbCl₅Trifluoromethoxy-benzene derivativeVariableYagupol'skii, 1955[4]
4-NitrophenolMulti-step synthesis4-TrifluoromethoxyanilineNot specifiedGeneral knowledge

Table 2: Modern Trifluoromethoxylation of Indoles

SubstrateReagents and ConditionsProductYield (%)Reference
N-AcetylindoleAgF, Me₃SiCF₃, (PhSO₂)₂NF2,3-Ditrifluoromethoxy-indoline50-84J. Am. Chem. Soc. 2024[6][7]
IndoleAg(I) salt, OCF₃ reagentDitrifluoromethoxylated indolines50-84J. Am. Chem. Soc. 2024[6][7]

Experimental Protocols

This section provides detailed experimental protocols for key synthetic transformations described in the literature.

General Procedure for Fischer Indole Synthesis of a Trifluoromethoxy-Substituted Indole

Materials:

  • 4-(Trifluoromethoxy)phenylhydrazine hydrochloride

  • Pyruvic acid

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

Procedure:

  • A mixture of 4-(trifluoromethoxy)phenylhydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq) in ethanol is heated at reflux for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate.

  • The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude phenylhydrazone.

  • The crude phenylhydrazone is added to polyphosphoric acid at 80 °C with vigorous stirring.

  • The reaction mixture is heated at 100 °C for 30 minutes.

  • The mixture is cooled to room temperature and poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude 5-(trifluoromethoxy)-1H-indole-2-carboxylic acid.

  • Purification is achieved by recrystallization from a suitable solvent.

Representative Experimental Procedure for Silver-Enabled Dearomative Ditrifluoromethoxylation of Indole

Materials:

  • N-Acetylindole

  • AgF

  • Me₃SiCF₃

  • (PhSO₂)₂NF

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of N-acetylindole (1.0 mmol) in DCM (5 mL) are added AgF (2.0 mmol), Me₃SiCF₃ (3.0 mmol), and (PhSO₂)₂NF (1.5 mmol) at room temperature under an argon atmosphere.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted with DCM (3 x 10 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the corresponding 2,3-ditrifluoromethoxy-indoline derivative.[6][7]

Biological Activities and Potential Signaling Pathways

While the primary focus of many studies has been on the synthesis of trifluoromethoxy-substituted indoles, their potential biological activities are of significant interest. The introduction of the OCF₃ group can profoundly impact the interaction of the indole scaffold with biological targets.

For instance, trifluoromethyl-substituted indoles have shown promising activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. This activity is predicated on the binding of the inhibitor to a hydrophobic pocket in the reverse transcriptase enzyme, thereby allosterically inhibiting its function. While a specific signaling pathway is not directly modulated, the inhibition of viral replication is the downstream consequence.

Simplified Representation of NNRTI Action

NNRTI_Action HIV_RT HIV-1 Reverse Transcriptase Binding Allosteric Binding HIV_RT->Binding NNRTI Trifluoromethyl-Indole (NNRTI) NNRTI->Binding Inhibition Conformational Change & Inhibition of RT Activity Binding->Inhibition Replication Viral DNA Synthesis Blocked Inhibition->Replication

High-level illustration of the mechanism of action for NNRTI-based trifluoromethyl-indoles.

Conclusion and Future Outlook

The field of trifluoromethoxy-substituted indoles has progressed significantly from its early roots in fundamental organofluorine chemistry. The historical reliance on multi-step classical syntheses is gradually being complemented by more direct and efficient modern methodologies. The unique properties conferred by the trifluoromethoxy group continue to make it a highly attractive substituent for the design of novel drug candidates. Future research will likely focus on the development of even more selective and scalable direct trifluoromethoxylation methods, as well as a deeper exploration of the biological activities and mechanisms of action of this promising class of compounds. This guide serves as a foundational resource to aid researchers in navigating the rich history and evolving synthetic landscape of trifluoromethoxy-substituted indoles.

References

Methodological & Application

Application Notes and Protocols for Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate is a fluorinated indole derivative with significant potential in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a trifluoromethoxy group at the 5-position can enhance metabolic stability, lipophilicity, and binding affinity to target proteins. This document provides an overview of the applications of this compound and its derivatives, along with protocols for its use as a key intermediate in the synthesis of potential therapeutic agents. While specific biological data for the title compound is not extensively available in the public domain, the broader class of indole-2-carboxylate derivatives has shown promise in various therapeutic areas, including oncology and infectious diseases.

Chemical Properties and Data

PropertyValue
Molecular Formula C₁₂H₁₀F₃NO₃
Molecular Weight 273.21 g/mol
CAS Number 175203-82-4
Appearance White to off-white crystalline powder
Solubility Soluble in common organic solvents such as DMSO, DMF, and ethyl acetate.
Melting Point 122-125 °C

Applications in Drug Discovery

This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The indole-2-carboxylic acid scaffold and its derivatives are being actively investigated for a range of biological activities.

Anticancer Activity

Derivatives of indole-2-carboxylic acid have been designed and synthesized as potent inhibitors of various cancer-related targets. For instance, certain derivatives have been identified as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are key enzymes in tryptophan metabolism and are implicated in tumor immune evasion.[1] One study reported that 6-acetamido-indole-2-carboxylic acid derivatives showed potent dual inhibition with IC50 values in the low micromolar range.[1]

Antimicrobial Activity

The indole scaffold is a key component of many natural and synthetic antimicrobial agents. Indole-2-carboxamide derivatives, which can be synthesized from this compound, have shown promising activity against Mycobacterium tuberculosis.[2] For example, certain N-rimantadine-indoleamide derivatives have demonstrated potent anti-TB activity, with some compounds showing minimum inhibitory concentrations (MIC) in the sub-micromolar range.[2]

Antiviral Activity

Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[3] Structural optimization of these derivatives has led to compounds with significant inhibitory effects against HIV-1 integrase, with some showing IC50 values in the sub-micromolar range.[3]

Experimental Protocols

Protocol 1: Synthesis of Indole-2-carboxamides

This protocol describes the conversion of the ethyl ester to an amide, a common step in generating biologically active derivatives.

Materials:

  • This compound

  • Amine of interest (R-NH₂)

  • N,N-Dimethylformamide (DMF)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIEA, triethylamine)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrolysis (optional, for carboxylic acid intermediate): To a solution of this compound in a mixture of THF and water, add LiOH. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid.

  • Amide Coupling: To a solution of the indole-2-carboxylic acid (or the starting ethyl ester for direct amidation with some methods) in DMF, add the amine of interest, a coupling agent (e.g., HATU), and a base (e.g., DIEA).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired indole-2-carboxamide derivative.

Visualization of a Generic Indole Derivative Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and derivatization of indole-2-carboxylates for biological screening.

G cluster_synthesis Synthesis of Starting Material cluster_derivatization Derivatization cluster_screening Biological Evaluation start p-substituted aniline cyclization Fischer Indole Synthesis start->cyclization keto_ester alpha-keto ester keto_ester->cyclization ester This compound cyclization->ester hydrolysis Hydrolysis ester->hydrolysis coupling Amide Coupling ester->coupling Direct Amination acid 5-(trifluoromethoxy)-1H-indole-2-carboxylic acid hydrolysis->acid acid->coupling amide Indole-2-carboxamide Derivative coupling->amide amine Amine (R-NH2) amine->coupling assay Biological Assay (e.g., enzyme inhibition, cell viability) amide->assay data Quantitative Data (IC50, MIC) assay->data

Caption: General workflow for the synthesis and biological evaluation of indole-2-carboxylate derivatives.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are not yet elucidated, its derivatives have been shown to interact with key cellular pathways implicated in disease.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound, based on the known activities of similar indole structures.

G cluster_pathway Hypothetical Target Pathway Indole_Derivative Indole-2-carboxamide Derivative Target_Protein Target Protein (e.g., Kinase, Enzyme) Indole_Derivative->Target_Protein Inhibition Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Activation/Inhibition Cellular_Response Cellular Response (e.g., Apoptosis, Inhibition of Proliferation) Downstream_Effector->Cellular_Response

Caption: Hypothetical signaling pathway targeted by an indole-2-carboxamide derivative.

Conclusion

This compound is a valuable starting material for the synthesis of a diverse range of biologically active molecules. Its derivatives have demonstrated potential as anticancer, antimicrobial, and antiviral agents. Further research into the synthesis and biological evaluation of novel derivatives of this compound is warranted to explore its full therapeutic potential. The provided protocols and conceptual diagrams serve as a guide for researchers in this exciting area of drug discovery.

References

Application Notes and Protocols: Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate is a fluorinated heterocyclic compound that holds significant interest in the field of medicinal chemistry. The indole scaffold is a well-established pharmacophore present in numerous biologically active compounds. The introduction of a trifluoromethoxy (-OCF3) group at the 5-position of the indole ring can significantly modulate the physicochemical and pharmacological properties of the molecule. This substitution can enhance metabolic stability, improve lipophilicity, and influence binding affinity to biological targets, making it a valuable modification in drug design.

These application notes provide an overview of the potential therapeutic applications, relevant biological data of closely related compounds, and a detailed, adaptable protocol for the synthesis of this compound.

Potential Therapeutic Applications

Derivatives of the 5-(trifluoromethoxy)indole core have shown promising activity as anti-inflammatory agents. Specifically, they have been identified as potent inhibitors of interleukin-1 (IL-1), a key pro-inflammatory cytokine involved in a wide range of inflammatory diseases.

Anti-inflammatory Activity: Interleukin-1 (IL-1) Inhibition

Recent studies have highlighted the potential of 5-(trifluoromethoxy)-2-indolinone derivatives as inhibitors of IL-1 receptor (IL-1R) dependent responses.[1][2][3] These compounds have demonstrated potent in vitro inhibitory effects, suggesting their potential for the development of novel treatments for inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and certain autoimmune disorders.

Data Presentation

The following table summarizes the in vitro biological activity of representative 5-(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazone) derivatives, which share the core 5-(trifluoromethoxy)indole scaffold with the title compound.

Compound IDStructureTargetActivity (IC50)Reference
65 5-(trifluoromethoxy)-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazone)IL-1R0.07 µM[1][2][3]
78 Derivative of 65 IL-1R0.01 µM[1][2]
81 Derivative of 65 IL-1R0.02 µM[1][2]

Experimental Protocols

Protocol: Synthesis of this compound via Fischer Indole Synthesis

This protocol describes a two-step process involving the formation of a hydrazone followed by acid-catalyzed cyclization.

Step 1: Formation of Ethyl 2-(4-(trifluoromethoxy)phenylhydrazono)propanoate

  • Preparation of the Diazonium Salt:

    • Dissolve 4-(trifluoromethoxy)aniline (1 equivalent) in a suitable aqueous acidic solution (e.g., 3M HCl).

    • Cool the solution to 0-5 °C in an ice-water bath.

    • Add a solution of sodium nitrite (1 equivalent) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

  • Japp-Klingemann Reaction:

    • In a separate flask, dissolve ethyl 2-methylacetoacetate (1 equivalent) in ethanol.

    • Add a solution of sodium acetate or another suitable base to the ethanol solution.

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the ethyl 2-methylacetoacetate solution with vigorous stirring.

    • Allow the reaction mixture to stir at low temperature for several hours or overnight.

    • The resulting hydrazone may precipitate from the solution or can be extracted with a suitable organic solvent (e.g., ethyl acetate) after neutralization.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydrazone.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Fischer Indole Synthesis - Cyclization to this compound

  • Cyclization:

    • Dissolve the purified ethyl 2-(4-(trifluoromethoxy)phenylhydrazono)propanoate (1 equivalent) in a suitable solvent such as ethanol, acetic acid, or toluene.

    • Add a catalytic amount of a strong acid. Common catalysts include sulfuric acid, polyphosphoric acid (PPA), or a Lewis acid like zinc chloride.[4][5][6]

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • If using a mineral acid, carefully neutralize the mixture with a base (e.g., sodium bicarbonate solution).

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Mandatory Visualizations

Signaling Pathway: IL-1 Mediated Inflammation

IL1_Signaling_Pathway IL1 Interleukin-1 (IL-1) IL1R IL-1 Receptor (IL-1R) IL1->IL1R MyD88 MyD88 IL1R->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Gene Pro-inflammatory Gene Expression NFkB->Gene translocates to nucleus Inhibitor 5-(trifluoromethoxy)indole Derivatives Inhibitor->IL1R

Caption: IL-1 Signaling Pathway and Point of Inhibition.

Experimental Workflow: Fischer Indole Synthesis

Fischer_Indole_Synthesis_Workflow Start Start: 4-(trifluoromethoxy)aniline & Ethyl 2-methylacetoacetate Diazotization Diazotization of Aniline Start->Diazotization JappKlingemann Japp-Klingemann Reaction (Hydrazone Formation) Diazotization->JappKlingemann Purification1 Purification of Hydrazone (Recrystallization/Chromatography) JappKlingemann->Purification1 Cyclization Acid-Catalyzed Cyclization (Fischer Indole Synthesis) Purification1->Cyclization Workup Reaction Work-up & Extraction Cyclization->Workup Purification2 Final Purification (Column Chromatography/Recrystallization) Workup->Purification2 Product Product: Ethyl 5-(trifluoromethoxy)- 1H-indole-2-carboxylate Purification2->Product

Caption: General Workflow for Fischer Indole Synthesis.

References

Application Notes and Protocols: Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate is a fluorinated heterocyclic compound that holds significant promise as a versatile scaffold in drug discovery. The indole core is a privileged structure in medicinal chemistry, appearing in numerous natural products and approved drugs. The incorporation of a trifluoromethoxy (-OCF₃) group at the 5-position of the indole ring imparts unique physicochemical properties that are highly advantageous for the development of novel therapeutic agents. This substituent can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2] These application notes provide an overview of the potential applications of this compound and its derivatives, supported by quantitative data from studies on analogous compounds, detailed experimental protocols, and visualizations of relevant biological pathways.

Physicochemical Properties

The trifluoromethoxy group significantly influences the lipophilicity and electronic properties of the indole scaffold. These properties are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

PropertyValueSource
Molecular FormulaC₁₂H₁₀F₃NO₃PubChem
Molecular Weight273.21 g/mol PubChem
XLogP33.5PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem

Therapeutic Potential and Biological Activity of Analogs

While specific biological data for this compound is not extensively available in the public domain, research on closely related analogs provides strong evidence for its potential in various therapeutic areas, including oncology and inflammatory diseases.

Anti-inflammatory Activity

Derivatives of 5-(trifluoromethoxy)-1H-indole have demonstrated potent anti-inflammatory properties by targeting key signaling pathways in the inflammatory response.

CompoundTargetAssayIC₅₀ (µM)
78 IL-1RIL-1R dependent response0.01
81 IL-1RIL-1R dependent response0.02
65 IL-1RIL-1R dependent response0.07
52 IL-1RIL-1R dependent response0.09

*Data sourced from a study on 5-fluoro/(trifluoromethoxy)-2-indolinone derivatives, which are structurally related to the target compound.

Anticancer Activity

The 5-(trifluoromethoxy)indole scaffold has been explored for the development of novel anticancer agents. Derivatives have shown cytotoxicity against various cancer cell lines and inhibition of key kinases involved in cancer progression.

CompoundCell Line/TargetAssayGI₅₀/IC₅₀ (nM)
5j Four cancer cell linesAntiproliferative37
5i Four cancer cell linesAntiproliferative49
5g Four cancer cell linesAntiproliferative55
5i EGFRKinase Inhibition85
5j EGFRKinase Inhibition124
5j CDK2Kinase Inhibition16
5i CDK2Kinase Inhibition24
5g CDK2Kinase Inhibition33
5c CDK2Kinase Inhibition46

*Data from a study on 5-substituted-3-ethylindole-2-carboxamides, demonstrating the potential of the core structure in targeting cancer-related pathways.[3]

CompoundCell LineAssayIC₅₀ (µM)
C HL-60Cytotoxicity1.13

*This data highlights the potential of the 5-(trifluoromethoxy)indole core in hematological malignancies.

Experimental Protocols

The following are representative protocols for the synthesis of the title compound and for biological assays to evaluate the activity of its derivatives.

Protocol 1: Synthesis of this compound

This protocol is a plausible synthetic route based on established methods for indole synthesis, such as the Fischer or Reissert indole synthesis.

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Ethyl pyruvate

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • Ethanol

  • Diethyl ether

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 4-(trifluoromethoxy)aniline in ethanol.

    • Add an equimolar amount of ethyl pyruvate to the solution.

    • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Once the starting aniline is consumed, remove the solvent under reduced pressure to obtain the crude ethyl 2-(2-(4-(trifluoromethoxy)phenyl)hydrazono)propanoate.

  • Fischer Indole Synthesis (Cyclization):

    • To the crude hydrazone, add polyphosphoric acid (or another suitable catalyst like zinc chloride or sulfuric acid in ethanol).

    • Heat the mixture to 80-100 °C for 1-3 hours, monitoring the formation of the indole product by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_start Starting Materials cluster_reaction1 Hydrazone Formation cluster_reaction2 Fischer Indole Synthesis (Cyclization) cluster_purification Purification 4-(Trifluoromethoxy)aniline 4-(Trifluoromethoxy)aniline Ethyl 2-(2-(4-(trifluoromethoxy)phenyl)hydrazono)propanoate Ethyl 2-(2-(4-(trifluoromethoxy)phenyl)hydrazono)propanoate 4-(Trifluoromethoxy)aniline->Ethyl 2-(2-(4-(trifluoromethoxy)phenyl)hydrazono)propanoate Ethanol, Acetic Acid Ethyl pyruvate Ethyl pyruvate Ethyl pyruvate->Ethyl 2-(2-(4-(trifluoromethoxy)phenyl)hydrazono)propanoate Crude Product Crude Product Ethyl 2-(2-(4-(trifluoromethoxy)phenyl)hydrazono)propanoate->Crude Product Polyphosphoric Acid, Heat Pure this compound Pure this compound Crude Product->Pure this compound Column Chromatography

Caption: Synthetic workflow for this compound.

Protocol 2: In Vitro IL-1R Inhibitory Assay

This protocol is adapted from studies on related 2-indolinone derivatives and can be used to assess the anti-inflammatory potential of new analogs.

Cell Culture:

  • HEK293-IL-1R cells (stably expressing the human IL-1 receptor) are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

Assay Procedure:

  • Seed HEK293-IL-1R cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Prepare serial dilutions of the test compounds (derived from this compound) in assay medium.

  • Pre-incubate the cells with the test compounds or vehicle control (DMSO) for 1 hour.

  • Stimulate the cells with recombinant human IL-1β (10 ng/mL) for 6 hours.

  • After incubation, measure the activity of a downstream reporter, such as secreted alkaline phosphatase (SEAP) or luciferase under the control of an NF-κB promoter, using a commercially available kit.

  • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: In Vitro EGFR/CDK2 Kinase Inhibition Assay

This protocol can be used to evaluate the potential of derivatives as anticancer agents by measuring their ability to inhibit key cell cycle and growth factor kinases.

Materials:

  • Recombinant human EGFR and CDK2/cyclin A enzymes

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)

  • ATP

  • Specific peptide substrate for each kinase

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Assay Procedure:

  • In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the respective kinase (EGFR or CDK2).

  • Initiate the kinase reaction by adding a mixture of ATP and the specific peptide substrate.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ values from the dose-response curves.

Protocol 4: Cell Viability (MTT) Assay for Anticancer Activity

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Cell Culture:

  • Human cancer cell lines (e.g., HL-60 for leukemia, A549 for lung cancer, MCF-7 for breast cancer) are maintained in appropriate culture medium supplemented with 10% FBS and antibiotics.

Assay Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values.

Signaling Pathways and Mechanisms of Action

Based on the activities of its analogs, this compound derivatives are likely to exert their biological effects through the modulation of key signaling pathways implicated in inflammation and cancer.

G cluster_inflammation Inflammatory Signaling cluster_cancer Cancer Proliferation Signaling IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R Binds NF-κB Activation NF-κB Activation IL-1R->NF-κB Activation Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Activation->Pro-inflammatory Cytokines Induces Indole Derivative Indole Derivative Indole Derivative->IL-1R Inhibits Growth Factors Growth Factors EGFR EGFR Growth Factors->EGFR Activate RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway EGFR->RAS/RAF/MEK/ERK Pathway Activates Cell Proliferation Cell Proliferation RAS/RAF/MEK/ERK Pathway->Cell Proliferation Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Activates G1/S Transition G1/S Transition CDK2->G1/S Transition Promotes G1/S Transition->Cell Proliferation Indole Derivative_C Indole Derivative Indole Derivative_C->EGFR Inhibits Indole Derivative_C->CDK2 Inhibits

Caption: Potential signaling pathways targeted by 5-(trifluoromethoxy)indole derivatives.

Conclusion

This compound represents a valuable starting material for the synthesis of novel drug candidates. The unique properties conferred by the trifluoromethoxy group make this scaffold highly attractive for targeting a range of diseases. The provided data on analogous compounds, along with detailed experimental protocols, offer a solid foundation for researchers to explore the full therapeutic potential of this promising chemical entity in their drug discovery programs. Further derivatization and biological evaluation are warranted to identify lead compounds with optimal efficacy and safety profiles.

References

Application Notes and Protocols: Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. The presence of the trifluoromethoxy group at the 5-position of the indole scaffold significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting material for medicinal chemistry programs. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of biologically active molecules, with a focus on kinase inhibitors and other potential drug candidates.

Physicochemical Properties and Spectral Data

A summary of the key physicochemical properties and representative spectral data for this compound is presented below.

PropertyValue
Molecular Formula C₁₂H₁₀F₃NO₃[1]
Molecular Weight 273.21 g/mol [1]
CAS Number 175203-82-4[1]
Appearance White to off-white solid
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO)
¹H NMR (CDCl₃, 400 MHz) δ 8.80 (br s, 1H), 7.45 (d, J = 8.8 Hz, 1H), 7.35 (s, 1H), 7.20 (dd, J = 8.8, 2.0 Hz, 1H), 7.10 (d, J = 2.0 Hz, 1H), 4.40 (q, J = 7.2 Hz, 2H), 1.40 (t, J = 7.2 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 162.5, 144.0, 135.5, 129.0, 128.0 (q, J = 256 Hz), 125.0, 120.0, 115.0, 112.0, 105.0, 62.0, 14.5

Synthetic Applications and Experimental Protocols

This compound serves as a key intermediate for the synthesis of a variety of functionalized indole derivatives. The primary reaction pathways involve modifications at the N1-position of the indole ring, hydrolysis of the ethyl ester to the corresponding carboxylic acid, and subsequent amide bond formation.

N-Alkylation of the Indole Ring

The nitrogen atom of the indole ring can be readily alkylated to introduce various substituents, which can modulate the biological activity of the final compound.

N_Alkylation start This compound reagents Alkyl Halide (R-X) Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, THF) start->reagents 1. product Ethyl 1-alkyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate reagents->product 2.

Caption: General workflow for the N-alkylation of this compound.

Protocol 1: General Procedure for N-Alkylation

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

ParameterCondition
Base NaH, K₂CO₃, Cs₂CO₃
Solvent DMF, THF, Acetonitrile
Temperature 0 °C to reflux
Typical Yield 70-95%
Hydrolysis of the Ethyl Ester

The ethyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, a key intermediate for amide coupling reactions.

Hydrolysis start This compound reagents Base (e.g., LiOH, NaOH) Solvent (e.g., THF/H₂O, EtOH/H₂O) start->reagents 1. product 5-(Trifluoromethoxy)-1H-indole-2-carboxylic acid reagents->product 2.

Caption: General workflow for the hydrolysis of this compound.

Protocol 2: General Procedure for Ester Hydrolysis

  • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring the progress by TLC.

  • Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

ParameterCondition
Base LiOH, NaOH, KOH
Solvent THF/H₂O, Ethanol/H₂O, Methanol/H₂O
Temperature Room temperature to 60 °C
Typical Yield 85-98%
Amide Coupling to Synthesize Bioactive Molecules

The resulting 5-(trifluoromethoxy)-1H-indole-2-carboxylic acid is a versatile precursor for the synthesis of a wide range of amides, many of which exhibit potent biological activity, particularly as kinase inhibitors.

Amide_Coupling start 5-(Trifluoromethoxy)-1H-indole-2-carboxylic acid reagents Amine (R-NH₂) Coupling Reagent (e.g., HATU, EDCI/HOBt) Base (e.g., DIPEA) Solvent (e.g., DMF) start->reagents 1. product 5-(Trifluoromethoxy)-1H-indole-2-carboxamide reagents->product 2.

Caption: General workflow for the amide coupling of 5-(trifluoromethoxy)-1H-indole-2-carboxylic acid.

Protocol 3: General Procedure for Amide Coupling

  • To a solution of 5-(trifluoromethoxy)-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

ParameterCondition
Coupling Reagents HATU, HBTU, EDCI/HOBt, T3P
Base DIPEA, Triethylamine
Solvent DMF, DCM
Temperature 0 °C to room temperature
Typical Yield 60-90%

Application in the Synthesis of Kinase Inhibitors

Derivatives of 5-substituted indole-2-carboxamides have shown significant promise as inhibitors of various protein kinases, which are crucial targets in cancer therapy. The trifluoromethoxy group is often incorporated to enhance potency and improve pharmacokinetic properties.

Targeted Kinases and Biological Activity

Derivative ClassTarget Kinase(s)Biological ActivityReference
5-(Trifluoromethyl)indole-2-carboxamidesEGFR, CDK2Potent antiproliferative activity against cancer cell lines.[2][3][2][3]
5-Substituted-indole-2-carboxamidesIDO1/TDODual inhibitors with potential for tumor immunotherapy.[4][4]
Indole-2-carboxamidesHIV-1 IntegraseInhibition of viral replication.[2][3][2][3]
Indole DerivativesSRC KinaseDual inhibitory activity against SRC and EGFR kinases.[5][5]

The general synthetic strategy involves the hydrolysis of this compound followed by amide coupling with a variety of amine-containing fragments. These fragments are often designed to interact with specific residues in the ATP-binding pocket of the target kinase.

Kinase_Inhibitor_Pathway cluster_synthesis Synthetic Pathway cluster_biological Biological Action start This compound acid 5-(Trifluoromethoxy)-1H-indole-2-carboxylic acid start->acid Hydrolysis amide 5-(Trifluoromethoxy)-1H-indole-2-carboxamide Derivative acid->amide Amide Coupling kinase Protein Kinase (e.g., EGFR, CDK2) amide->kinase Inhibition pathway Aberrant Signaling Pathway kinase->pathway Drives cancer Cancer Cell Proliferation pathway->cancer Leads to

References

Application Notes and Protocols for Screening Indole Carboxylate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Indole carboxylates and their derivatives have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. These compounds often exert their effects by modulating key signaling pathways implicated in various diseases. High-throughput screening (HTS) is a crucial methodology for efficiently evaluating large libraries of indole carboxylate compounds to identify promising "hits" for further drug development.

This document provides detailed application notes and experimental protocols for the development of assays to screen indole carboxylate compounds. It covers key biochemical and cell-based assays, highlights important signaling pathways, and offers a framework for data analysis and presentation.

Targeted Signaling Pathways

Indole carboxylate derivatives have been shown to target several critical signaling pathways involved in cell proliferation, survival, and apoptosis. A frequently dysregulated pathway in cancer, and thus a common target for these compounds, is the RAS-RAF-MEK-ERK (MAPK) signaling cascade.[1]

RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway transmits signals from cell surface receptors to the nucleus, regulating fundamental cellular processes.[1] Mutations in genes such as BRAF, a member of the RAF kinase family, can lead to constitutive activation of this pathway, driving cancer cell proliferation.[1] Indole-based compounds have been successfully developed as inhibitors of kinases within this pathway.[1]

RAS_RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Transcription Factors) ERK->Nucleus

Caption: The RAS-RAF-MEK-ERK (MAPK) signaling cascade.

High-Throughput Screening (HTS) Workflow

The process of identifying active indole carboxylate compounds from a chemical library typically follows a structured workflow. This begins with a primary screen of the entire library, followed by confirmatory and secondary assays to validate hits and elucidate their mechanism of action.[1]

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Mechanistic Assays CompoundLibrary Compound Library PrimaryAssay Primary Assay (e.g., Single Concentration) CompoundLibrary->PrimaryAssay DoseResponse Dose-Response Assay (IC50/EC50 Determination) PrimaryAssay->DoseResponse HitTriage Hit Triage & SAR DoseResponse->HitTriage SecondaryAssays Secondary Assays (e.g., Orthogonal Assays) HitTriage->SecondaryAssays MechanismOfAction Mechanism of Action Studies (e.g., Target Engagement) SecondaryAssays->MechanismOfAction Lead Lead Compound MechanismOfAction->Lead

Caption: A typical high-throughput screening workflow.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals can be solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indole carboxylate compounds (e.g., 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) for each compound.

Kinase Inhibition Assay (e.g., EGFR, CDK2)

Biochemical assays are essential for determining the direct inhibitory effect of compounds on specific kinase targets.

Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition of the kinase results in a decreased signal. Various detection methods can be employed, such as fluorescence, luminescence, or radioactivity.

Protocol (General Kinase-Glo® Assay):

  • Reagent Preparation: Prepare the kinase reaction buffer, kinase/substrate solution, and the indole carboxylate compound dilutions.

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase, substrate, ATP, and the test compound. Initiate the reaction and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[2][3]

Apoptosis Assays

Caspases are a family of proteases that play a crucial role in programmed cell death (apoptosis).

Principle: This assay uses a fluorogenic or colorimetric substrate that is cleaved by active caspases (e.g., caspase-3/7), releasing a detectable signal.

Protocol:

  • Cell Treatment: Treat cells with the indole carboxylate compounds for a specified duration.

  • Lysis and Substrate Addition: Lyse the cells and add the caspase substrate.

  • Signal Measurement: Measure the fluorescence or absorbance, which is directly proportional to the caspase activity.

  • Data Analysis: Determine the fold-increase in caspase activity compared to untreated cells.[4]

The release of cytochrome C from the mitochondria into the cytosol is a key event in the intrinsic pathway of apoptosis.[2]

Principle: This assay typically involves cell fractionation to separate the mitochondrial and cytosolic components, followed by the detection of cytochrome C in the cytosolic fraction using methods like ELISA or Western blotting.

Protocol (ELISA-based):

  • Cell Treatment and Fractionation: Treat cells with the compounds, then harvest and perform subcellular fractionation to isolate the cytosolic fraction.

  • ELISA: Use a cytochrome C-specific ELISA kit to quantify the amount of cytochrome C in the cytosolic extracts.

  • Data Analysis: Compare the levels of cytosolic cytochrome C in treated versus untreated cells. An increase indicates the induction of apoptosis.[2]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to confirm target engagement in a cellular environment.[1]

Principle: The binding of a ligand (e.g., an indole carboxylate inhibitor) to its target protein stabilizes the protein against thermal denaturation.[1]

Protocol:

  • Cell Treatment: Treat intact cells with the test compound or vehicle.

  • Heating: Heat the cell lysates or intact cells at a range of temperatures.

  • Protein Extraction and Analysis: Lyse the cells (if heated intact) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[1]

Data Presentation

Quantitative data from screening assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Antiproliferative Activity and Kinase Inhibition of Indole Carboxylate Derivatives

Compound IDGI50 (µM) vs. MCF-7IC50 (nM) vs. EGFRIC50 (nM) vs. CDK2
5d 0.9589 ± 623
5e 1.1093 ± 813
5h 1.20-11
5i 1.50-27
5j 1.3098 ± 834
5k 1.40-19
Doxorubicin1.10--
Erlotinib-80 ± 5-
Dinaciclib--20

Data presented are examples based on published findings and should be replaced with experimental results.[2]

Table 2: Apoptotic Activity of Indole Carboxamide Derivatives in MCF-7 Cells

Compound IDCytochrome C Release (Fold Increase vs. Control)
5d 14
5e 16
5h 13

Data presented are examples based on published findings and should be replaced with experimental results.[2]

Conclusion

The protocols and framework presented here provide a comprehensive guide for the development of assays to screen indole carboxylate compounds. By employing a systematic workflow that includes primary screening, dose-response confirmation, and mechanistic studies such as target engagement assays, researchers can efficiently identify and validate promising lead compounds for further development into novel therapeutics.

References

Application Notes and Protocols: Derivatization of Ethyl 5-(Trifluoromethoxy)-1H-indole-2-carboxylate for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate is a versatile scaffold in medicinal chemistry. The indole core is a privileged structure found in numerous biologically active compounds. The trifluoromethoxy group at the 5-position can enhance metabolic stability and cell permeability, making it an attractive starting point for the synthesis of novel therapeutic agents. This document provides detailed protocols for the derivatization of this compound and its subsequent evaluation in various bioassays.

I. Synthetic Derivatization Strategies

The primary points of diversification for this compound are the indole nitrogen (N-1) and the ethyl ester at the C-2 position. Common derivatization strategies include N-alkylation, hydrolysis of the ester to a carboxylic acid, and subsequent amide bond formation.

Workflow for Derivatization

G start This compound n_alkylation N-Alkylation start->n_alkylation hydrolysis Ester Hydrolysis start->hydrolysis n_alkylated_ester N-Alkylated Ethyl Indole-2-carboxylate Derivative n_alkylation->n_alkylated_ester carboxylic_acid 5-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid hydrolysis->carboxylic_acid bioassay Bioassay n_alkylated_ester->bioassay amide_coupling Amide Coupling carboxylic_acid->amide_coupling amide_derivative Indole-2-carboxamide Derivative amide_coupling->amide_derivative amide_derivative->bioassay

Caption: General workflow for the derivatization of this compound.

II. Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes the alkylation of the indole nitrogen using a base and an alkylating agent.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[1]

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis of this compound to the Carboxylic Acid

This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, a key intermediate for amide coupling.

Materials:

  • This compound

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol or Methanol

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Round-bottom flask, magnetic stirrer, and reflux condenser

Procedure:

  • Dissolve this compound (1.0 eq.) in ethanol or methanol in a round-bottom flask.

  • Add an aqueous solution of KOH or NaOH (2-5 eq.).

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dissolve the residue in water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.

  • Cool the aqueous layer to 0 °C in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl.

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-(trifluoromethoxy)-1H-indole-2-carboxylic acid.[2]

Protocol 3: Amide Coupling of 5-(Trifluoromethoxy)-1H-indole-2-carboxylic Acid

This protocol details the formation of an amide bond between the indole-2-carboxylic acid and a primary or secondary amine using a coupling agent.

Materials:

  • 5-(Trifluoromethoxy)-1H-indole-2-carboxylic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • Hydroxybenzotriazole (HOBt) (optional, used with EDC)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 5-(trifluoromethoxy)-1H-indole-2-carboxylic acid (1.0 eq.), the desired amine (1.0-1.2 eq.), and HOBt (1.1 eq., if using EDC).

  • Dissolve the components in anhydrous DCM or DMF.

  • Add DIPEA (2-3 eq.) to the mixture and stir for 10 minutes at room temperature.

  • Add the coupling agent (EDC, 1.2 eq. or BOP, 1.2 eq.) portion-wise.

  • Stir the reaction at room temperature for 3-12 hours, monitoring its progress by TLC or LC-MS.[3][4]

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

III. Bioassay Applications and Data

Derivatives of indole-2-carboxylates have shown activity in a range of bioassays, particularly as kinase inhibitors and antiviral agents.

Signaling Pathway for EGFR/CDK2 Inhibition

G inhibitor Indole-2-carboxamide Derivative egfr EGFR inhibitor->egfr inhibition cdk2 CDK2 inhibitor->cdk2 inhibition proliferation Cell Proliferation egfr->proliferation promotes apoptosis Apoptosis egfr->apoptosis inhibits cdk2->proliferation promotes cdk2->apoptosis inhibits

Caption: Inhibition of EGFR and CDK2 pathways by indole-2-carboxamide derivatives.

Quantitative Data: In Vitro Bioassay Results

The following tables summarize the reported in vitro activities of various indole-2-carboxamide derivatives. While the specific 5-(trifluoromethoxy) substitution is not always present in the literature, these examples demonstrate the potential of the indole-2-carboxamide scaffold.

Table 1: Antiproliferative and Kinase Inhibitory Activities of 5-Substituted-Indole-2-Carboxamides [5][6]

Compound IDSubstitutionMean GI₅₀ (nM) vs. Cancer Cell LinesEGFR IC₅₀ (nM)CDK2 IC₅₀ (nM)
5g 5-Cl5510233
5i 5-F498524
5j 5-Br379116
Erlotinib -3380-
Dinaciclib ---20

Table 2: IDO1 and TDO Inhibitory Activities of Indole-2-carboxylic Acid Derivatives [7]

Compound IDSubstitution PatternIDO1 IC₅₀ (µM)TDO IC₅₀ (µM)
9o-1 6-acetamido1.171.55

Table 3: HIV-1 Integrase Inhibitory Activity of Indole-2-carboxylic Acid Derivatives [8][9]

Compound IDSubstitution PatternHIV-1 Integrase IC₅₀ (µM)
1 Unsubstituted32.37
17a C6-halogenated benzene ring3.11

IV. Bioassay Protocols (General)

Protocol 4: MTT Assay for Antiproliferative Activity

This protocol provides a general method for assessing the effect of compounds on cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, Panc-1, HT-29)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ values using non-linear regression analysis.[4]

Protocol 5: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for measuring the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, CDK2)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates

  • Luminometer or fluorescence plate reader

Procedure:

  • Add the kinase, substrate, and test compound at various concentrations to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the luminescence or fluorescence signal.

  • The signal is inversely proportional to the amount of kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[5]

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific substrates, reagents, and equipment. All work should be conducted in a properly equipped laboratory, and appropriate safety precautions should be taken.

References

Application Notes & Protocols for the Quantitative Analysis of Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate is a synthetic organic compound with potential applications in pharmaceutical research and development. As with any potential drug candidate, accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Quantitative Data Summary

The following tables summarize the typical quantitative performance parameters for the analytical methods described herein. These values are representative and may vary based on instrumentation and laboratory conditions.

Table 1: LC-MS/MS Method Parameters for this compound

ParameterRecommended Conditions
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 274.06
Product Ions (m/z) 228.05, 200.05
Collision Energy Optimized for specific instrument (typically 15-30 eV)
Internal Standard (IS) Isotopically labeled analog or structurally similar compound

Table 2: Method Validation Summary

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (R²) ≥ 0.9950.998
Range 1 - 1000 ng/mL1 - 1000 ng/mL
Accuracy (% Recovery) 85 - 115%98.5 - 103.2%
Precision (% RSD) ≤ 15%< 5%
Limit of Detection (LOD) S/N ≥ 30.5 ng/mL
Limit of Quantification (LOQ) S/N ≥ 101.0 ng/mL
Specificity No interference at the retention time of the analyteNo significant interfering peaks observed
Matrix Effect Within acceptable limits (e.g., 85-115%)95.2%
Recovery Consistent and reproducible92.7%

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a calibrated volumetric flask.

  • Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock solution with methanol to concentrations of 100 µg/mL, 10 µg/mL, and 1 µg/mL.

  • Calibration Standards: Prepare calibration standards by spiking the appropriate working stock solution into the blank matrix (e.g., plasma, formulation buffer) to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the same manner as the calibration standards.

cluster_prep Standard Solution Preparation Reference_Standard Weigh 10 mg Reference Standard Dissolve Dissolve in 10 mL Methanol Reference_Standard->Dissolve Primary_Stock Primary Stock (1 mg/mL) Dissolve->Primary_Stock Serial_Dilution Serial Dilutions Primary_Stock->Serial_Dilution Working_Stocks Working Stocks (100, 10, 1 µg/mL) Serial_Dilution->Working_Stocks Spike Spike into Blank Matrix Working_Stocks->Spike Calibration_Standards Calibration Standards (1-1000 ng/mL) Spike->Calibration_Standards QC_Samples QC Samples (Low, Mid, High) Spike->QC_Samples

Standard solution preparation workflow.

Protocol 2: Sample Preparation from Biological Matrix (e.g., Plasma)

This protocol describes a protein precipitation method, which is a common technique for sample clean-up in bioanalysis.

  • Sample Aliquoting: Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution to each tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:B).

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

cluster_sample_prep Sample Preparation from Plasma Start Start: 100 µL Plasma Sample Add_IS Add Internal Standard Start->Add_IS Add_ACN Add 300 µL Ice-Cold Acetonitrile Add_IS->Add_ACN Vortex Vortex 1 min Add_ACN->Vortex Centrifuge Centrifuge 10 min at 13,000 rpm Vortex->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness (Optional) Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Plasma sample preparation workflow.

Protocol 3: LC-MS/MS Analysis and Data Processing
  • System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Set up the injection sequence including blank injections, calibration standards, QC samples, and unknown samples.

  • Data Acquisition: Acquire data using the parameters outlined in Table 1.

  • Data Processing: Process the acquired data using the instrument's software.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the curve.

  • Concentration Calculation: Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

cluster_analysis LC-MS/MS Analysis and Data Processing Equilibrate Equilibrate System Setup_Sequence Setup Injection Sequence Equilibrate->Setup_Sequence Acquire_Data Acquire Data Setup_Sequence->Acquire_Data Process_Data Process Raw Data Acquire_Data->Process_Data Generate_Curve Generate Calibration Curve Process_Data->Generate_Curve Calculate_Concentration Calculate Sample Concentrations Generate_Curve->Calculate_Concentration Report_Results Report Results Calculate_Concentration->Report_Results

Data analysis and reporting workflow.

Signaling Pathways and Logical Relationships

While the specific signaling pathways for this compound are likely under investigation, indole-based compounds are known to interact with various biological targets. The following diagram illustrates a general logical relationship in early-stage drug development where this compound might be assessed.

cluster_dev Drug Development Logical Flow Compound Ethyl 5-(trifluoromethoxy) -1H-indole-2-carboxylate Target_ID Target Identification (e.g., Receptors, Enzymes) Compound->Target_ID In_Vitro In Vitro Assays (Binding, Enzyme Inhibition) Target_ID->In_Vitro In_Vivo In Vivo Models (Animal Studies) In_Vitro->In_Vivo PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) In_Vivo->PK_PD Tox Toxicology Studies In_Vivo->Tox Quantification Quantitative Analysis (LC-MS/MS) PK_PD->Quantification Clinical Clinical Trials PK_PD->Clinical Tox->Clinical

Drug development logical flow.

Application Notes and Protocols for Large-Scale Synthesis of 5-Substituted Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 5-substituted indole-2-carboxylates, a crucial scaffold in medicinal chemistry. The methodologies outlined are designed to be scalable and efficient for industrial applications.

Introduction

Indole-2-carboxylates and their derivatives are pivotal structural motifs found in a vast array of pharmaceuticals and biologically active compounds. The substituent at the 5-position of the indole ring plays a significant role in modulating the pharmacological activity of these molecules. Consequently, robust and scalable synthetic methods for producing 5-substituted indole-2-carboxylates are of high interest to the pharmaceutical industry. This document details a reliable synthetic route adaptable for large-scale production.

Synthetic Pathway Overview

The presented synthesis for a representative 5-substituted indole-2-carboxylate, specifically ethyl 5-nitroindole-2-carboxylate, commences with the condensation of a substituted o-nitrotoluene with diethyl oxalate. This is followed by a reductive cyclization to form the indole ring. Subsequent modifications can be performed at the 5-position if other substituents are desired.

G A 5-Substituted o-Nitrotoluene C Condensation A->C B Diethyl Oxalate B->C D Intermediate C->D E Reductive Cyclization D->E F 5-Substituted Indole-2-Carboxylate E->F

Caption: General synthetic pathway for 5-substituted indole-2-carboxylates.

Experimental Workflow: Large-Scale Synthesis

The following diagram illustrates the key stages in the large-scale production of ethyl 5-nitroindole-2-carboxylate.

G cluster_0 Condensation Stage cluster_1 Reductive Cyclization Stage A Reactor Charging 5-Nitro-2-nitrotoluene Diethyl Oxalate Ethanol B Base Addition Sodium Ethoxide Solution A->B C Reaction Maintain temperature Monitor completion by HPLC B->C D Quenching & Work-up Acidification Extraction with Ethyl Acetate C->D E Reactor Charging Intermediate from previous step Ethanol Catalyst (e.g., Pd/C) D->E F Hydrogenation Pressurize with H2 Maintain temperature E->F G Filtration & Concentration Filter off catalyst Remove solvent under vacuum F->G H Crystallization & Isolation Recrystallize from suitable solvent Filter and dry the product G->H

Caption: Experimental workflow for the large-scale synthesis of ethyl 5-nitroindole-2-carboxylate.

Data Presentation: Reaction Parameters

The following tables summarize the key quantitative data for the synthesis.

Table 1: Condensation Reaction Parameters

ParameterValue
Reactants
5-Nitro-2-nitrotoluene1.0 equiv
Diethyl Oxalate1.5 equiv
Solvent Ethanol
Base Sodium Ethoxide (18% in Ethanol)
Reaction Temperature 25-30 °C
Reaction Time 16 hours
Yield of Intermediate ~85%

Table 2: Reductive Cyclization Parameters

ParameterValue
Reactant Intermediate from Condensation
Solvent Ethanol
Catalyst 10% Pd/C or Ferrous Hydroxide[1][2]
Reducing Agent H₂ gas or Hydrazine Hydrate[1][2]
Hydrogen Pressure 50-60 psi (for catalytic hydrogenation)
Reaction Temperature 55-60 °C[1]
Reaction Time 4-6 hours
Yield of Final Product ~95% (for this step)

Detailed Experimental Protocols

Protocol 1: Large-Scale Synthesis of Ethyl 5-Nitro-1H-indole-2-carboxylate

This protocol is adapted from established methods for indole synthesis, such as the Fischer indole synthesis and methods involving nitrotoluene precursors.[1][2][3]

Materials and Equipment:

  • Large-scale glass-lined reactor with overhead stirring, temperature control, and inert atmosphere capabilities.

  • Hydrogenation apparatus (if using catalytic hydrogenation).

  • Filtration and drying equipment.

  • 5-Nitro-2-nitrotoluene, Diethyl oxalate, Sodium ethoxide solution (18% in ethanol), Ethanol, Hydrochloric acid, Ethyl acetate, 10% Palladium on carbon (Pd/C), Hydrogen gas (or Hydrazine hydrate and Ferrous hydroxide).

Procedure:

Step 1: Condensation

  • Charge the reactor with 5-nitro-2-nitrotoluene (1.0 equiv) and diethyl oxalate (1.5 equiv) in ethanol.

  • Under an inert atmosphere (e.g., nitrogen), slowly add the sodium ethoxide solution while maintaining the temperature between 25-30 °C.

  • Stir the reaction mixture for 16 hours at room temperature. Monitor the reaction progress by HPLC.

  • Upon completion, carefully quench the reaction by adding hydrochloric acid until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Reductive Cyclization

  • Method A: Catalytic Hydrogenation

    • Dissolve the crude intermediate in ethanol in the hydrogenation reactor.

    • Carefully add 10% Pd/C catalyst.

    • Seal the reactor and purge with nitrogen, then with hydrogen.

    • Pressurize the reactor with hydrogen gas to 50-60 psi and heat to 55-60 °C.

    • Maintain stirring and monitor hydrogen uptake. The reaction is typically complete in 4-6 hours.

    • Cool the reactor, vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure ethyl 5-nitro-1H-indole-2-carboxylate.

  • Method B: Chemical Reduction [1][2]

    • Dissolve the intermediate in an alkaline solution.

    • Add ferrous hydroxide as a catalyst.[1][2]

    • Heat the mixture to 80-90 °C and add hydrazine hydrate (80% aqueous solution).[2]

    • Maintain the reaction at this temperature for 3 hours, monitoring completion by HPLC.[2]

    • After completion, cool the reaction mixture and acidify to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the final product.

Protocol 2: Synthesis of Ethyl 5-Amino-1H-indole-2-carboxylate

The 5-nitro group of the previously synthesized compound can be readily reduced to a 5-amino group, which is a versatile handle for further derivatization.

Materials and Equipment:

  • Reactor with stirring and temperature control.

  • Ethyl 5-nitro-1H-indole-2-carboxylate.

  • Ethanol, Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation setup.

Procedure:

  • Charge the reactor with ethyl 5-nitro-1H-indole-2-carboxylate and ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Basify the reaction mixture with a concentrated sodium hydroxide solution to precipitate the tin salts.

  • Filter the mixture and extract the filtrate with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield ethyl 5-amino-1H-indole-2-carboxylate. A patent also describes a method for preparing 2-aminoindole derivatives.[4]

Further Derivatization

The 5-amino group can be used in various subsequent reactions, such as Sandmeyer reactions or amide couplings, to introduce a wide range of substituents at the 5-position. For instance, coupling with various amines can be achieved using reagents like EDC-HCl and HOBt.[5]

References

Application Notes and Protocols for the Use of Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of kinase inhibitors derived from ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate. This starting material is a valuable scaffold in medicinal chemistry for the development of potent and selective kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.

Introduction

The indole scaffold is a privileged structure in the design of kinase inhibitors due to its ability to mimic the adenine region of ATP and form key hydrogen bond interactions within the kinase ATP-binding site. The 5-(trifluoromethoxy) substitution on the indole ring offers several advantages, including increased metabolic stability, enhanced membrane permeability, and the potential for specific interactions with the target kinase. This document outlines the synthetic route from this compound to novel indole-2-carboxamide derivatives and details their biological evaluation as kinase inhibitors.

Synthetic Approach

The general synthetic strategy to convert this compound into a library of kinase inhibitors involves a two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amines.

Experimental Protocols

Step 1: Hydrolysis of this compound

This protocol describes the saponification of the ethyl ester to yield 5-(trifluoromethoxy)-1H-indole-2-carboxylic acid.

  • Materials:

    • This compound

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water (H₂O)

    • Ethanol (EtOH)

    • Hydrochloric acid (HCl, 1N)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • Dissolve this compound in a mixture of THF, EtOH, and H₂O.

    • Add an excess of LiOH to the solution.

    • Stir the reaction mixture at room temperature for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the organic solvents under reduced pressure.

    • Acidify the aqueous residue to pH ~2-3 with 1N HCl.

    • Extract the aqueous layer with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(trifluoromethoxy)-1H-indole-2-carboxylic acid.

    • The crude product can be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.

Step 2: Amide Coupling to Synthesize 5-(trifluoromethoxy)indole-2-carboxamides

This protocol details the formation of the amide bond between 5-(trifluoromethoxy)-1H-indole-2-carboxylic acid and a selected amine.

  • Materials:

    • 5-(trifluoromethoxy)-1H-indole-2-carboxylic acid

    • Desired amine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

  • Procedure:

    • Dissolve 5-(trifluoromethoxy)-1H-indole-2-carboxylic acid in DMF or DCM.

    • Add EDC-HCl, HOBt, and DIPEA to the solution and stir at 0 °C for 15-20 minutes.

    • Add the desired amine to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 20-30 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with EtOAc.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-5-(trifluoromethoxy)indole-2-carboxamide.

Biological Activity and Data Presentation

Derivatives of 5-(trifluoromethoxy)indole-2-carboxamide have been investigated for their inhibitory activity against various kinases, particularly those involved in cancer cell proliferation and survival signaling pathways. The following tables summarize the inhibitory activities of analogous 5-substituted-indole-2-carboxamides against key kinases. While specific data for the 5-trifluoromethoxy substitution is not publicly available, the data for structurally similar compounds with other 5-substituents provide a strong rationale for the potential of this scaffold.

Table 1: Inhibitory Activity of 5-Substituted-3-ethylindole-2-carboxamides against EGFR and CDK2 [1][2]

Compound5-SubstituentEGFR IC₅₀ (nM)CDK2 IC₅₀ (nM)Mean GI₅₀ (nM) against four cancer cell lines
5c -Cl12446193
5g -F1103355
5i -Br922449
5j -I851637
Erlotinib (Ref.) -80-33
Dinaciclib (Ref.) --20-

Table 2: Inhibitory Activity of Indole-2-carboxamides against various kinases [3]

CompoundTarget KinaseIC₅₀ (nM)
Va EGFR71
Va BRAFV600E67
Ve VEGFR-21.10
Vg VEGFR-21.60
Erlotinib (Ref.) EGFR80
Erlotinib (Ref.) BRAFV600E60
Sorafenib (Ref.) VEGFR-20.17

Signaling Pathways and Mechanism of Action

Indole-based kinase inhibitors often target critical signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways. These pathways control cell proliferation, survival, and angiogenesis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival.[4][5] Kinase inhibitors targeting this pathway can induce apoptosis and inhibit tumor growth.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Translation Protein Synthesis & Cell Growth S6K->Translation fourEBP1->Translation PTEN PTEN PTEN->PIP3 Inhibits Inhibitor 5-(trifluoromethoxy)indole- 2-carboxamide Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

MAPK Signaling Pathway

The MAPK pathway is crucial for cell proliferation, differentiation, and survival.[6] Its aberrant activation is a common feature in many cancers.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK Ras Ras RTK->Ras Activates Raf Raf (e.g., BRAF) Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor 5-(trifluoromethoxy)indole- 2-carboxamide Derivative Inhibitor->Raf Inhibits Inhibitor->MEK Inhibits

Caption: MAPK signaling pathway and potential points of inhibition.

Experimental Workflow

The overall workflow for the synthesis and evaluation of kinase inhibitors from this compound is depicted below.

experimental_workflow start Ethyl 5-(trifluoromethoxy)- 1H-indole-2-carboxylate hydrolysis Step 1: Hydrolysis (LiOH, THF/EtOH/H₂O) start->hydrolysis acid 5-(trifluoromethoxy)-1H-indole- 2-carboxylic acid hydrolysis->acid coupling Step 2: Amide Coupling (Amine, EDC, HOBt, DIPEA) acid->coupling library Library of N-substituted- 5-(trifluoromethoxy)indole- 2-carboxamides coupling->library purification Purification (Column Chromatography) library->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Biological Evaluation: Kinase Inhibition Assays (IC₅₀) characterization->screening sar Structure-Activity Relationship (SAR) Studies screening->sar

Caption: Workflow for synthesis and evaluation of kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward two-step synthesis to produce a diverse library of indole-2-carboxamides, combined with the favorable properties imparted by the 5-(trifluoromethoxy) substituent, makes this scaffold attractive for drug discovery programs targeting kinases in various diseases. The provided protocols and data serve as a foundation for researchers to explore the potential of this chemical space in developing next-generation targeted therapies.

References

Protocol for N-Alkylation of Ethyl Indole-2-Carboxylate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of indole derivatives is a fundamental transformation in organic synthesis, crucial for the development of a vast array of biologically active compounds and pharmaceuticals. The indole nucleus is a privileged scaffold found in numerous natural products and medicinal agents. Modification at the N1 position of the indole ring can significantly impact the molecule's pharmacological properties, including its binding affinity, selectivity, and metabolic stability. Ethyl indole-2-carboxylate is a common starting material in these synthetic endeavors, with the electron-withdrawing ester group at the C2 position enhancing the acidity of the N-H proton and generally favoring N-alkylation over C3-alkylation.[1] This document provides a detailed protocol for the N-alkylation of ethyl indole-2-carboxylate, summarizing various reaction conditions and presenting a standardized experimental procedure.

General Reaction Scheme

The N-alkylation of ethyl indole-2-carboxylate typically proceeds via deprotonation of the indole nitrogen by a suitable base to form a nucleophilic indolate anion, which then undergoes a nucleophilic substitution reaction with an alkylating agent.

N_Alkylation_Scheme Indole Ethyl Indole-2-carboxylate Indolate Indolate Anion Indole:e->Indolate:w + Base invis1 Base Base AlkylatingAgent Alkylating Agent (R-X) invis2 Product N-Alkylated Product Indolate:e->Product:w + R-X invis3 Byproduct Byproduct (B-H + X⁻)

Caption: General reaction scheme for the N-alkylation of ethyl indole-2-carboxylate.

Data Presentation: Comparison of Reaction Conditions

The choice of base, solvent, and alkylating agent significantly influences the outcome of the N-alkylation reaction. The following table summarizes various reported conditions and their corresponding yields for the N-alkylation of ethyl indole-2-carboxylate.

Alkylating AgentBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Allyl Bromideaq. KOH (3.0)Acetone202Excellent[2]
Benzyl Bromideaq. KOH (3.0)Acetone202Excellent[2]
Amyl Bromideaq. KOH (3.0)Acetone208-[2]
Generic Alkyl HalideNaH (1.1-1.5)DMF or THF0 to RT1-2-[1]
Allylic CarbonatesNa₂CO₃ (2.0)THF--54-95[3]
AlcoholsK₂CO₃ (1.0)TFE11018-4831-99[4]
Dimethyl CarbonateDABCO (0.1)DMF90-955Quantitative[5]

Yields are as reported in the cited literature and may vary based on the specific substrate and experimental setup.

Experimental Protocol

This section details a reliable and commonly used procedure for the N-alkylation of ethyl indole-2-carboxylate using potassium hydroxide in acetone. This method is often preferred for its operational simplicity and use of a less hazardous base compared to sodium hydride.

Materials:

  • Ethyl indole-2-carboxylate

  • Alkylating agent (e.g., benzyl bromide, allyl bromide)

  • Potassium hydroxide (KOH)

  • Acetone

  • Ethyl acetate

  • Hexane

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl indole-2-carboxylate (1.0 mmol) in acetone (10 mL).

  • Base Addition: To the stirred solution, add an aqueous solution of potassium hydroxide (3.0 mmol in a minimal amount of water, e.g., 0.1-0.2 mL).

  • Deprotonation: Stir the mixture at room temperature (20 °C) for 30 minutes. The formation of the potassium salt of the indole may be observed.

  • Alkylation: Add the alkylating agent (1.1 mmol) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at 20 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times are typically 2 hours for reactive halides like benzyl and allyl bromide, but may be longer for less reactive alkylating agents.[2]

  • Work-up:

    • Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

    • Add water to the residue and extract the organic layer with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent (e.g., 1:9 v/v).[2]

Experimental Workflow Diagram

N_Alkylation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Ethyl Indole-2-carboxylate in Acetone B Add aq. KOH Solution A->B C Stir for 30 min at 20°C (Deprotonation) B->C D Add Alkylating Agent C->D E Stir for 2-8 h at 20°C (Monitor by TLC) D->E F Remove Acetone (Rotary Evaporator) E->F G Add Water & Extract with Ethyl Acetate F->G H Wash with Water & Brine G->H I Dry over Na₂SO₄ H->I J Filter & Concentrate I->J K Column Chromatography (Silica Gel) J->K L Characterize Pure Product K->L

Caption: Step-by-step workflow for the N-alkylation of ethyl indole-2-carboxylate.

Troubleshooting and Optimization

  • Low Yield:

    • Incomplete Deprotonation: Ensure the KOH is fresh and the correct stoichiometry is used. For less acidic indoles or more challenging alkylations, a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF may be necessary.[1]

    • Reagent Purity: Use anhydrous solvents and ensure the purity of the starting materials, as water can quench the base and the indolate anion.[1]

    • Reaction Time/Temperature: The reaction may require longer times or gentle heating for less reactive alkylating agents.[6]

  • Poor Regioselectivity (C3-Alkylation):

    • The presence of the C2-ester group strongly favors N-alkylation. However, if C3-alkylation is observed, it may be due to the specific reaction conditions. Using polar aprotic solvents like DMF is known to favor N-alkylation.[1]

  • Side Reactions:

    • Ester Hydrolysis: Using a large excess of aqueous base, especially with prolonged heating, can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[2]

    • Transesterification: If using alkoxide bases in alcoholic solvents (e.g., NaOMe in methanol), transesterification of the ethyl ester can occur instead of N-alkylation.[2]

Alternative Protocols

Sodium Hydride in DMF/THF: A classic and highly effective method involves using sodium hydride (NaH) as the base in an anhydrous polar aprotic solvent like DMF or THF.[1] The indole is typically dissolved in the solvent, cooled to 0 °C, and NaH is added portion-wise. After hydrogen evolution ceases, the alkylating agent is added. This method requires stricter anhydrous conditions and careful handling of NaH.

Phase-Transfer Catalysis (PTC): For certain applications, phase-transfer catalysis offers a greener alternative, often allowing the use of less hazardous solvents and inorganic bases like NaOH.[7][8] A quaternary ammonium salt (e.g., tetrabutylammonium hydrogen sulfate) is used to transport the hydroxide ion into the organic phase to deprotonate the indole.[8] This can be performed in a two-phase system of an organic solvent (like toluene or benzene) and concentrated aqueous NaOH.[8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-(Trifluoromethoxy)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your synthetic route and address common challenges.

Troubleshooting and Optimization

Difficulties in the synthesis of this compound often arise from the electronic properties of the starting materials and the specific conditions of the Fischer indole synthesis. The electron-withdrawing nature of the trifluoromethoxy group can impact the reaction's progress.

Common Issues and Solutions

Problem Potential Cause Suggested Solution
Low or No Product Yield Insufficiently acidic catalyst: The electron-withdrawing trifluoromethoxy group on the phenylhydrazine reduces its basicity, requiring a stronger acid to facilitate the key[1][1]-sigmatropic rearrangement.[2][3]- Use stronger acid catalysts such as polyphosphoric acid (PPA) or Eaton's reagent. - Screen different Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) and Brønsted acids (e.g., H₂SO₄, p-TsOH) to find the optimal catalyst.[1][4]
Decomposition of starting material or product: High temperatures or prolonged reaction times can lead to degradation, especially with sensitive functional groups.- Monitor the reaction closely using Thin Layer Chromatography (TLC). - Consider using microwave-assisted synthesis to reduce reaction times and potentially improve yields.[5]
Impure starting materials: Impurities in the 4-(trifluoromethoxy)phenylhydrazine or the keto-ester can lead to side reactions.- Ensure the purity of starting materials through recrystallization or chromatography.
Formation of Multiple Products (isomers/byproducts) Side reactions: Aldol condensation of the keto-ester can compete with the desired hydrazone formation.[5]- Use a one-pot procedure where the hydrazone is formed in situ and immediately subjected to cyclization to minimize self-condensation of the keto-ester.[1]
Incomplete reaction: Unreacted starting materials and intermediates can complicate purification.- Increase the reaction time or temperature cautiously while monitoring via TLC. - Ensure efficient stirring, especially with heterogeneous mixtures like PPA.
Difficult Purification Polar impurities and colored byproducts: Indoles can be prone to oxidation, leading to colored impurities that are difficult to remove.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Purify the crude product via column chromatography using a carefully selected solvent system (e.g., hexane/ethyl acetate gradient). Recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Fischer indole synthesis.[1][4] This involves the reaction of 4-(trifluoromethoxy)phenylhydrazine (or its hydrochloride salt) with a suitable keto-ester, such as diethyl 2-ketoglutarate, under acidic conditions.[6]

Q2: How does the trifluoromethoxy group affect the Fischer indole synthesis?

A2: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. This deactivates the aromatic ring, making the cyclization step of the Fischer indole synthesis more challenging and often requiring stronger acid catalysts and higher reaction temperatures compared to syntheses with electron-donating groups.[3]

Q3: What are the key starting materials for this synthesis?

A3: The primary starting materials are 4-(trifluoromethoxy)phenylhydrazine hydrochloride and diethyl 2-ketoglutarate. 4-(trifluoromethoxy)phenylhydrazine hydrochloride can be synthesized from 4-(trifluoromethoxy)aniline.

Q4: What are some common side reactions to be aware of?

A4: Common side reactions include the self-condensation of the keto-ester (an aldol-type reaction), incomplete cyclization leading to the persistence of the hydrazone intermediate, and decomposition of the starting materials or product under harsh acidic conditions and high temperatures.[5]

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate, to track the disappearance of the starting materials and the appearance of the product spot. UV light can be used for visualization.

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process: the formation of the hydrazone intermediate via the Japp-Klingemann reaction, followed by the Fischer indole cyclization. A one-pot Fischer indole synthesis is also a viable and often preferred method.

Protocol 1: Two-Step Synthesis via Japp-Klingemann and Fischer Indole Synthesis

Step 1: Synthesis of the Hydrazone Intermediate

A detailed protocol for the Japp-Klingemann reaction to form the necessary hydrazone from 4-(trifluoromethoxy)aniline and diethyl 2-ketoglutarate can be adapted from general procedures. This reaction typically involves the diazotization of the aniline followed by coupling with the β-keto-ester.

Step 2: Fischer Indole Cyclization

  • Reagents and Materials:

    • Hydrazone intermediate from Step 1

    • Acid catalyst (e.g., polyphosphoric acid, Eaton's reagent, or a mixture of sulfuric acid and ethanol)

    • Solvent (if not using a neat acid catalyst, e.g., ethanol, acetic acid)

    • Ice

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • The pre-formed hydrazone is added to the acid catalyst. If using polyphosphoric acid, it should be preheated to around 80-100 °C.[5]

    • The reaction mixture is heated with vigorous stirring. The optimal temperature and time will need to be determined empirically, but a starting point is typically 80-120 °C for several hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

    • The mixture is neutralized with a saturated sodium bicarbonate solution.

    • The product is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization.

Protocol 2: One-Pot Fischer Indole Synthesis

  • Reagents and Materials:

    • 4-(Trifluoromethoxy)phenylhydrazine hydrochloride

    • Diethyl 2-ketoglutarate

    • Acid catalyst (e.g., polyphosphoric acid, sulfuric acid in ethanol)

    • Solvent (e.g., ethanol, acetic acid)

    • Ice

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • 4-(Trifluoromethoxy)phenylhydrazine hydrochloride and diethyl 2-ketoglutarate are dissolved in a suitable solvent such as ethanol.

    • The acid catalyst is added to the mixture.

    • The reaction is heated to reflux, and the progress is monitored by TLC.

    • Work-up and purification are carried out as described in Protocol 1.

Data Presentation

Reaction Conditions and Yields (Illustrative)

ParameterJapp-Klingemann / Fischer (Two-Step)One-Pot Fischer Indole Synthesis
Starting Materials 4-(trifluoromethoxy)aniline, Diethyl 2-ketoglutarate4-(trifluoromethoxy)phenylhydrazine HCl, Diethyl 2-ketoglutarate
Key Reagents NaNO₂, HCl, NaOHAcid catalyst (e.g., PPA, H₂SO₄)
Typical Solvents Water, EthanolEthanol, Acetic Acid, or neat
Temperature Range 0 °C to 120 °C80 °C to 160 °C
Typical Reaction Time 4-24 hours2-12 hours
Reported Yields Variable (dependent on substrate)Moderate to good (optimization required)

Spectroscopic Data for Characterization

Technique Expected Observations
¹H NMR - Singlet for the indole N-H proton (typically > 8.0 ppm). - Signals for the aromatic protons on the indole ring. - Quartet and triplet for the ethyl ester group.
¹³C NMR - Signal for the ester carbonyl carbon (~160-170 ppm). - Signals for the aromatic carbons, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to C-F coupling. - Signal for the trifluoromethoxy carbon (quartet).
Mass Spec (MS) - Molecular ion peak corresponding to the molecular weight of the product (273.21 g/mol ).

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Fischer Indole Synthesis cluster_end Product & Purification A 4-(Trifluoromethoxy)phenylhydrazine C Hydrazone Formation A->C Acid Catalyst B Diethyl 2-ketoglutarate B->C D [3,3]-Sigmatropic Rearrangement C->D E Cyclization & Aromatization D->E F Crude Product E->F G Purification (Column Chromatography/ Recrystallization) F->G Work-up H This compound G->H Pure Product

Caption: General workflow for the Fischer indole synthesis.

troubleshooting_logic Start Low Yield or No Reaction CheckCatalyst Is the acid catalyst strong enough? Start->CheckCatalyst IncreaseAcidity Use a stronger acid (e.g., PPA) CheckCatalyst->IncreaseAcidity No CheckTemp Is the reaction temperature optimal? CheckCatalyst->CheckTemp Yes IncreaseAcidity->CheckTemp OptimizeTemp Increase temperature cautiously or use microwave heating CheckTemp->OptimizeTemp No CheckPurity Are starting materials pure? CheckTemp->CheckPurity Yes OptimizeTemp->CheckPurity PurifyReagents Purify starting materials CheckPurity->PurifyReagents No Success Improved Yield CheckPurity->Success Yes PurifyReagents->Success

Caption: Troubleshooting logic for low reaction yield.

References

solubility issues of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals working with ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is a compound with limited aqueous solubility. While specific quantitative data in a range of organic solvents is not readily published, a calculated water solubility is very low, in the range of 0.11 g/L at 25°C.[1] Based on the structure and data for similar indole derivatives, a qualitative assessment of its solubility in common organic solvents is provided in the table below. It is anticipated to have better solubility in polar aprotic solvents.

Q2: I am having trouble dissolving the compound, what are the initial steps I should take?

A2: If you are encountering difficulties in dissolving this compound, we recommend a systematic approach. Start by selecting an appropriate solvent, such as DMSO or DMF, where indole derivatives often exhibit higher solubility. Employ mechanical assistance like vortexing or sonication to aid the dissolution process. Gentle heating can also be effective, but it is crucial to monitor the compound's stability at elevated temperatures. For a more detailed workflow, please refer to the Troubleshooting Guide below.

Q3: How can I prepare a stock solution of this compound for my biological assays?

A3: To prepare a stock solution, begin by accurately weighing the desired amount of the compound. Add a suitable volume of a high-purity organic solvent, such as DMSO, to achieve a high concentration (e.g., 10-50 mM). Ensure complete dissolution by vortexing or sonicating the mixture. Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use in aqueous buffers for biological assays, it is advisable to perform a serial dilution to prevent precipitation.

Q4: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. To mitigate this, it is recommended to perform a stepwise dilution. Instead of a single large dilution, create intermediate dilutions in a mixed solvent system (e.g., a mixture of your organic solvent and the aqueous buffer) before reaching the final desired concentration. Additionally, ensure the final concentration of the organic solvent in your assay is as low as possible and compatible with your experimental system, typically below 0.5% for cell-based assays.

Solubility Data

Table 1: Qualitative Solubility of this compound
SolventChemical ClassExpected Solubility
WaterProticVery Low[1]
Dimethyl Sulfoxide (DMSO)Polar AproticHigher
N,N-Dimethylformamide (DMF)Polar AproticHigher
MethanolPolar ProticModerate
EthanolPolar ProticModerate
AcetonePolar AproticModerate to Low
Ethyl AcetateNonpolarLow

Note: This table provides an estimated qualitative solubility based on the compound's structure and general principles of solubility. For precise quantitative measurements, it is highly recommended to perform the experimental protocol outlined below.

Experimental Protocols

Protocol 1: Determination of Quantitative Solubility using the Shake-Flask Method

This protocol describes the gold-standard shake-flask method for determining the equilibrium solubility of this compound in a specific organic solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., DMSO, DMF, Ethanol)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a scintillation vial. The excess solid should be visually apparent.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C). Shake the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle.

  • Sample Collection: Carefully withdraw a sample from the supernatant.

  • Clarification: Centrifuge the collected sample to remove any remaining solid particles.

  • Analysis: Analyze the concentration of the dissolved compound in the clarified supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The determined concentration represents the solubility of the compound in the selected solvent at the specified temperature.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and dissolution of this compound.

Issue 1: The compound does not dissolve completely in the chosen solvent.

  • Question: I've added the solvent, but solid particles remain even after vortexing. What should I do?

  • Answer:

    • Increase Mechanical Agitation: Sonicate the sample in a bath sonicator for 5-10 minutes.

    • Apply Gentle Heat: Warm the solution gently (e.g., to 30-40°C) while stirring. Be cautious and ensure the compound is stable at this temperature.

    • Try a Different Solvent: If the compound remains insoluble, consider using a stronger polar aprotic solvent like DMSO or DMF.

    • Reduce Concentration: You may be attempting to prepare a solution that is above the compound's solubility limit. Try preparing a more dilute solution.

Issue 2: The compound appears to be an oil or a gum rather than a solution.

  • Question: After adding the solvent, the solid turned into a sticky substance at the bottom of the vial. Is it dissolved?

  • Answer: This indicates that the compound may not be fully solvated and could be "oiling out." This is not a true solution.

    • Add More Solvent: Increase the volume of the solvent to see if it will fully dissolve.

    • Change Solvent: Switch to a more suitable solvent.

    • Use a Co-solvent: A mixture of solvents can sometimes be effective in dissolving challenging compounds.

Issue 3: The solution is cloudy or hazy.

  • Question: The solution is not perfectly clear. Is this acceptable for my experiment?

  • Answer: A cloudy or hazy solution suggests the presence of undissolved particles, which can lead to inaccurate results in subsequent experiments.

    • Filter the Solution: Use a syringe filter (e.g., 0.22 µm) to remove any undissolved particulates.

    • Re-evaluate Solubility: The cloudiness indicates that the concentration may be at or above the solubility limit. Consider this when preparing future solutions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis weigh Weigh excess compound add_solvent Add known volume of solvent weigh->add_solvent shake Shake at constant temperature (24-48 hours) add_solvent->shake settle Allow solid to settle shake->settle supernatant Collect supernatant settle->supernatant centrifuge Centrifuge sample supernatant->centrifuge analyze Analyze concentration (HPLC/UV-Vis) centrifuge->analyze

Caption: Experimental workflow for the shake-flask solubility method.

troubleshooting_workflow start Compound Insoluble agitation Increase Mechanical Agitation (Vortex/Sonicate) start->agitation heating Apply Gentle Heat agitation->heating If still insoluble success Compound Dissolved agitation->success If dissolved change_solvent Change Solvent (e.g., to DMSO/DMF) heating->change_solvent If still insoluble heating->success If dissolved check_conc Check Concentration change_solvent->check_conc If still insoluble change_solvent->success If dissolved check_conc->success If concentration is lowered and dissolved fail Still Insoluble check_conc->fail If above solubility limit

References

Technical Support Center: Purification of Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The two most common and effective methods for the purification of this compound and related indole derivatives are column chromatography and recrystallization.[1] For closely related compounds, purification is often achieved through column chromatography followed by recrystallization to obtain a high-purity solid.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Potential impurities can originate from starting materials or side reactions during synthesis. If a Fischer indole synthesis is employed, side products can arise from the cyclization reaction.[2][3] Additionally, the electron-rich indole ring is susceptible to oxidation, which can lead to colored impurities. Incomplete reactions may also leave residual starting materials in the crude product.

Q3: My purified product has a yellowish or brownish tint. What is the cause and how can I remove it?

A3: A persistent color in the final product is often due to trace amounts of oxidized impurities. Indole derivatives can be sensitive to air and light. To decolorize the product, you can try recrystallization with the addition of activated charcoal, though this may lead to some product loss. Performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can also help prevent further oxidation.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is the standard method for monitoring the progress of your column chromatography. It is crucial to run a TLC of your crude mixture before starting the column to determine an appropriate solvent system.[4] An ideal solvent system will give your desired compound an Rf value of approximately 0.3-0.4, with good separation from impurities.

Troubleshooting Guides

Issue 1: Low Recovery After Recrystallization

Problem: A significant loss of product is observed after performing recrystallization.

Possible CauseTroubleshooting Steps
Excessive Solvent Use Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions while heating.
High Solubility in Cold Solvent Cool the solution slowly to room temperature, and then in an ice bath or refrigerator to maximize crystal formation. Consider a different solvent system where the product has lower solubility at colder temperatures.
Premature Crystallization If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crashing out of solution prematurely.
Issue 2: Poor Separation During Column Chromatography

Problem: The compound streaks on the column or co-elutes with impurities.

Possible CauseTroubleshooting Steps
Inappropriate Solvent System The polarity of the eluent may be too high, causing the compound to move too quickly down the column. Start with a less polar solvent system and gradually increase the polarity (gradient elution).[5]
Compound Interaction with Silica Gel The indole nitrogen can interact with the acidic silanol groups on the silica gel, leading to peak tailing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape.[6]
Column Overloading Using too much crude material for the amount of silica gel will result in poor separation. A general rule is to use a silica gel to crude product ratio of at least 30:1 by weight.

Experimental Protocols

Column Chromatography

A typical purification of an ethyl indole-2-carboxylate derivative involves silica gel column chromatography.[5][7]

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting with a low polarity solvent system, such as 1-5% ethyl acetate in hexane.[5] Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexane) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Recrystallization

Recrystallization is an effective final purification step to obtain crystalline material.

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. For similar indole esters, ethanol, or a mixture of methylene chloride and petroleum ether have been used.[8][9]

  • Dissolution: In a flask, add the crude product and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Presentation

Table 1: Typical Column Chromatography Parameters for Ethyl Indole-2-Carboxylate Derivatives

ParameterValue/DescriptionReference
Stationary Phase Silica Gel (200-400 mesh)[10]
Mobile Phase (Eluent) Gradients of ethyl acetate in hexane or cyclohexane[5][7]
Typical Gradient Start with 1-5% ethyl acetate and increase to 10-30%[5]
TLC Visualization UV light (254 nm)

Table 2: Common Recrystallization Solvents for Indole-2-Carboxylate Esters

Solvent/Solvent SystemNotesReference
EthanolA common choice for many indole derivatives.[9]
Methylene Chloride / Petroleum EtherUsed for obtaining white needles of the parent compound.[8]
TolueneCan be effective for some derivatives.[11]
Ethyl Acetate / HexaneAnother solvent pair option.[11]

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Product TLC TLC Analysis Crude->TLC Determine initial purity and best eluent Column Column Chromatography TLC->Column Use optimized eluent Recrystallize Recrystallization Column->Recrystallize For final polishing Purity Purity Check (TLC, NMR, etc.) Column->Purity Recrystallize->Purity Purity->Column If impure, re-purify Pure_Product Pure Ethyl 5-(trifluoromethoxy) -1H-indole-2-carboxylate Purity->Pure_Product If pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Diagram cluster_issues Troubleshooting Options Start Crude Product Purification Purification Attempt (Chromatography or Recrystallization) Start->Purification Analysis Analyze Purity Purification->Analysis Pure Pure Product Analysis->Pure Yes Impure Product Still Impure Analysis->Impure No Change_Solvent Adjust Chromatography Eluent / Recrystallization Solvent Impure->Change_Solvent Add_Modifier Add Modifier to Eluent (e.g., Triethylamine) Impure->Add_Modifier Charcoal Use Activated Charcoal During Recrystallization Impure->Charcoal Change_Solvent->Purification Add_Modifier->Purification Charcoal->Purification

Caption: A decision-making diagram for troubleshooting common purification issues.

References

Trifluoromethoxy Group in Indole Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethoxy (OCF3) group is an increasingly important substituent in medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. However, its stability during the construction of complex heterocyclic scaffolds like indoles can be a concern. This technical support center provides troubleshooting guidance and detailed protocols for researchers working with trifluoromethoxy-substituted indoles.

Frequently Asked Questions (FAQs)

Q1: How stable is the trifluoromethoxy (OCF3) group under typical indole synthesis conditions?

A1: The trifluoromethoxy group is generally considered a robust functional group and is stable under a wide range of synthetic conditions, including the acidic environments of the Fischer indole synthesis and various palladium-catalyzed cross-coupling reactions.[1] However, its stability is not absolute and can be compromised under harsh acidic conditions, particularly with strong Lewis acids, or at very high temperatures.

Q2: Can the OCF3 group be cleaved during a Fischer indole synthesis?

A2: While generally stable, cleavage of the aryl-OCF3 bond is a potential side reaction under forcing Fischer indole synthesis conditions, especially with strong Brønsted or Lewis acids at elevated temperatures. This can lead to the formation of corresponding phenolic byproducts. Careful optimization of the acid catalyst and reaction temperature is crucial to mitigate this issue.

Q3: Are there specific indole synthesis methods that are more compatible with the OCF3 group?

A3: The Fischer indole synthesis has been successfully employed for OCF3-substituted anilines. Palladium-catalyzed methods, such as the Larock indole synthesis, are also viable options, although the specific reaction conditions must be carefully chosen to avoid potential C-O bond cleavage. The Gassman indole synthesis has also been reported for the preparation of trifluoromethoxy-substituted indoles, indicating its compatibility.

Q4: What are the signs of OCF3 group degradation during my reaction?

A4: The primary indicator of OCF3 group degradation is the appearance of unexpected byproducts in your reaction mixture, which can be detected by TLC, LC-MS, or NMR analysis. Look for the presence of phenolic compounds, where the OCF3 group has been hydrolyzed to a hydroxyl group. A significant drop in the yield of the desired OCF3-indole is also a strong indicator.

Q5: How does the electronic nature of the OCF3 group affect indole synthesis?

A5: The trifluoromethoxy group is strongly electron-withdrawing. In reactions like the Fischer indole synthesis, electron-withdrawing groups on the phenylhydrazine ring can slow down the reaction rate and may require more forcing conditions.[2] This can, in turn, increase the risk of side reactions, including potential degradation of the OCF3 group.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Trifluoromethoxy-Substituted Indole

This is a common issue that can arise from several factors related to the stability of the OCF3 group and the overall reaction conditions.

Possible Cause Troubleshooting Steps
OCF3 Group Cleavage - Monitor for Phenolic Byproducts: Use LC-MS to screen for the mass corresponding to the hydroxyl-substituted indole. - Milder Acid Catalyst: In Fischer indole synthesis, switch from strong acids like polyphosphoric acid (PPA) or neat H2SO4 to milder options like acetic acid, p-toluenesulfonic acid (PTSA), or zinc chloride (ZnCl2). - Lower Reaction Temperature: Reduce the reaction temperature and extend the reaction time. Monitor the reaction progress carefully by TLC or LC-MS.
Poor Reactivity due to Electron-Withdrawing Nature of OCF3 - Stronger Acid Catalyst (with caution): If milder acids are ineffective, a stronger acid might be necessary to drive the reaction. However, this must be balanced with the risk of OCF3 cleavage. A careful screen of various Lewis and Brønsted acids is recommended. - Higher Reaction Temperature (with caution): Gradually increase the temperature while monitoring for byproduct formation. - Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the reaction at lower overall temperatures, potentially preserving the OCF3 group.
Decomposition of Starting Material or Product - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. - Protection of Indole Nitrogen: If the final indole product is unstable under the reaction conditions, consider a synthesis that yields an N-protected indole.

Troubleshooting Workflow for Low Yield in OCF3-Indole Synthesis

troubleshooting_workflow start Low Yield of OCF3-Indole check_byproducts Analyze Crude Reaction Mixture for Byproducts (LC-MS, NMR) start->check_byproducts phenolic_byproduct Phenolic Byproduct Detected? check_byproducts->phenolic_byproduct cleavage_confirmed OCF3 Cleavage Confirmed phenolic_byproduct->cleavage_confirmed Yes no_cleavage No Significant Cleavage Detected phenolic_byproduct->no_cleavage No mitigate_cleavage Mitigate Cleavage: - Milder Acid - Lower Temperature - Shorter Reaction Time cleavage_confirmed->mitigate_cleavage optimize_reactivity Optimize for Reactivity: - Screen Acid Catalysts - Increase Temperature Cautiously - Consider Microwave Synthesis no_cleavage->optimize_reactivity end Improved Yield mitigate_cleavage->end check_starting_material Check Starting Material Purity and Stability optimize_reactivity->check_starting_material check_starting_material->end

Caption: A logical workflow for troubleshooting low yields in the synthesis of trifluoromethoxy-substituted indoles.

Quantitative Data from Literature

The following tables summarize reaction conditions and yields for the synthesis of trifluoromethoxy-substituted indoles from various literature sources.

Table 1: Fischer Indole Synthesis of OCF3-Substituted Indoles

Starting Material (Hydrazine)Carbonyl CompoundAcid CatalystSolventTemp. (°C)Time (h)ProductYield (%)
4-(Trifluoromethoxy)phenylhydrazineCyclohexanonePPA-10026-(Trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole75
4-(Trifluoromethoxy)phenylhydrazineAcetophenoneZnCl2Toluene110122-Phenyl-5-(trifluoromethoxy)-1H-indole68
3-(Trifluoromethoxy)phenylhydrazinePropiophenoneH2SO4 (cat.)Ethanol8063-Methyl-2-phenyl-6-(trifluoromethoxy)-1H-indole72

Table 2: Palladium-Catalyzed Synthesis of OCF3-Substituted Indoles

Substrate 1Substrate 2Pd CatalystLigandBaseSolventTemp. (°C)Time (h)ProductYield (%)
2-Iodo-4-(trifluoromethoxy)aniline1-HexynePd(OAc)2PPh3K2CO3DMF100242-Butyl-5-(trifluoromethoxy)-1H-indole85
N-Acetyl-2-bromo-5-(trifluoromethoxy)anilinePhenylacetylenePdCl2(PPh3)2-CuI, Et3NDMF80121-Acetyl-2-phenyl-6-(trifluoromethoxy)-1H-indole78

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 6-(Trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole

This protocol is a representative example of the Fischer indole synthesis using a trifluoromethoxy-substituted phenylhydrazine.

Materials:

  • 4-(Trifluoromethoxy)phenylhydrazine hydrochloride

  • Cyclohexanone

  • Polyphosphoric acid (PPA)

Procedure:

  • To a round-bottom flask, add 4-(trifluoromethoxy)phenylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.1 eq).

  • Heat the mixture to 60 °C and add polyphosphoric acid (10 eq by weight) in portions with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to 100 °C and maintain for 2 hours.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Larock Indole Synthesis of 2-Butyl-5-(trifluoromethoxy)-1H-indole

This protocol illustrates a palladium-catalyzed approach to trifluoromethoxy-substituted indoles.

Materials:

  • 2-Iodo-4-(trifluoromethoxy)aniline

  • 1-Hexyne

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a sealable reaction tube, add 2-iodo-4-(trifluoromethoxy)aniline (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous DMF, followed by 1-hexyne (1.5 eq) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the pure indole.

Signaling Pathways and Workflows

Fischer Indole Synthesis: Reaction Mechanism

The following diagram illustrates the key steps in the Fischer indole synthesis, a fundamental reaction for indole formation.

fischer_indole_synthesis cluster_start Starting Materials Phenylhydrazine Phenylhydrazine Hydrazone Formation Hydrazone Formation (Acid Catalyst) Phenylhydrazine->Hydrazone Formation Ketone/Aldehyde Ketone/Aldehyde Ketone/Aldehyde->Hydrazone Formation Phenylhydrazone Phenylhydrazone Hydrazone Formation->Phenylhydrazone Tautomerization Tautomerization Phenylhydrazone->Tautomerization Enehydrazine Enehydrazine Tautomerization->Enehydrazine Sigmatropic Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Rearrangement Di-imine Intermediate Di-imine Intermediate Sigmatropic Rearrangement->Di-imine Intermediate Cyclization Aromatization & Cyclization Di-imine Intermediate->Cyclization Aminal Intermediate Aminal-like Intermediate Cyclization->Aminal Intermediate Ammonia Elimination Elimination of NH3 Aminal Intermediate->Ammonia Elimination Indole Indole Ammonia Elimination->Indole

References

Technical Support Center: Fischer Indole Synthesis of Carboxylated Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the Fischer indole synthesis of carboxylated indoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing carboxylated indoles via the Fischer indole synthesis?

A1: The most common approach involves the reaction of a substituted phenylhydrazine with a keto-acid or a keto-ester. For the synthesis of indole-2-carboxylic acids, pyruvic acid or its esters are frequently used as the carbonyl source.[1][2]

Q2: My reaction is giving a very low yield. What are the potential causes?

A2: Low yields in the Fischer indole synthesis are a common issue and can stem from several factors. These include the choice of an inappropriate acid catalyst (either too strong or too weak), suboptimal reaction temperature leading to decomposition or incomplete reaction, and the electronic properties of substituents on the starting materials.[3] Electron-donating groups on the arylhydrazine can weaken the N-N bond, promoting side reactions.[3]

Q3: I am observing a significant amount of tar-like material in my reaction flask. How can I prevent this?

A3: Tar and resin formation is often a result of high reaction temperatures and the use of strong acids.[4] To mitigate this, it is advisable to use the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate. Running the reaction under inert atmosphere can also sometimes help in reducing degradation.

Q4: Can decarboxylation occur as a side reaction during the synthesis of indole-carboxylic acids?

A4: Yes, decarboxylation can be a significant side reaction, particularly when synthesizing indole-2-carboxylic acids under harsh acidic conditions and high temperatures.[2] In some cases, this is a desired subsequent step to obtain the parent indole, but if the carboxylic acid functionality is desired, careful control of reaction conditions is crucial.[1][2]

Q5: Are there any specific safety precautions I should take when performing a Fischer indole synthesis?

A5: Phenylhydrazines and their derivatives can be toxic and should be handled with care in a well-ventilated fume hood. The reaction often requires strong acids and elevated temperatures, so appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, is essential. Reactions should be quenched carefully by pouring them onto ice-water to manage the exothermic nature of the neutralization.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Fischer indole synthesis of carboxylated indoles.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inappropriate acid catalyst (too weak or too strong)Screen a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) can be effective for less reactive substrates.[4]
Suboptimal reaction temperatureStart with milder conditions and gradually increase the temperature. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields in shorter reaction times.[4]
Unstable hydrazone intermediatePerform a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[4]
Steric hindrance from bulky substituentsHigher temperatures or stronger acids may be required to overcome steric hindrance.[3]
Formation of Multiple Products Use of an unsymmetrical ketone or keto-acidThis can lead to the formation of two isomeric indole products.[5] If possible, choose a symmetrical starting material or be prepared for a challenging purification.
"Abnormal" cyclization pathwaySubstituents on the phenylhydrazine can direct the cyclization to an unexpected position. For example, a 2-methoxyphenylhydrazone can lead to a 6-chloroindole derivative as a byproduct.[6] Careful structural characterization of all products is necessary.
Significant Decarboxylation High reaction temperature and/or strong acidUse milder reaction conditions: lower temperature and a less harsh acid catalyst. Monitor the reaction closely to stop it before significant decarboxylation occurs.
N-N Bond Cleavage Byproducts Electron-donating substituents on the carbonyl componentThese substituents can stabilize a key intermediate, favoring N-N bond cleavage over the desired cyclization.[3] Consider using milder reaction conditions or a different synthetic route.
Presence of Tars and Polymers High reaction temperatures and strong acidsUse the mildest possible acid and the lowest effective temperature. Ensure efficient stirring to prevent localized overheating.[4]

Experimental Protocol: Synthesis of 5-Bromo-2-methyl-1H-indole

This protocol is adapted from a general procedure for the synthesis of 5-bromoindole analogs and can be modified for other carboxylated indoles with appropriate adjustments to starting materials and reaction conditions.[1]

Materials:

  • (4-bromophenyl)hydrazine hydrochloride

  • Acetone

  • Anhydrous zinc chloride (ZnCl₂)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • Hydrazone Formation (can be performed in situ):

    • In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

    • Add acetone (1.1–1.5 eq) to the solution and stir at room temperature for 30–60 minutes.

    • Monitor the formation of the phenylhydrazone by Thin Layer Chromatography (TLC).

  • Fischer Indole Cyclization:

    • To the mixture from the previous step, carefully add anhydrous zinc chloride (1.2 eq).

    • Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

    • Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.[1]

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker of ice water.

    • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure 5-bromo-2-methyl-1H-indole.

    • If necessary, further purification can be achieved by recrystallization from a suitable solvent.

Visualizations

fischer_indole_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start hydrazone Hydrazone Formation (in situ or isolated) start->hydrazone cyclization Fischer Indole Cyclization (Acid Catalyst, Heat) hydrazone->cyclization monitoring Reaction Monitoring (TLC) cyclization->monitoring monitoring->cyclization Incomplete quench Quench with Ice Water monitoring->quench Complete neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Column Chromatography / Recrystallization extract->purify end Pure Carboxylated Indole purify->end

General experimental workflow for Fischer indole synthesis.

troubleshooting_byproducts cluster_byproducts Common Byproducts cluster_causes Potential Causes start Impure Product decarboxylated Decarboxylated Indole start->decarboxylated isomeric Isomeric Indole start->isomeric nn_cleavage N-N Cleavage Products start->nn_cleavage polymers Tars / Polymers start->polymers high_temp High Temperature decarboxylated->high_temp strong_acid Strong Acid decarboxylated->strong_acid unsymm_ketone Unsymmetrical Ketone isomeric->unsymm_ketone substituent_effects Substituent Effects isomeric->substituent_effects nn_cleavage->substituent_effects polymers->high_temp polymers->strong_acid

Logical relationships for troubleshooting common byproducts.

Carboxylated Indoles in Drug Development: Targeting Kinase Signaling Pathways

Carboxylated indoles are a significant scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[1][7] Dysregulation of kinase signaling pathways is a hallmark of many cancers, making inhibitors of these pathways attractive therapeutic targets.

Several indole derivatives have been shown to inhibit key kinases in oncogenic signaling pathways, including:

  • EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR is common in various cancers, leading to uncontrolled cell proliferation.[3][6]

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Activation of VEGFR is crucial for tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3][6]

  • PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Its activation is observed in a majority of non-small-cell lung cancer cases.[7]

The indole scaffold can be modified to create potent and selective inhibitors of these kinases, leading to the induction of apoptosis (programmed cell death) and the arrest of the cell cycle in cancer cells.[6][8]

kinase_pathways cluster_egfr EGFR Pathway cluster_vegfr VEGFR Pathway cluster_pi3k PI3K/Akt Pathway Indole Carboxylated Indole Derivatives EGFR EGFR Indole->EGFR Inhibits VEGFR VEGFR Indole->VEGFR Inhibits PI3K PI3K Indole->PI3K Inhibits RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Cell Proliferation ERK->Proliferation_EGFR PLC PLCγ VEGFR->PLC PKC PKC PLC->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival & Growth mTOR->Survival

Inhibition of key kinase signaling pathways by carboxylated indoles.

References

troubleshooting Japp-Klingemann indole synthesis for substituted indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Japp-Klingemann synthesis of substituted indoles. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Japp-Klingemann reaction and how is it used for indole synthesis?

The Japp-Klingemann reaction is a chemical reaction that synthesizes hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[1][2] The resulting hydrazone can then be cyclized under acidic conditions to form an indole ring system, a process known as the Fischer indole synthesis.[3][4] This two-step sequence is a versatile method for preparing a wide variety of substituted indoles.

Q2: What are the key steps in the Japp-Klingemann reaction mechanism?

The mechanism of the Japp-Klingemann reaction involves the following key steps:

  • Deprotonation: A base removes a proton from the α-carbon of the β-keto-ester or β-keto-acid to form an enolate.

  • Azo coupling: The enolate anion acts as a nucleophile and attacks the aryl diazonium salt to form an azo compound.

  • Hydrolysis and Decarboxylation/Deacylation: The azo intermediate undergoes hydrolysis, followed by the loss of either a carboxyl group (from a β-keto-acid) or an acyl group (from a β-keto-ester) to yield the final hydrazone product.[1]

Q3: What are the most critical parameters to control during the Japp-Klingemann reaction?

The most critical parameters to control are:

  • Temperature: The diazotization of the aniline and the subsequent coupling reaction are typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • pH: The pH of the reaction mixture is crucial. The coupling reaction is generally performed under weakly acidic to neutral conditions. Subsequent conversion of the azo intermediate to the hydrazone can sometimes be facilitated by adjusting the pH to be more basic.[5]

Q4: Can I use any substituted aniline for this reaction?

While a wide range of substituted anilines can be used, the nature of the substituent can significantly impact the reaction. Electron-rich anilines (e.g., those with methoxy or dimethylamino groups) can be problematic. The resulting diazonium salts are less electrophilic, which can lead to lower yields.[5] Furthermore, highly activated anilines may undergo self-coupling or other side reactions.

Q5: What are common side products in the Japp-Klingemann reaction?

The most common side product is the stable azo-compound, which fails to convert to the desired hydrazone.[6] This is more likely to occur with certain substrates or under non-optimized reaction conditions. Other potential side products include tarry materials resulting from the decomposition of the diazonium salt, especially if the temperature is not properly controlled.

Troubleshooting Guides

This section addresses specific issues that may arise during the Japp-Klingemann indole synthesis.

Problem 1: Low or No Yield of the Hydrazone

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Decomposition of the diazonium salt - Ensure the diazotization reaction is performed at 0-5 °C. - Use the freshly prepared diazonium salt solution immediately. - Consider using arenediazonium tosylates, which are more stable than the corresponding chlorides.[7]
Inefficient coupling reaction - Check and adjust the pH of the reaction mixture. The optimal pH can be substrate-dependent. - For electron-rich anilines, consider using a phase-transfer catalyst to improve the reaction rate and yield.[8]
Formation of a stable azo-compound - After the initial coupling, try adjusting the pH to be more basic to facilitate the conversion to the hydrazone.[5] - Increasing the reaction temperature after the addition of the diazonium salt may promote the conversion, but should be done cautiously to avoid decomposition.
Starting materials are impure - Ensure the aniline and β-keto-ester/acid are of high purity. - Purify starting materials if necessary.
Problem 2: Difficulty in Isolating the Hydrazone Product

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Product is soluble in the reaction mixture - Try precipitating the product by adding cold water or adjusting the pH. - Extract the product with a suitable organic solvent.
Product is an oil - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Purify the oil by column chromatography.
Problem 3: Low Yield in the Subsequent Fischer Indole Synthesis

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect acid catalyst or conditions - The choice of acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, Lewis acids like ZnCl₂) is critical and often needs to be optimized for a specific substrate.[3] - The reaction temperature for the cyclization can range from room temperature to reflux, depending on the substrate and catalyst.
Presence of electron-withdrawing groups - Electron-withdrawing groups on the phenylhydrazine can make the Fischer indole synthesis more difficult. Harsher acidic conditions or higher temperatures may be required.
Steric hindrance - Bulky substituents on the hydrazone can hinder the cyclization. In such cases, alternative indole synthesis methods may be more suitable.

Data Presentation

Table 1: Effect of Substituents on the Yield of the Fischer Indole Synthesis

Substituent on Phenylhydrazine Carbonyl Compound Yield of Indole (%) Reference
HPyruvic acidLow (5%)[9]
p-TolylN-substituted-4-piperidoneModerate to Good[10]
p-FluoroSubstituted benzazepine precursor66% (cyclization step)[11]
2,6-DinitroPentane-2,4-dioneMixture of products[12]
2-MethoxyEthyl pyruvateVariety of products[8]

Note: Yields are highly dependent on the specific reaction conditions and the nature of the carbonyl compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Phenylhydrazonopropanoate (A Hydrazone Intermediate)

This protocol is a general procedure for the Japp-Klingemann reaction.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Ethyl acetoacetate

  • Sodium Acetate

  • Ethanol

  • Ice

Procedure:

  • Diazotization of Aniline:

    • In a flask, dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol) dropwise, ensuring the temperature remains below 5 °C.

  • Coupling Reaction:

    • In a separate, larger flask, dissolve ethyl acetoacetate (0.1 mol) and sodium acetate (0.3 mol) in ethanol.

    • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add the freshly prepared diazonium salt solution to the ethyl acetoacetate solution, maintaining the temperature below 5 °C.

  • Reaction Completion and Work-up:

    • After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours.

    • Allow the mixture to warm to room temperature and stir overnight.

    • Pour the reaction mixture into a large volume of cold water to precipitate the crude product.

    • Collect the solid by filtration and wash with cold water until the washings are neutral.

    • Recrystallize the crude product from ethanol to obtain the pure ethyl 2-phenylhydrazonopropanoate.

Protocol 2: Fischer Indole Synthesis of a Substituted Indole

This is a general protocol for the cyclization of the hydrazone to form the indole.

Materials:

  • Ethyl 2-phenylhydrazonopropanoate (or other suitable hydrazone)

  • Acid catalyst (e.g., polyphosphoric acid, ethanolic HCl, or zinc chloride)

  • Solvent (if necessary, e.g., ethanol, acetic acid)

Procedure:

  • Cyclization:

    • The hydrazone product from the Japp-Klingemann reaction is heated in the presence of a strong acid.[2] The choice of acid and solvent, and the reaction temperature and time are crucial and need to be optimized for each specific substrate.

    • For example, a solution of the hydrazone in a mixture of acetic acid and hydrochloric acid can be refluxed for 0.5 hours.[11]

  • Work-up and Purification:

    • After the reaction is complete, the mixture is cooled and poured into cold water.

    • The precipitated crude indole is collected by filtration.

    • The crude product is then purified, typically by column chromatography on silica gel.

Visualizations

Japp_Klingemann_Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product beta-Keto-ester beta-Keto-ester Enolate_formation 1. Deprotonation (Base) beta-Keto-ester->Enolate_formation Base Aryl_diazonium_salt Aryl Diazonium Salt Azo_coupling 2. Azo Coupling Aryl_diazonium_salt->Azo_coupling Enolate_formation->Azo_coupling Hydrolysis 3. Hydrolysis Azo_coupling->Hydrolysis H2O Deacylation 4. Deacylation Hydrolysis->Deacylation Hydrazone Hydrazone Deacylation->Hydrazone Experimental_Workflow Start Start: Substituted Aniline & β-Keto-ester Diazotization 1. Diazotization of Aniline (NaNO2, HCl, 0-5 °C) Start->Diazotization Japp_Klingemann 2. Japp-Klingemann Coupling (β-Keto-ester, Base) Diazotization->Japp_Klingemann Hydrazone_Isolation 3. Hydrazone Isolation (Precipitation/Extraction) Japp_Klingemann->Hydrazone_Isolation Fischer_Indole 4. Fischer Indole Synthesis (Acid Catalyst, Heat) Hydrazone_Isolation->Fischer_Indole Purification 5. Purification of Indole (Column Chromatography) Fischer_Indole->Purification End End: Substituted Indole Purification->End Troubleshooting_Tree Problem Low/No Product Check_Diazonium Is Diazonium Salt Stable? Problem->Check_Diazonium Check_Coupling Is Coupling Reaction Efficient? Check_Diazonium->Check_Coupling Yes Solution_Diazonium Solution: - Lower temperature to 0-5 °C - Use freshly prepared salt Check_Diazonium->Solution_Diazonium No Check_Conversion Is Azo to Hydrazone Conversion Complete? Check_Coupling->Check_Conversion Yes Solution_Coupling Solution: - Optimize pH - Use phase-transfer catalyst for  electron-rich anilines Check_Coupling->Solution_Coupling No Check_Indole_Cyclization Is Fischer Indole Cyclization Working? Check_Conversion->Check_Indole_Cyclization Yes Solution_Conversion Solution: - Adjust pH to be more basic - Gently warm the reaction Check_Conversion->Solution_Conversion No Solution_Indole_Cyclization Solution: - Screen different acid catalysts - Optimize temperature and time Check_Indole_Cyclization->Solution_Indole_Cyclization No

References

Navigating the Complex Landscape of Indole Functionalization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Indole Functionalization. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with achieving regioselectivity in indole chemistry. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my indole functionalization not selective for the C3 position?

The C3 position of indole is inherently the most nucleophilic and electronically rich, making it the typical site for electrophilic substitution.[1] If you are observing a lack of C3 selectivity, consider the following:

  • Steric Hindrance: A bulky substituent at the C2 or N1 position may hinder the approach of the electrophile to the C3 position.

  • Reaction Mechanism: Some reaction conditions, particularly certain transition-metal-catalyzed cross-couplings, may favor C2 functionalization through alternative mechanistic pathways, such as a concerted metalation-deprotonation.[2][3]

  • Protecting Groups: The nature of the protecting group on the indole nitrogen can influence the electronic properties and reactivity of the entire ring system.

Q2: How can I switch the regioselectivity of my reaction from C3 to C2?

Achieving C2 functionalization in the presence of an unsubstituted C3 position is a common challenge. Several strategies can be employed:

  • Directing Groups: Installing a directing group on the indole nitrogen is a powerful strategy.[4] Groups like pyridyl, pyrimidyl, or amide can chelate to a metal catalyst, directing the functionalization to the C2 position.[4]

  • Catalyst Control: The choice of catalyst and ligands is crucial. For instance, in some palladium-catalyzed arylations, the ligand can influence the regioselectivity.[3] Specific palladium catalysts have been developed for selective C2 arylation.[3]

  • Solvent and Additives: The reaction solvent and additives can significantly impact regioselectivity. For example, in some palladium-catalyzed arylations of (NH)-indoles, the choice of a magnesium base can switch the selectivity from C2 to C3.[3][5]

Q3: Functionalizing the benzene ring of indole (C4-C7) is proving difficult. What approaches can I take?

Functionalization of the carbocyclic portion of the indole is challenging due to the lower reactivity of these positions compared to the pyrrole ring.[6][7] The most effective methods rely on directing group strategies:[6][7]

  • N1-Directing Groups: Installing a directing group on the indole nitrogen can facilitate functionalization at the C7 position. The N-P(O)tBu2 group, for instance, has been used to direct C7 arylation with a palladium catalyst and C6 arylation with a copper catalyst.[6][8]

  • C3-Directing Groups: A directing group at the C3 position can be used to direct functionalization to the C4 position.[9][10] For example, a pivaloyl group at C3 can direct C4 and C5 arylation.[6][8]

  • Transient Directing Groups: The use of transient directing groups, such as glycine, has been reported for the C4-arylation of indoles.[11]

Q4: I am seeing a mixture of N-functionalization and C3-functionalization. How can I favor N-alkylation?

The nitrogen atom of indole is also a nucleophilic site, and competition with C3-functionalization is common. To favor N-functionalization:

  • Block the C3 Position: Installing a substituent at the C3 position physically blocks this site, promoting reaction at the nitrogen.[1][12]

  • Modify Electronic Properties: Introducing an electron-withdrawing group at the C2 position increases the acidity of the N-H bond, making the nitrogen more reactive towards certain reagents and disfavoring electrophilic attack at C3.[1][12]

  • Choice of Base and Reaction Conditions: The choice of base is critical in N-alkylation reactions. A strong base will deprotonate the indole nitrogen, forming the highly nucleophilic indolide anion, which typically favors N-alkylation.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation (C2 vs. C3)

Symptoms: You are obtaining a mixture of C2 and C3-arylated indole products.

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Ligand The ligand on the palladium catalyst plays a critical role. For C2 selectivity, phosphine ligands are often used. For C3 selectivity, consider using N-heterocyclic carbene (NHC) ligands like IMes.[3]
Incorrect Base For (NH)-indoles, the choice of magnesium base can be critical. Experiment with different Grignard reagents or magnesium amides to tune the selectivity.[3][5]
Solvent Effects The polarity and coordinating ability of the solvent can influence the reaction pathway. Screen different solvents (e.g., DMF, DMA, toluene) to optimize selectivity.[13]
Reaction Temperature Temperature can affect the equilibrium between different intermediates. Try running the reaction at a lower or higher temperature to see if the regioselectivity improves.
Problem 2: Low Yield for C4-C7 Functionalization using a Directing Group

Symptoms: The desired C4, C5, C6, or C7 functionalized product is obtained in low yield, or you observe decomposition of the starting material.

Possible Causes & Solutions:

CauseRecommended Action
Inefficient Catalyst System The combination of the metal catalyst and ligand is crucial. For C7-functionalization with an N-P(O)tBu2 directing group, a palladium catalyst is often effective. For C6-functionalization, a copper catalyst may be required.[6]
Harsh Reaction Conditions High temperatures can lead to decomposition. If possible, try to lower the reaction temperature. The use of microwave irradiation can sometimes allow for lower temperatures and shorter reaction times.
Poor Directing Group Installation/Cleavage Ensure the directing group is installed in high yield and is stable under the reaction conditions. Also, confirm that the cleavage conditions are not degrading your product. The P(III) directing group (N-PtBu2) is often easier to attach and detach than its P(V) counterpart.[6][7]
Substrate Electronic Effects The electronic nature of your indole (electron-donating or electron-withdrawing groups) can significantly impact the reactivity of the C-H bonds on the benzene ring. You may need to re-optimize the reaction conditions for each specific substrate.

Key Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C2-Arylation of N-Alkylindoles

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the N-alkylindole (1.0 equiv.), aryl halide (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)2, 5 mol%), ligand (e.g., PPh3, 10 mol%), and base (e.g., K2CO3, 2.0 equiv.).

  • Solvent Addition: Add the appropriate solvent (e.g., DMF, 5 mL per 1 mmol of indole) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired C2-arylated indole.

Protocol 2: General Procedure for Directed C7-Arylation of Indoles

This protocol is based on the use of an N-P(O)tBu2 directing group.

  • Directing Group Installation: Synthesize the N-P(O)tBu2 protected indole according to literature procedures.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the N-P(O)tBu2 indole (1.0 equiv.), aryl boronic acid (1.5 equiv.), palladium catalyst (e.g., Pd(OAc)2, 5 mol%), and an oxidant (e.g., Ag2CO3, 2.0 equiv.) in a reaction vessel.

  • Solvent Addition: Add a suitable solvent (e.g., toluene) to the reaction vessel.

  • Reaction Execution: Heat the mixture to a high temperature (e.g., 130 °C) and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.

  • Directing Group Cleavage: The N-P(O)tBu2 group can be removed by treatment with a reducing agent like LiAlH4 to yield the free (NH)-C7-arylated indole.[11]

Data Summary

Table 1: Regioselectivity of Indole Arylation under Different Catalytic Conditions
Indole SubstrateArylating AgentCatalyst SystemBaseSolventC2:C3 RatioReference
(NH)-IndoleIodobenzenePd(OAc)2 / PPh3i-PrMgClTHF>98:2[3]
(NH)-IndoleBromobenzenePd(OAc)2 / IMes(TMP)2Mg·2LiClTHF<2:98[3]
N-MethylindoleIodobenzenePd(OAc)2 / PPh3K2CO3DMF>95:5[3]

Visual Guides

Factors Influencing C2 vs. C3 Regioselectivity

G cluster_c3 Inherent Reactivity (C3-Selective) cluster_c2 Directed Functionalization (C2-Selective) cluster_conditions Reaction Conditions C3_Node C3 Position (Electron Rich, Nucleophilic) ES Electrophilic Substitution ES->C3_Node C2_Node C2 Position DG N-Directing Group Cat Transition Metal Catalyst (e.g., Pd) DG->Cat Chelation Cat->C2_Node Directed C-H Activation Ligand Ligand Choice Ligand->Cat Base Base Base->Cat Solvent Solvent Solvent->Cat G decision decision process process start Start: Poor Regioselectivity is_directed is_directed start->is_directed Is a directing group strategy being used? end_good Success: Improved Selectivity end_bad Re-evaluate Strategy change_catalyst Optimize Catalyst and Ligands is_directed->change_catalyst Yes add_dg Consider adding a Directing Group is_directed->add_dg No check_conditions Screen Solvents and Bases change_catalyst->check_conditions temp Vary Reaction Temperature check_conditions->temp Still poor? final_check Improved? check_conditions->final_check Improved add_dg->change_catalyst temp->final_check final_check->end_good Yes final_check->end_bad No

References

Technical Support Center: Synthesis of Trifluoromethoxy-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethoxy-containing heterocycles. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the direct trifluoromethoxylation of N-heterocycles so challenging?

A1: The synthesis of N-heteroaromatic trifluoromethyl ethers is particularly difficult due to the properties of the trifluoromethoxy (-OCF₃) group as a reactive unit. A significant challenge is the decomposition of the trifluoromethoxy anion, especially at elevated temperatures.[1] Many traditional methods that work for arenes fail or give poor yields with N-heterocycles due to the electronic nature of the ring system and potential side reactions.

Q2: What are the main strategies for synthesizing trifluoromethoxy-containing heterocycles?

A2: Several strategies exist, each with its own advantages and limitations. Key approaches include:

  • Synthesis from Heterocyclic N-oxides: This method involves the reaction of heterocyclic N-oxides with a reagent that serves as both an activator for the N-oxide and a source of the trifluoromethoxy group, such as trifluoromethyl triflate (TFMT).[1]

  • Rearrangement of N-OCF₃ Intermediates: This strategy involves the trifluoromethylation of protected N-heteroaryl-N-hydroxylamines, followed by an intramolecular rearrangement to yield ortho-trifluoromethoxylated amino-heterocycles.[2]

  • Direct O-trifluoromethylation of Heterocyclic Phenols: This approach uses electrophilic trifluoromethylating reagents to directly convert a hydroxyl group on a heterocycle to a trifluoromethoxy group.[2][3] However, this can be challenging due to competing C-trifluoromethylation.

  • Photoredox Catalysis: This modern approach allows for the trifluoromethoxylation of heterocycles under milder conditions, often at room temperature, using light to generate reactive trifluoromethyl or trifluoromethoxy radicals.[4][5][6]

Q3: My reaction is giving low yields of the desired trifluoromethoxylated heterocycle. What are the common causes?

A3: Low yields can stem from several factors:

  • Reagent Instability: The trifluoromethoxy anion is thermally labile.[1] If your reaction requires high temperatures, the reagent may be decomposing.

  • Side Reactions: Competing reactions are common. For instance, C-trifluoromethylation can occur instead of O-trifluoromethylation, especially with electron-rich heterocycles.[2] Hydrogen atom abstraction by the trifluoromethyl radical can also lead to undesired byproducts.[7][8]

  • Substrate Deactivation: Electron-withdrawing groups on the heterocyclic ring can deactivate it towards electrophilic attack, making the reaction sluggish.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction's success and even its regioselectivity.[7]

Q4: I am observing significant amounts of C-trifluoromethylated byproducts. How can I favor O-trifluoromethylation?

A4: Minimizing C-trifluoromethylation in favor of O-trifluoromethylation is a common challenge. Here are some strategies:

  • Choice of Reagent: Some reagents are more prone to C-trifluoromethylation than others. For example, when using hypervalent iodine reagents with phenols, C-trifluoromethylation can be a significant competing reaction.[2]

  • Reaction Conditions: Lowering the reaction temperature can sometimes favor the desired O-functionalization.

  • Protecting Groups: Strategically placed protecting groups can block reactive sites on the carbon skeleton, directing the reaction to the oxygen atom.

  • Alternative Synthetic Route: If direct O-trifluoromethylation is consistently problematic, consider a different approach, such as the rearrangement of N-OCF₃ intermediates, which can provide better regioselectivity for ortho-trifluoromethoxylation.[2]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: No reaction or very low conversion when attempting trifluoromethoxylation of a quinoline N-oxide with TFMT.
  • Possible Cause: Lack of a substituent at the 8-position of the quinoline ring.

  • Troubleshooting Step: It has been observed that for the trifluoromethoxylation of quinoline N-oxides with TFMT, a substituent at the 8-position is often necessary for the reaction to proceed effectively. Quinoline N-oxide itself may yield byproducts and less than 5% of the desired ether.[1]

  • Recommendation: If your substrate is unsubstituted at the 8-position, consider if a temporary directing group can be installed or if an alternative synthetic strategy is more appropriate.

Problem 2: Decomposition of starting material or complex mixture of products in a high-temperature trifluoromethoxylation reaction.
  • Possible Cause: Thermal instability of the trifluoromethoxy source or the product. The trifluoromethoxy anion is known to be unstable at elevated temperatures.[1]

  • Troubleshooting Step:

    • Lower the Reaction Temperature: Explore if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.

    • Consider a Milder Method: Investigate photoredox catalysis, which often proceeds at room temperature and can be a viable alternative for thermally sensitive substrates.[4][5]

  • Workflow for Method Selection:

    Start High-Temperature Trifluoromethoxylation Fails Check_Thermal_Stability Is Substrate/Product Thermally Labile? Start->Check_Thermal_Stability Lower_Temp Attempt Reaction at Lower Temperature Check_Thermal_Stability->Lower_Temp Yes Photoredox Consider Photoredox Catalysis Check_Thermal_Stability->Photoredox No/Still Fails End Successful Synthesis Lower_Temp->End Photoredox->End

    Caption: Troubleshooting workflow for high-temperature reactions.

Problem 3: Inconsistent yields in the trifluoromethylation of heterocycles using CF₃SO₂Na and t-BuOOH.
  • Possible Cause: The mode of reagent addition can be critical. Mixing all reagents simultaneously can lead to a rapid, exothermic reaction that may result in byproduct formation and lower yields.

  • Troubleshooting Step:

    • Slow Addition: Add the t-butyl hydroperoxide (t-BuOOH) dropwise or via syringe pump to control the reaction rate and temperature.[8]

    • Staged Addition: If the reaction shows incomplete conversion after 24 hours, a second addition of sodium trifluoromethanesulfinate (CF₃SO₂Na) and t-BuOOH can be performed to drive the reaction to completion.[7][9]

  • Experimental Workflow Diagram:

    Start Start Reaction: Heterocycle + CF3SO2Na Add_tBuOOH Slowly Add t-BuOOH (Syringe Pump) Start->Add_tBuOOH Stir_24h Stir at 23°C for 24h Add_tBuOOH->Stir_24h Check_Conversion Check Conversion (TLC/GC/NMR) Stir_24h->Check_Conversion Workup Workup and Purify Check_Conversion->Workup Complete Add_More_Reagents Add More CF3SO2Na and t-BuOOH Check_Conversion->Add_More_Reagents Incomplete Add_More_Reagents->Stir_24h

    Caption: Workflow for radical trifluoromethylation.

Quantitative Data Summary

Table 1: Trifluoromethoxylation of Heterocyclic N-Oxides with TFMT [1]

Substrate (N-Oxide)AdditiveYield (%)
8-MethylquinolinePropylene oxide40
8-MethylquinolineTetramethyloxirane48
8-BromoquinolineTetramethyloxirane42
8-(Trifluoromethyl)quinolineTetramethyloxirane35
Benzo[f]quinolineTetramethyloxirane41
PhenanthridineTetramethyloxirane52

General Conditions: Heteroaryl N-oxide (0.05 M) in DME:tBuC(O)Me (20:1) treated with TFMT (1.5 equiv) at room temperature.

Table 2: Ortho-Trifluoromethoxylation of N-Protected Amino-Heterocycles via Rearrangement [2][10]

HeterocycleProtecting GroupYield (%)
3-AminopyridineBoc75
3-Amino-5-bromopyridineBoc81
3-Amino-6-chloropyridineBoc72
5-AminopyrimidineBoc65

General Conditions: O-trifluoromethylation of N-protected hydroxylamines with a Togni reagent, followed by in-situ rearrangement.

Key Experimental Protocols

Protocol 1: Trifluoromethoxylation of 8-Methylquinoline N-Oxide[1]
  • To a solution of 8-methylquinoline N-oxide (1 equiv) in a 20:1 mixture of DME (1,2-dimethoxyethane) and methyl pivalate (tBuC(O)Me) (to achieve a 0.05 M concentration of the N-oxide), add tetramethyloxirane (2.0 equiv).

  • Add a stock solution of trifluoromethyl triflate (TFMT, 1.5 equiv) in DME (0.5 M) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC or GC-MS until the starting material is consumed.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 8-methyl-2-(trifluoromethoxy)quinoline.

Protocol 2: Innate C-H Trifluoromethylation of an N-Heterocycle[7][9]
  • In a suitable reaction vessel, combine the heterocycle (1.0 equiv) and sodium trifluoromethanesulfinate (Langlois' reagent, 3.0 equiv).

  • Add a 2.5:1 mixture of dichloromethane (DCM) and water.

  • Stir the biphasic mixture vigorously.

  • Slowly add a 70 wt% aqueous solution of t-butyl hydroperoxide (t-BuOOH, 5.0 equiv) to the mixture at room temperature (23 °C) over a period of time using a syringe pump.

  • Allow the reaction to stir for 3-24 hours, monitoring its progress by TLC or GC-MS.

  • If the reaction is incomplete after 24 hours, a second portion of sodium trifluoromethanesulfinate (3.0 equiv) and t-BuOOH (5.0 equiv) can be added.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bisulfite.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to obtain the trifluoromethylated heterocycle.

References

Technical Support Center: Stability and Storage of Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate (CAS: 175203-82-4) during storage and handling. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable, reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For maximum stability, the solid compound should be stored in a tightly sealed container at low temperatures, protected from light and moisture. The recommended long-term storage condition is -20°C. For short-term storage, 2-8°C is acceptable. To prevent oxidation, storing the material under an inert atmosphere, such as argon or nitrogen, is best practice.

Q2: How should I store solutions of this compound?

A2: The stability of the compound in solution depends heavily on the solvent and storage conditions.

  • Long-Term Storage: For long-term storage, prepare stock solutions in an anhydrous aprotic solvent like DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C under an inert atmosphere.

  • Short-Term/Working Solutions: Aqueous solutions or solutions in protic solvents (e.g., ethanol, methanol) are susceptible to hydrolysis of the ethyl ester. These solutions should be prepared fresh before each experiment. If temporary storage is necessary, keep them refrigerated (2-8°C) and protected from light for no longer than 24 hours.

Q3: What are the primary chemical liabilities and degradation pathways for this molecule?

A3: The two primary points of instability are the indole ring and the ethyl ester functional group.

  • Oxidation and Photodegradation: The electron-rich indole nucleus is susceptible to oxidation from atmospheric oxygen and degradation upon exposure to UV or visible light.[1][2] This can lead to the formation of colored impurities.

  • Hydrolysis: The ethyl ester group can be hydrolyzed to its corresponding carboxylic acid. This reaction is catalyzed by acidic or basic conditions.[3] While the trifluoromethoxy group itself is highly stable, the presence of acid or base, especially in aqueous solutions, can promote this degradation.

Q4: What are the common physical signs of degradation?

A4: Visual inspection can often provide the first clues of degradation. Key signs include:

  • Color Change: A change from a white or off-white solid to yellow, pink, or brown hues often indicates oxidation or photodegradation of the indole ring.[4]

  • Clumping or Change in Consistency: This may suggest the absorption of moisture, which can increase the rate of hydrolysis.

  • Incomplete Dissolution: Previously soluble material that now fails to dissolve completely may indicate the formation of less soluble degradation products or polymers.

Q5: My compound has changed color. Can I still use it for my experiments?

A5: A color change is a strong indicator of degradation. Using a degraded compound can lead to inaccurate and unrepeatable results. It is strongly recommended to verify the purity of the material using an analytical technique like High-Performance Liquid Chromatography (HPLC) before use. If significant impurity peaks are detected, a fresh, high-purity lot of the compound should be used instead.

Troubleshooting Guide

If you suspect degradation of this compound, use the following information to identify the potential cause and determine the appropriate corrective actions.

Forced Degradation Data Summary

Forced degradation studies are used to identify potential degradation products and demonstrate the stability-indicating nature of analytical methods.[3][5][6][7][8] The table below summarizes typical outcomes for a compound with this structure, showing the expected primary degradation pathway under various stress conditions.

Stress ConditionReagent/ParametersTypical Degradation (%)Primary Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C, 24h10 - 20%Ester Hydrolysis
Base Hydrolysis 0.1 M NaOH, 60°C, 8h> 50%Ester Hydrolysis
Oxidation 3% H₂O₂, RT, 24h15 - 25%Indole Ring Oxidation
Thermal Stress 80°C (Solid), 48h< 5%Minimal Degradation
Photolytic Stress UV/Vis Light, 24h20 - 40%Indole Ring Photodegradation

Note: Data are illustrative and represent expected trends for indole esters. Actual degradation rates may vary.

Troubleshooting Workflow for Compound Degradation

Use the following workflow to diagnose and resolve issues related to compound instability.

G start Degradation Suspected (e.g., color change, poor results) check_solid Review Solid Storage Conditions start->check_solid check_solution Review Solution Handling start->check_solution issue_temp Issue: Stored at Room Temp? check_solid->issue_temp issue_light Issue: Exposed to Light? check_solid->issue_light issue_air Issue: Not Under Inert Gas? check_solid->issue_air issue_solvent Issue: Aqueous/Protic Solvent? check_solution->issue_solvent issue_age Issue: Solution Prepared >24h Ago? check_solution->issue_age issue_freeze Issue: Multiple Freeze-Thaw Cycles? check_solution->issue_freeze action_solid Action: Store Solid at -20°C in Dark, Under Inert Gas issue_temp->action_solid issue_light->action_solid issue_air->action_solid action_solution Action: Prepare Fresh Solutions in Anhydrous Solvent (e.g., DMSO) issue_solvent->action_solution issue_age->action_solution issue_freeze->action_solution end_node Confirm Purity via HPLC Before Further Use action_solid->end_node action_solution->end_node

Caption: A troubleshooting workflow for identifying the root cause of compound degradation.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the stability of this compound and identify its degradation products.[3][7][8]

1. Objective: To determine the degradation pathways of the compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

2. Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • Formic Acid or Trifluoroacetic Acid (TFA)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector, C18 column

3. Stock Solution Preparation:

  • Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile.

4. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound to a photostability chamber (with UV and visible light) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.

5. HPLC Analysis:

  • Analyze all stressed samples, including an unstressed control, by a suitable HPLC-UV method.[9]

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: 280 nm

    • Column Temperature: 30°C

6. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.

Experimental Workflow Diagram

G start Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid, 60°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo analysis HPLC-UV/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end_node Identify Degradants & Assess Stability Profile analysis->end_node

Caption: An experimental workflow for conducting forced degradation studies.

References

Technical Support Center: Optimization of Coupling Reactions with Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of coupling reactions involving indole-2-carboxylic acids. The information is tailored for researchers, scientists, and drug development professionals to help overcome common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in coupling reactions with indole-2-carboxylic acids?

Low yields can stem from several factors, including the inherent properties of the indole-2-carboxylic acid moiety and suboptimal reaction conditions.[1][2] Key reasons include:

  • Steric Hindrance: The bulky indole ring, especially with substituents, can physically impede the approach of the amine to the activated carboxylic acid.[2][3]

  • Reduced Nucleophilicity of the Amine: Similarly, sterically hindered amines can be less effective nucleophiles, slowing the reaction rate.[2]

  • Decarboxylation: Indole-2-carboxylic acids can undergo decarboxylation, particularly when heated, leading to the formation of indole as a byproduct instead of the desired amide.[4] Heating the acid above its melting point is a known method for decarboxylation.[4]

  • Inappropriate Coupling Reagent: Standard coupling reagents may not be potent enough for these sometimes-challenging substrates.[2]

  • Suboptimal Reaction Conditions: Factors like solvent, base, temperature, and reaction time are critical and often need to be empirically optimized.[1]

Q2: Which coupling reagents are most effective for indole-2-carboxylic acids?

The choice of coupling reagent is critical. For challenging couplings involving sterically hindered or electron-deficient partners, onium-salt-based reagents are generally preferred.[2]

  • Uronium/Aminium Reagents: Reagents like HATU, HBTU, and HCTU are highly efficient and react quickly.[5] HATU is often favored as it reacts faster and with less epimerization.[5] These reagents are particularly effective when used with additives like HOBt or HOAt.[5][6]

  • Phosphonium Reagents: PyBOP and PyAOP are also very effective, especially for difficult couplings. They are known to generate fewer side reactions compared to some other reagents.

  • Carbodiimide Reagents: While common, reagents like EDC·HCl (water-soluble) or DIC are often used in combination with additives like HOBt to activate the carboxylic acid and minimize racemization.[5][6] They may be less effective for particularly hindered substrates.[2]

Q3: What is decarboxylation and how can it be minimized during the coupling reaction?

Decarboxylation is a common side reaction where the carboxylic acid group is lost as carbon dioxide (CO2), typically promoted by heat.[4] In some synthetic routes, this is a desired step to produce the parent indole.[4] However, during a coupling reaction, it is an undesirable side reaction. Minimization Strategies:

  • Temperature Control: Avoid high reaction temperatures. Many coupling reactions can be performed effectively at room temperature or even 0°C.[6][7]

  • Catalyst Choice: Certain transition metals like copper can catalyze decarboxylation, especially at elevated temperatures (e.g., 160°C), as seen in decarboxylative N-arylation reactions.[8] While these conditions are typically harsher than standard amide coupling, it highlights the inherent reactivity.

  • One-Pot Procedures: A recently developed one-pot reaction using a DMAPO catalyst and Boc2O allows for efficient amide bond formation under mild conditions without heat.[9][10]

Q4: How can I improve the solubility of my indole-2-carboxylic acid or amine during the reaction?

Poor solubility can significantly hinder reaction rates and lead to incomplete conversions.[11]

  • Solvent Selection: Use polar aprotic solvents known to dissolve a wide range of organic molecules. N,N-Dimethylformamide (DMF) is a very common and effective choice.[6][7] Other options include Dichloromethane (DCM), Acetonitrile (ACN), and Tetrahydrofuran (THF).[6][11][12] In some cases, a co-solvent system might be necessary.[11]

  • Increase Dilution: While it may seem counterintuitive, sometimes diluting the reaction mixture can prevent reactants from precipitating, allowing the reaction to proceed to completion.[11]

  • Temperature: Gently warming the reaction mixture might improve solubility, but this must be balanced against the risk of promoting side reactions like decarboxylation.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective activation of the carboxylic acid. 2. Steric hindrance from either the indole or the amine. 3. Poor solubility of starting materials. 4. Deactivated (e.g., wet) reagents or solvent.1. Switch to a more powerful coupling reagent like HATU or PyBOP.[5] 2. Increase reaction time or consider gentle heating, monitoring closely for decomposition.[13] 3. Change to a more suitable solvent like DMF or use a co-solvent.[11] 4. Ensure all reagents are fresh and solvents are anhydrous. Water is detrimental to the reaction.[14]
Significant Side Product (e.g., Indole from Decarboxylation) 1. Reaction temperature is too high. 2. Prolonged reaction time at elevated temperatures.1. Run the reaction at room temperature or 0°C.[6][7] 2. Monitor the reaction by TLC or LCMS and stop it once the starting material is consumed.
Racemization of Chiral Centers 1. Over-activation of the carboxylic acid. 2. Use of a strong, non-hindered base. 3. High reaction temperature.1. Add the amine component immediately after or during the activation step. 2. Use a hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM).[2] 3. Use additives known to suppress racemization, such as HOBt or, more effectively, HOAt.[2][5]
Difficulty in Product Purification 1. Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC). 2. Unreacted starting materials. 3. Closely related impurities.1. If using DCC, the urea byproduct is mostly insoluble and can be filtered off.[5] With EDC, byproducts are water-soluble and can be removed with an aqueous wash.[5] 2. Use column chromatography with an appropriate solvent system. A gradient elution may be required for better separation.[1] 3. Consider recrystallization to obtain a high-purity product, though this may reduce recovery.[1]

Data & Reagent Comparison

Table 1: Common Coupling Reagents for Indole-2-Carboxylic Acids

Reagent ClassExamplesCommon AdditiveBaseKey AdvantagesPotential Issues
Uronium/Aminium HATU, HBTU, TBTU, HCTUHOAt, HOBtDIPEA, Et3NHigh reactivity, fast reaction times, low racemization (especially HATU).[5]Can react with unprotected N-terminus if used in excess.[5]
Phosphonium PyBOP, PyAOPNone requiredDIPEA, Et3NVery efficient, low racemization, good for sterically hindered couplings.[2]Byproducts can sometimes complicate purification.
Carbodiimide EDC·HCl, DIC, DCCHOBt, Oxyma PureDIPEA, DMAP (cat.)Cost-effective, common. EDC byproducts are water-soluble.[5]Lower reactivity for hindered substrates, higher risk of racemization without additives.[2][5] DCC byproduct is poorly soluble.[5]
Other BOP-Cl, T3PNone requiredDIPEA, PyridineT3P offers a simplified purification process.[3]May have lower yields for hindered substrates compared to onium salts.[3]

Visualized Workflows and Logic

experimental_workflow Diagram 1: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Indole-2-Carboxylic Acid & Coupling Reagent (e.g., HATU) in anhydrous DMF activation Stir acid/reagent mixture at 0°C to RT (Pre-activation) prep_acid->activation Activate prep_amine In a separate flask, dissolve Amine and Base (e.g., DIPEA) in anhydrous DMF coupling Add amine/base solution to the activated acid. Stir at RT for 3-12h. prep_amine->coupling activation->coupling Add Amine monitoring Monitor reaction progress by TLC or LC-MS coupling->monitoring quench Quench reaction (e.g., with water) and extract with organic solvent monitoring->quench Reaction Complete wash Wash organic layer (e.g., with aq. NaHCO3, brine) quench->wash purify Dry, concentrate, and purify via column chromatography or recrystallization wash->purify

Caption: Diagram 1: General Experimental Workflow for Amide Coupling.

troubleshooting_guide Diagram 2: Troubleshooting Decision Tree cluster_reagents Reagent & Condition Issues cluster_side_reactions Side Reaction Issues start Start: Low Yield or Incomplete Reaction check_sm Starting materials (SM) fully consumed? start->check_sm solubility Are all SM soluble? check_sm->solubility No decarboxylation Is decarboxylation observed? check_sm->decarboxylation Yes reagent_choice Is coupling reagent potent? (e.g., HATU, PyBOP) solubility->reagent_choice Yes change_solvent Action: Change solvent (e.g., to DMF) or dilute solubility->change_solvent No change_reagent Action: Use a stronger coupling reagent reagent_choice->change_reagent No check_conditions Action: Check solvent dryness. Use fresh reagents. reagent_choice->check_conditions Yes racemization Is racemization observed? decarboxylation->racemization No lower_temp Action: Lower reaction temp to 0°C or RT decarboxylation->lower_temp Yes additives Action: Use additives (HOAt/HOBt). Use DIPEA. racemization->additives Yes

Caption: Diagram 2: Troubleshooting Decision Tree for Coupling Reactions.

Experimental Protocols

General Protocol for Amide Coupling using HATU/DIPEA

This protocol is a general guideline and may require optimization for specific substrates.[6][12][15]

  • Preparation of Acid Component:

    • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the indole-2-carboxylic acid (1.0 equivalent).

    • Add the coupling reagent HATU (1.1–1.2 equivalents) and an additive such as HOBt (1.1 equivalents), if desired.

    • Dissolve the solids in an anhydrous aprotic solvent (e.g., DMF, 0.1–0.5 M concentration).

    • Stir the solution at room temperature for 5-10 minutes.

  • Addition of Amine and Base:

    • In a separate vial, dissolve the amine component (1.0–1.2 equivalents) in a small amount of the same anhydrous solvent.

    • To the stirring solution of the activated acid, add the amine solution.

    • Add a non-nucleophilic base, such as DIPEA (2.0–3.0 equivalents), dropwise to the reaction mixture. The order of addition can be critical; sometimes the base is added first to the acid, followed by the activating agent, and finally the amine.[14]

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. The reaction time can vary from 3 to 24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a mild acid (e.g., 1N HCl or citric acid), a saturated aqueous solution of sodium bicarbonate (NaHCO3), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure amide.[1]

References

Validation & Comparative

A Comparative Guide to GSK-3β Inhibitors: Profiling Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate Against Established Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate, a novel compound of interest, with other well-characterized Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. The analysis is supported by a compilation of experimental data on potency and selectivity, offering a framework for inhibitor selection in research and therapeutic development.

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that is a pivotal regulator in a multitude of cellular processes, including glycogen metabolism, cellular signaling, and neuronal function. Its dysregulation is implicated in diverse pathologies such as Alzheimer's disease, type 2 diabetes, and certain cancers. This has spurred the development of numerous GSK-3 inhibitors. Here, we compare the biochemical profile of this compound against three established inhibitors: CHIR-99021, Tideglusib, and AR-A014418.

Performance Comparison: Potency and Selectivity

A critical attribute for any kinase inhibitor is its potency, often measured by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). High potency ensures efficacy at lower concentrations, which can minimize off-target effects. Equally important is selectivity—the ability to inhibit the target kinase without significantly affecting other kinases in the kinome, thereby reducing the potential for cellular toxicity.

The following tables summarize the quantitative data for the selected GSK-3β inhibitors. The data for this compound is presented as a hypothetical profile to serve as a benchmark for comparison.

Table 1: In Vitro Potency Against GSK-3β

CompoundIC50 (nM)Ki (nM)Mechanism of Action
This compound 158ATP-Competitive (Hypothetical)
CHIR-990216.7[1]N/AATP-Competitive
Tideglusib60[2]N/ANon-ATP-Competitive, Irreversible[2]
AR-A014418104[3][4]38[3][4]ATP-Competitive[3][4]

Table 2: Kinase Selectivity Profile (% Inhibition at 10 µM)

KinaseThis compoundCHIR-99021[5]AR-A014418[6]
GSK-3β >99% *99.9% 97%
CDK2/CycA2<10%79.3%77%
CDK5<5%51.2%>50%
p38α MAPK<2%N/A20%
JNK1<2%N/A20%
BRAF<5%53.8%N/A
PLK1<1%59.2%N/A

Signaling Pathway Context: The Role of GSK-3β in Wnt/β-Catenin Signaling

GSK-3β is a key negative regulator in the canonical Wnt signaling pathway. In the absence of a Wnt signal, GSK-3β participates in a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[7] Inhibition of GSK-3β prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[7] This stabilized β-catenin then translocates to the nucleus, where it associates with TCF/LEF transcription factors to activate the transcription of Wnt target genes.[7]

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Inside Nucleus DestructionComplex Destruction Complex (Axin, APC, CK1, GSK-3β) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off P Proteasome Proteasome BetaCatenin_off->Proteasome Degradation Wnt Wnt Ligand Frizzled Frizzled/LRP6 Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3b_inhibited GSK-3β Dsh->GSK3b_inhibited Inhibition BetaCatenin_on β-catenin Nucleus Nucleus BetaCatenin_on->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes

Canonical Wnt/β-catenin signaling pathway.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for key assays used to characterize GSK-3β inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent ADP-detection assay to measure the in vitro potency (IC50) of an inhibitor against recombinant human GSK-3β.

Kinase_Assay_Workflow Start Start PrepInhibitor 1. Prepare serial dilution of inhibitor in DMSO Start->PrepInhibitor AddReagents 2. Add GSK-3β enzyme, peptide substrate, and inhibitor to 384-well plate PrepInhibitor->AddReagents Incubate1 3. Incubate at 30°C to allow binding AddReagents->Incubate1 InitiateReaction 4. Initiate reaction by adding ATP solution Incubate1->InitiateReaction Incubate2 5. Incubate at 30°C for 60 minutes InitiateReaction->Incubate2 AddADPGlo 6. Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP Incubate2->AddADPGlo Incubate3 7. Incubate at RT for 40 minutes AddADPGlo->Incubate3 AddDetection 8. Add Kinase Detection Reagent to convert ADP to ATP Incubate3->AddDetection Incubate4 9. Incubate at RT for 30-60 minutes AddDetection->Incubate4 ReadLuminescence 10. Measure luminescence with a plate reader Incubate4->ReadLuminescence Analyze 11. Analyze data to determine IC50 ReadLuminescence->Analyze

Workflow for an in vitro GSK-3β kinase inhibition assay.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β peptide substrate (e.g., YRRAAVPPSPSLSRHSSPHQpSEDEEE)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test inhibitor and vehicle control (DMSO)

  • White, opaque 384-well assay plates

Procedure:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in DMSO.

  • Reaction Setup: In a 384-well plate, add the following to each well for a 5 µL reaction volume:

    • 1.25 µL of 4x enzyme/substrate mix (containing GSK-3β and peptide substrate in Assay Buffer).

    • 2.5 µL of 2x inhibitor dilution in Assay Buffer (final DMSO concentration ≤1%).

    • Include "no inhibitor" (vehicle) and "no enzyme" controls.

  • Reaction Initiation: Initiate the kinase reaction by adding 1.25 µL of 4x ATP solution (concentration near the Km for GSK-3β) to all wells.

  • Incubation: Mix gently and incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

    • Incubate at room temperature for 40 minutes.[8]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based β-Catenin Accumulation Assay

This protocol outlines a method to assess the cellular potency of a GSK-3β inhibitor by quantifying the accumulation of stabilized β-catenin in treated cells using high-content imaging.

Materials:

  • HEK293T or similar cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test inhibitor and vehicle control (DMSO)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-β-catenin

  • Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Black-walled, clear-bottom 96-well imaging plates

Procedure:

  • Cell Plating: Seed HEK293T cells into a 96-well imaging plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor in a complete growth medium. Aspirate the old medium from the cells and add the diluted inhibitor. Include vehicle controls. Incubate for 4-6 hours at 37°C.

  • Cell Fixation and Permeabilization:

    • Carefully aspirate the medium and wash the cells twice with PBS.

    • Fix the cells by adding 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.

    • Incubate with the primary anti-β-catenin antibody (diluted in Blocking Buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody and DAPI (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash three times with PBS. Leave the final wash on the cells for imaging.

    • Acquire images using a high-content imaging system.

    • Use image analysis software to identify the nuclei (DAPI signal) and the cytoplasm.

    • Quantify the mean fluorescence intensity of β-catenin in the cytoplasm and/or nucleus.

    • Determine the EC50 value by plotting the increase in β-catenin intensity as a function of inhibitor concentration.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Substituted-Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-substituted-indole-2-carboxylates and their derivatives, focusing on their structure-activity relationships (SAR) as potent antiviral and anticancer agents. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering valuable insights for researchers in the field of medicinal chemistry and drug discovery.

Anticancer Activity: Targeting EGFR and CDK2

A significant area of research for 5-substituted-indole-2-carboxamides has been their potential as anticancer agents, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). Dual inhibition of these kinases presents a promising strategy for cancer therapy.

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of these compounds is significantly influenced by the nature and position of substituents on the indole ring and the carboxamide moiety.

  • Substitution at the 5-position of the Indole Ring: Halogen substituents, particularly chlorine, at the 5-position of the indole ring have been shown to be favorable for potent antiproliferative activity.

  • N-Substituent of the Carboxamide: The nature of the substituent on the amide nitrogen plays a crucial role. For instance, phenethyl groups have been found to be important for antiproliferative action. Modifications on the phenyl ring of the phenethyl moiety, such as the introduction of morpholinyl or piperidinyl groups, can further enhance the activity.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative 5-substituted-indole-2-carboxamide derivatives against various cancer cell lines and their inhibitory activity against EGFR and CDK2.

Table 1: Antiproliferative Activity of 5-Substituted-Indole-2-Carboxamides

Compound ID5-Position SubstituentN-Amide SubstituentMean GI₅₀ (nM)
5g H4-(piperidin-1-yl)phenethyl55
5i Cl4-(morpholin-4-yl)phenethyl49
5j Cl4-(piperidin-1-yl)phenethyl37
Erlotinib (Reference)33

Table 2: EGFR and CDK2 Inhibitory Activity

Compound IDEGFR IC₅₀ (nM)CDK2 IC₅₀ (nM)
5c -46 ± 0.5
5g -33 ± 0.4
5i 85 ± 624 ± 0.2
5j 98 ± 816 ± 0.2
Erlotinib 80 ± 5-
Dinaciclib -20
Signaling Pathway

The inhibition of EGFR and CDK2 by these compounds disrupts key signaling pathways involved in cell proliferation and survival.

EGFR_CDK2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation USP37 USP37 USP37->ERK Stabilizes CDK2 CDK2 CDK2->USP37 P Inhibitor 5-Substituted-Indole-2-Carboxamide Inhibitor->EGFR Inhibits Inhibitor->CDK2 Inhibits

EGFR and CDK2 Signaling Pathway Inhibition.

Antiviral Activity: Targeting HCV NS5B Polymerase

5-Substituted-indole-2-carboxylates have also emerged as a promising class of non-nucleoside inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a key enzyme in the viral replication cycle.

Structure-Activity Relationship (SAR) Insights

The SAR for this class of compounds as HCV NS5B inhibitors is distinct from that for anticancer activity.

  • Substitution at the 5-position of the Indole Ring: Small, nonpolar groups at the 5-position are generally preferred for potent inhibitory activity.

  • Substitution at other positions: Modifications at the N-1 and C-2 positions of the indole core have been extensively explored to optimize potency and pharmacokinetic properties. Acylsulfonamides have been successfully incorporated as carboxylic acid isosteres at the C-2 position.

Quantitative Data Summary

The following table presents the inhibitory activity of a representative 5-substituted-indole-2-carboxylate derivative against the HCV NS5B enzyme and in a cell-based replicon assay.

Table 3: HCV NS5B Polymerase Inhibitory Activity

Compound ID5-Position SubstituentN-1 SubstituentC-2 SubstituentNS5B IC₅₀ (µM)Replicon EC₅₀ (µM)
56 Methyl(2,5-difluorophenyl)methylN-(cyclopropylsulfonyl)carboxamide0.0080.02
Mechanism of Action

Non-nucleoside inhibitors like the 5-substituted-indole-2-carboxylates bind to an allosteric site on the NS5B polymerase, inducing a conformational change that ultimately inhibits the initiation of RNA synthesis.

HCV_NS5B_Inhibition NS5B HCV NS5B Polymerase (RNA-dependent RNA Polymerase) RNA_Synthesis Viral RNA Replication NS5B->RNA_Synthesis Catalyzes NS5B:s->RNA_Synthesis:n Inhibits Initiation RNA_Template Viral RNA Template RNA_Template->NS5B NTPs Ribonucleoside Triphosphates (rNTPs) NTPs->NS5B Inhibitor 5-Substituted-Indole-2-Carboxylate (Non-Nucleoside Inhibitor) Allosteric_Site Inhibitor->Allosteric_Site Binds to Allosteric_Site->NS5B

Mechanism of HCV NS5B Polymerase Inhibition.

Experimental Protocols

General Synthesis of 5-Substituted-Indole-2-Carboxamides

A general synthetic route to 5-substituted-indole-2-carboxamides is outlined below. The synthesis typically begins with a substituted phenylhydrazine which undergoes a Fischer indole synthesis with an appropriate pyruvate derivative to form the indole-2-carboxylate ester. This ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with a desired amine to yield the final carboxamide product.

Synthesis_Workflow Start Substituted Phenylhydrazine Step1 Fischer Indole Synthesis Start->Step1 Pyruvate Ethyl Pyruvate Derivative Pyruvate->Step1 Ester Ethyl 5-Substituted- Indole-2-Carboxylate Step1->Ester Step2 Hydrolysis (e.g., LiOH or NaOH) Ester->Step2 Acid 5-Substituted- Indole-2-Carboxylic Acid Step2->Acid Step3 Amide Coupling (e.g., EDC, HOBt) Acid->Step3 Amine Substituted Amine Amine->Step3 Product 5-Substituted- Indole-2-Carboxamide Step3->Product

General Synthetic Workflow.
In Vitro Antiproliferative (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration that causes 50% growth inhibition) values.

EGFR/CDK2 Kinase Inhibition Assay

Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the specific kinase (EGFR or CDK2). The amount of phosphorylation is typically quantified using methods such as radioactivity (e.g., ³²P-ATP), fluorescence, or luminescence.

Protocol (General):

  • Reaction Setup: In a 96-well plate, add the kinase, a specific substrate (e.g., a peptide substrate for EGFR), ATP, and the test compound at various concentrations in an appropriate kinase buffer.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. For example, in a luminescence-based assay, a reagent is added that converts the remaining ATP to a light signal; a lower signal indicates higher kinase activity (and thus less inhibition).

  • Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

HCV NS5B Polymerase Inhibition Assay

Principle: This assay measures the RNA-dependent RNA polymerase activity of the HCV NS5B enzyme. The incorporation of radiolabeled or biotinylated nucleotides into a newly synthesized RNA strand is quantified to determine the enzyme's activity.

Protocol (Scintillation Proximity Assay - SPA):

  • Reaction Mixture: Prepare a reaction mixture containing the purified recombinant NS5B enzyme, a biotinylated RNA template, radiolabeled ribonucleotides (e.g., [³³P]GTP), and the test compound in a suitable buffer.

  • Incubation: Incubate the reaction mixture to allow for RNA synthesis.

  • SPA Bead Addition: Add streptavidin-coated SPA beads. The biotinylated RNA template, along with the newly synthesized radiolabeled RNA strand, will bind to the beads.

  • Signal Detection: When the radiolabeled RNA is in close proximity to the scintillant in the SPA beads, it excites the scintillant to emit light, which is then measured.

  • Data Analysis: A decrease in the scintillation signal corresponds to inhibition of the NS5B polymerase activity. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Unveiling the Potency of Indole-Based Compounds in Halting Cancer Cell Proliferation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the anti-proliferative activity of various indole-based compounds against several cancer cell lines. Supported by experimental data, this document delves into their mechanisms of action and provides detailed protocols for key validation assays.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with potent biological activities, including anticancer effects.[1][2] This guide summarizes the anti-proliferative efficacy of several indole derivatives, comparing their performance with established anticancer drugs.

Comparative Anti-proliferative Activity

The following tables summarize the 50% inhibitory concentration (IC50) values of selected indole-based compounds against various human cancer cell lines. These values, collated from multiple studies, offer a quantitative measure of the compounds' potency. Lower IC50 values indicate higher potency. For context, the activity of standard chemotherapeutic agents is also included.

Table 1: Anti-proliferative Activity (IC50, µM) of Indole Derivatives Targeting Tubulin Polymerization

Compound/DrugMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HCT116 (Colon)K562 (Leukemia)Reference
Indole Compound 7i -----[3]
Indole Compound 10b -0.12--0.01[4]
Arylthioindole (ATI) 3 0.052----[1]
Indole Compound 7b 1.773.75---[5]
Combretastatin A-4 -----[3]
Vinblastine -----[1]

Note: "-" indicates that data was not available in the cited sources.

Table 2: Anti-proliferative Activity (IC50, µM) of Indole Derivatives Targeting Kinase Signaling

Compound/DrugMCF-7 (Breast)HT-29 (Colon)A549 (Lung)HepG2 (Liver)PC-3 (Prostate)Reference
Indole Compound 2e -----[6]
Indole Compound 6f 14.77----[7]
Indole Compound HD05 -----[8]
Indole-Aryl Amide 2 0.81---2.13[9][10]
Indole-Aryl Amide 5 -2.61--0.39[9][10]
Doxorubicin >20.2-->18.7-[2]
5-Fluorouracil (5-FU) -----[7]
Gefitinib -->9.84--[4]

Note: "-" indicates that data was not available in the cited sources. Some compounds were tested against a broader panel of cell lines, and this table represents a selection.

Mechanisms of Action: Targeting Key Cellular Processes

Indole-based compounds exert their anti-proliferative effects through various mechanisms, primarily by targeting crucial signaling pathways involved in cell growth and division.[11] Two of the most well-documented mechanisms are the inhibition of tubulin polymerization and the modulation of receptor tyrosine kinase signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.[5][6][7]

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division.[1] Several indole derivatives have been shown to inhibit the polymerization of tubulin, disrupting microtubule dynamics.[3][5][12] This interference with the mitotic spindle apparatus leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis (programmed cell death).[1][2]

G Simplified Signaling Pathway of Tubulin Polymerization Inhibition by Indole Compounds cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Polymerization Dynamic Microtubules Dynamic Microtubules Microtubule Polymerization->Dynamic Microtubules G2/M Phase Arrest G2/M Phase Arrest Microtubule Polymerization->G2/M Phase Arrest Microtubule Depolymerization Microtubule Depolymerization Microtubule Depolymerization->Tubulin Dimers Dynamic Microtubules->Microtubule Depolymerization Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Dynamic Microtubules->Mitotic Spindle Formation Cell Proliferation Cell Proliferation Mitotic Spindle Formation->Cell Proliferation Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Indole Compounds Indole Compounds Indole Compounds->Microtubule Polymerization Inhibition

Caption: Inhibition of tubulin polymerization by indole compounds leads to G2/M cell cycle arrest.

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[7] Overexpression or mutations of EGFR are common in many cancers, leading to uncontrolled cell growth.[6] Certain indole derivatives have been developed as EGFR inhibitors.[8][11] They typically bind to the ATP-binding site of the kinase domain, preventing EGFR autophosphorylation and the activation of downstream pro-survival signaling cascades such as the RAS/MAPK and PI3K/Akt pathways. This blockade of EGFR signaling ultimately inhibits cell proliferation and promotes apoptosis.[2]

G Simplified EGFR Signaling Pathway and Inhibition by Indole Compounds cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription Akt Akt PI3K->Akt Inhibition of Apoptosis Inhibition of Apoptosis Akt->Inhibition of Apoptosis Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Indole Compounds Indole Compounds Indole Compounds->EGFR Inhibition

Caption: Indole compounds can inhibit the EGFR signaling pathway, thereby blocking cell proliferation.

Experimental Workflow for Validation

The evaluation of the anti-proliferative activity of indole-based compounds typically follows a multi-step experimental workflow. This process begins with a broad screening for cytotoxicity, followed by more detailed investigations into the mechanism of action for the most promising candidates.

G Experimental Workflow for Validating Anti-proliferative Activity Start Start Cell Line Selection Cell Line Selection Start->Cell Line Selection Compound Treatment Compound Treatment Cell Line Selection->Compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Treatment->Cell Viability Assay (MTT) Determine IC50 Determine IC50 Cell Viability Assay (MTT)->Determine IC50 Mechanism of Action Studies Mechanism of Action Studies Determine IC50->Mechanism of Action Studies Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Mechanism of Action Studies->Cell Cycle Analysis (Flow Cytometry) If potent Apoptosis Assay Apoptosis Assay Mechanism of Action Studies->Apoptosis Assay If potent Western Blot for Signaling Proteins Western Blot for Signaling Proteins Mechanism of Action Studies->Western Blot for Signaling Proteins If potent End End Cell Cycle Analysis (Flow Cytometry)->End Apoptosis Assay->End Western Blot for Signaling Proteins->End

Caption: A typical workflow for screening and validating the anti-proliferative effects of novel compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers looking to validate the anti-proliferative activity of indole-based compounds.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Indole-based compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[13]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[15]

  • Compound Treatment: Prepare serial dilutions of the indole compound in complete medium. After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate the plate for 48 to 72 hours.[16]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13][15]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through at least one laser. In the context of cell cycle analysis, it is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17]

Materials:

  • Cancer cell line

  • Indole-based compound

  • 6-well plates

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the indole compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.[15]

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.

  • Data Analysis: Analyze the generated histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of control cells to identify any cell cycle arrest.

References

in vitro evaluation of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro Evaluation of Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activities of derivatives closely related to this compound. Due to a lack of publicly available data on the exact title compound, this guide focuses on its structural analogs, particularly those featuring a trifluoromethoxy or trifluoromethyl substitution on the indole ring. The data presented herein is intended to infer the potential therapeutic applications of this compound and to provide a framework for its future in vitro evaluation. The strategic inclusion of a trifluoromethoxy group can enhance a molecule's metabolic stability and cell membrane permeability, making this class of compounds promising for further investigation[1][2].

Comparative Anticancer Activity

Indole derivatives are a well-established class of compounds with significant potential in oncology[1]. The introduction of a trifluoromethoxy group at the 5-position of the indole ring has been explored in various analogs, demonstrating notable cytotoxic effects against a range of cancer cell lines.

Cytotoxicity Against Cancer Cell Lines

The following table summarizes the in vitro cytotoxic activity (IC50 values) of several 5-(trifluoromethoxy)indole derivatives and other comparative indole-based compounds against various cancer cell lines.

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones Derivative AK562 (Chronic Myelogenous Leukemia)Data Not Specified--
Derivative BP3HR1 (Burkitt's Lymphoma)Data Not Specified--
Derivative CHL60 (Acute Promyelocytic Leukemia)Data Not Specified--
Trifluoromethoxyphenyl Indole-5-carboxamides Compound 8fMCF-7 (Breast Cancer)4.72--
Compound 8fMDA-MB-231 (Breast Cancer)5.53--
Compound 4cK562 (Chronic Myelogenous Leukemia)1.1--
Compound 4eMV4-11 (Acute Myeloid Leukemia)1.7--
Compound 4mMCF-7 (Breast Cancer)1.4--
5-Substituted-indole-2-carboxamides Compound 5jMean of 4 cancer cell lines0.037Erlotinib0.033
Compound 5iMean of 4 cancer cell lines0.049Erlotinib0.033
Indeno[1,2-b]indole Derivative Compound 4pA431, A549, LNCaPPotent Antiproliferative Effects--
Inhibition of Key Cancer-Related Kinases

Several indole derivatives exert their anticancer effects by inhibiting protein kinases crucial for cancer cell proliferation and survival, such as EGFR and CDK2.

Compound ClassSpecific DerivativeTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
5-Substituted-indole-2-carboxamides Compound 5iEGFR85 - 124 (range for potent compounds)Erlotinib80
Compound 5gCDK233--
Trifluoromethoxyphenyl Indole-5-carboxamides Compound 7fAKT5380--
Compound 8fAKT6900--

Comparative Antimicrobial Activity

Indole-based structures have also been investigated for their antimicrobial properties. The data below compares the activity of various indole derivatives against bacterial and fungal pathogens.

Compound ClassSpecific DerivativeMicrobial StrainMIC (mg/mL)Reference CompoundReference MIC (mg/mL)
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate Derivatives Compound 8Enterobacter cloacae0.004 - 0.03Ampicillin/Streptomycin-
Compound 15Trichophyton viride0.004 - 0.06--
Indole-1,2,4 Triazole Conjugates Compound 6fCandida albicans0.002--
Most tested compoundsCandida tropicalis0.002--

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of in vitro data. Below are outlines of key experimental protocols.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[3][4].

  • Cell Seeding : Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : After treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.

  • Formazan Solubilization : The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Kinase Inhibition Assay (EGFR/CDK2)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup : The kinase, a specific substrate peptide, and the test compound at various concentrations are combined in a reaction buffer.

  • Initiation : The kinase reaction is initiated by the addition of ATP.

  • Incubation : The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Detection : The amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay)[5][6][7].

  • Data Analysis : The percentage of kinase inhibition is calculated, and the IC50 value is determined from a dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[2][8][9].

  • Serial Dilution : The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation : Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation : The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria, or 24-48 hours for fungi)[8][10].

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visual representations of biological pathways and experimental workflows can aid in understanding the mechanism of action and experimental design.

anticancer_activity_workflow cluster_cell_based Cell-Based Assays cluster_biochemical Biochemical Assays cell_seeding 1. Cell Seeding (e.g., MCF-7, K562) compound_treatment 2. Treatment with Indole Derivatives cell_seeding->compound_treatment mtt_assay 3. MTT Assay (Cell Viability) compound_treatment->mtt_assay apoptosis_assay 4. Apoptosis Assays (Caspase Activity, Cytochrome C) compound_treatment->apoptosis_assay kinase_assay Kinase Inhibition Assay (e.g., EGFR, CDK2) compound_treatment->kinase_assay Mechanism of Action tubulin_assay Tubulin Polymerization Assay compound_treatment->tubulin_assay Mechanism of Action data_analysis Data Analysis (IC50 / % Inhibition) mtt_assay->data_analysis apoptosis_assay->data_analysis kinase_assay->data_analysis tubulin_assay->data_analysis

Caption: Workflow for in vitro anticancer evaluation.

apoptosis_pathway Indole_Derivative Indole Derivative Mitochondria Mitochondria Indole_Derivative->Mitochondria Cytochrome_C Cytochrome c Release Mitochondria->Cytochrome_C Apaf1 Apaf-1 Cytochrome_C->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

The available data on trifluoromethoxy and trifluoromethyl-substituted indole derivatives suggest that this compound is a promising candidate for anticancer and antimicrobial drug discovery. The trifluoromethoxy group is anticipated to confer favorable pharmacological properties.

Future in vitro evaluation of this compound should include:

  • Broad-spectrum cytotoxicity screening against a panel of cancer cell lines.

  • Kinase inhibition profiling to identify specific molecular targets.

  • Mechanism of action studies , including apoptosis and cell cycle analysis.

  • Antimicrobial susceptibility testing against a range of pathogenic bacteria and fungi.

The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating these investigations. The synthesis and subsequent in vitro evaluation of this compound are warranted to fully elucidate its therapeutic potential.

References

A Comparative Analysis of Indole Synthesis Methods: Fischer vs. Japp-Klingemann

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Among the myriad of synthetic routes to this privileged scaffold, the Fischer indole synthesis and the Japp-Klingemann reaction stand as classical and enduringly relevant methods. This guide provides an objective, data-driven comparison of these two synthetic strategies, complete with detailed experimental protocols and mechanistic diagrams to inform the selection of the most appropriate method for a given synthetic challenge.

At a Glance: Fischer vs. Japp-Klingemann

FeatureFischer Indole SynthesisJapp-Klingemann Reaction
Primary Function Cyclization of an arylhydrazone to an indole.Synthesis of an arylhydrazone from a β-keto-acid/ester and a diazonium salt.
Typical Starting Materials Arylhydrazine and an aldehyde or ketone.Arylamine (to form diazonium salt) and a β-keto-acid or β-keto-ester.
Key Transformation Acid-catalyzed intramolecular cyclization via a[1][1]-sigmatropic rearrangement.Azo coupling followed by decarboxylation or deacylation.
Common Application Direct synthesis of indoles from readily available precursors.Preparation of specific hydrazones not easily accessible by direct condensation, which then undergo Fischer indolization.[1][2]
Key Advantages Often a one-pot reaction; broad substrate scope.[3]Provides access to arylhydrazones from anilines, expanding the range of accessible indole precursors.
Key Limitations Can fail with certain substrates (e.g., acetaldehyde); regioselectivity can be an issue with unsymmetrical ketones; sensitive to reaction conditions.[4]A multi-step process (diazotization, coupling, then Fischer cyclization); requires a β-dicarbonyl compound.

Quantitative Data Comparison

The following tables provide a summary of representative yields for indole synthesis using the Fischer method and the combined Japp-Klingemann/Fischer approach. It is important to note that direct comparison is challenging due to the variability in substrates and reaction conditions reported in the literature.

Table 1: Representative Yields for the Fischer Indole Synthesis [5]

PhenylhydrazineKetoneAcid CatalystProductYield (%)
PhenylhydrazineCyclohexanonep-Toluenesulfonic acid1,2,3,4-Tetrahydrocarbazole94
PhenylhydrazineCyclopentanonep-Toluenesulfonic acid1,2-Cyclopentenoindole92
p-TolylhydrazineIsopropyl methyl ketoneAcetic acid2,3,3,5-Tetramethyl-3H-indole95
o-Nitrophenylhydrazine2-MethylcyclohexanoneAcetic acid1-Methyl-8-nitro-1,2,3,4-tetrahydrocarbazole51

Table 2: Representative Yields for the Japp-Klingemann/Fischer Indole Synthesis Sequence

Arylamineβ-Keto CompoundFischer Cyclization ConditionsFinal Indole ProductOverall Yield (%)Reference
p-Toluidine1-Benzyl-3-(hydroxymethylidine)-piperidin-4-oneAcetic acid/HCl1-Benzyl-8-methyl-2,3-dihydro-1H-pyrido[3,2-b]indol-4(5H)-oneModerate to good[6]
Aniline2-Oxo-3-piperidinecarboxylic acidNot specified5-Acyltryptamines (after further steps)Not specified
4-Amino-2-chloro-3-iodobenzoic acidNot specifiedNot specified5-Carboxy-6-chloroindoleNot specified

Experimental Protocols

Fischer Indole Synthesis: Synthesis of 2,3,3,7-Tetramethyl-3H-indole

This protocol is adapted from the synthesis of similar 3H-indoles.[7]

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-tolylhydrazine hydrochloride (0.3 g, 1.89 mmol) and isopropyl methyl ketone (0.163 g, 1.89 mmol).

  • Add glacial acetic acid (3 g, 0.05 mol) to the flask.

Step 2: Reaction

  • Heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with a 1 M NaOH solution.

  • Dilute the mixture with water (100 mL) and extract with CDCl₃ (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Remove the solvent by rotary evaporation.

  • Purify the residue by column chromatography on silica gel to yield the final product.

Japp-Klingemann/Fischer Indole Synthesis: A Representative Protocol

This protocol is a generalized procedure based on literature descriptions.[6]

Part A: Japp-Klingemann Hydrazone Synthesis

  • Diazotization of Arylamine:

    • Dissolve the chosen arylamine (e.g., p-toluidine, 0.01 mol) in aqueous HCl.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a cold, saturated solution of sodium nitrite (0.01 mol) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 10-15 minutes in the cold.

  • Coupling Reaction:

    • In a separate flask, dissolve the β-keto-ester or β-keto-acid (0.01 mol) and sodium acetate (approx. 2 equivalents) in a mixture of methanol and water.

    • Cool this solution in an ice bath.

    • Slowly add the previously prepared diazonium salt solution to the β-dicarbonyl solution with vigorous stirring.

    • Allow the reaction to stir in the ice bath for 30-60 minutes.

    • The resulting hydrazone often precipitates from the solution.

  • Isolation of Hydrazone:

    • Collect the solid hydrazone by vacuum filtration.

    • Wash the solid with cold water and dry thoroughly. The crude hydrazone can often be used in the next step without further purification.

Part B: Fischer Indole Cyclization

  • Cyclization:

    • Place the dried hydrazone (from Part A) in a round-bottom flask.

    • Add a suitable acid catalyst. A mixture of glacial acetic acid and concentrated HCl (e.g., a 4:1 ratio) is often effective.[6]

    • Heat the mixture to reflux (typically 100-130 °C) for 30 minutes to 2 hours, monitoring by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into cold water with stirring.

    • Collect the precipitated crude indole by vacuum filtration.

    • Purify the product by column chromatography or recrystallization.

Reaction Mechanisms and Logical Relationships

The following diagrams illustrate the mechanistic pathways of the Fischer and Japp-Klingemann reactions.

Fischer_Indole_Synthesis cluster_start Starting Materials Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Intermediate Arylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone + H⁺ Enamine Ene-hydrazine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement + H⁺ Diimine Di-imine Intermediate Rearrangement->Diimine Rearomatization Aminal Cyclic Aminal Diimine->Aminal Cyclization Indole Indole Product Aminal->Indole - H⁺ Ammonia NH₃ Aminal->Ammonia

Caption: Mechanism of the Fischer Indole Synthesis.

Japp_Klingemann_Reaction cluster_start Starting Materials Aniline Arylamine Diazonium Aryl Diazonium Salt Aniline->Diazonium NaNO2 NaNO₂ / H⁺ NaNO2->Diazonium BetaKeto β-Keto-ester Enolate Enolate BetaKeto->Enolate - H⁺ Azo Azo Intermediate Diazonium->Azo Azo Coupling Enolate->Azo Tetrahedral Tetrahedral Intermediate Azo->Tetrahedral + H₂O (Hydrolysis) Hydrazone Arylhydrazone Tetrahedral->Hydrazone Acid R-COOH Tetrahedral->Acid Cleavage

Caption: Mechanism of the Japp-Klingemann Reaction.

Conclusion

Both the Fischer indole synthesis and the Japp-Klingemann reaction are powerful tools for the construction of the indole ring system. The Fischer synthesis offers a more direct, often one-pot, approach when a suitable arylhydrazine is available. Conversely, the Japp-Klingemann reaction provides a strategic advantage when the required arylhydrazone is not readily accessible, by allowing its synthesis from a corresponding arylamine and a β-dicarbonyl compound. The choice between these methods will ultimately depend on the availability of starting materials, the desired substitution pattern on the indole core, and the overall synthetic strategy. For drug development professionals, the robustness and scalability of the Fischer synthesis make it a workhorse, while the Japp-Klingemann reaction provides crucial flexibility in analogue synthesis by expanding the accessible chemical space of arylhydrazone precursors.

References

Comparative Analysis of Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate Cross-Reactivity: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide aims to provide a comprehensive comparison of the cross-reactivity profile of ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate against other relevant compounds. However, a thorough search of publicly available scientific literature and databases has revealed no specific cross-reactivity studies, binding profiles, or off-target effect analyses for this particular molecule.

The search for experimental data included queries for cross-reactivity, binding affinity, selectivity panels, and off-target interactions. Unfortunately, these searches did not yield any publications or datasets detailing the binding of this compound to a panel of receptors, enzymes, or ion channels.

While the search results did identify studies on structurally related indole derivatives, the differing functional groups and substitution patterns on the indole scaffold mean that their cross-reactivity profiles cannot be reliably extrapolated to this compound. For instance, studies on compounds with a trifluoromethyl group instead of a trifluoromethoxy group were found, but the electronic and steric differences between these two substituents can significantly alter the binding properties of a molecule.

At present, there is a lack of available experimental data to construct a comparative guide on the cross-reactivity of this compound. Researchers interested in the selectivity and potential off-target effects of this compound would need to conduct de novo screening and profiling studies.

Below, we provide a generalized workflow and a conceptual signaling pathway diagram that could be employed in such a study. These are intended as a methodological guide rather than a reflection of any existing data for the specified compound.

Proposed Experimental Workflow for Cross-Reactivity Profiling

To assess the cross-reactivity of a compound like this compound, a tiered screening approach is often employed. This typically begins with broad panel screening followed by more focused dose-response studies on any identified "hits."

experimental_workflow cluster_screening Phase 1: Primary Screening cluster_validation Phase 2: Hit Confirmation & Dose-Response cluster_mechanism Phase 3: Mechanism of Action Compound Ethyl 5-(trifluoromethoxy)-1H- indole-2-carboxylate Primary_Screen Broad Panel Screening (e.g., Eurofins SafetyScreen, CEREP panel) Compound->Primary_Screen Test Compound Primary_Data Initial Hit Identification (% Inhibition at a single concentration) Primary_Screen->Primary_Data Generates Dose_Response Dose-Response Assays (IC50/EC50 determination) Primary_Data->Dose_Response Identified Hits Confirmed_Hits Confirmed Off-Targets (Potency values) Dose_Response->Confirmed_Hits Functional_Assay Secondary Functional Assays (e.g., cell-based signaling, enzyme kinetics) Confirmed_Hits->Functional_Assay Inform Mechanism Understanding of Off-Target Interaction Functional_Assay->Mechanism signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Ethyl 5-(trifluoromethoxy)-1H- indole-2-carboxylate GPCR Hypothetical GPCR Target Compound->GPCR Binds to (Antagonist/Agonist) G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

Confirming the Structure of Indole Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function, guiding rational drug design, and establishing structure-activity relationships (SAR). The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] X-ray crystallography stands as the gold standard for providing unambiguous structural elucidation of indole derivatives, offering detailed insights into molecular geometry, conformation, and intermolecular interactions that govern their biological activity.[4]

This guide provides a comparative analysis of crystallographic data for several indole derivatives, details the experimental protocols for their structure determination, and contrasts the technique with other common analytical methods.

Comparison of Crystallographic Data for Indole Derivatives

The following table summarizes key crystallographic data for a selection of indole derivatives, showcasing the precision and detail achievable with X-ray crystallography. These data points are crucial for validating the synthesized compound's structure and for computational modeling studies.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
Compound 1 (An indole-arylpiperazine derivative)C₂₅H₂₉N₃O₄MonoclinicC2/c22.8410.4520.35109.94572.88[5]
Compound 2 (An indole-arylpiperazine derivative)C₂₇H₂₉N₃O₅TriclinicP-110.1312.3512.7963.81403.42[5]
Compound 3 (An indole-arylpiperazine derivative)C₂₄H₂₇N₃O₄OrthorhombicPccn18.2318.3013.2390.04410.18[5]
4-Cyanoindole C₉H₆N₂OrthorhombicP2₁2₁2₁------[6]
Indole-3-carbinol C₉H₉NOMonoclinicP2₁/c------[6]
D2AAK5 (A 6-fluoro-1H-indole derivative)C₂₂H₂₅ClFN₃O₂⁺ · Cl⁻TriclinicP-1-----1[7]

Note: Full crystallographic details (unit cell dimensions, etc.) for all compounds are available in the cited literature. "Z" represents the number of molecules in the unit cell.

Comparison with Other Analytical Techniques

While X-ray crystallography provides a definitive solid-state structure, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary data, particularly on the molecule's behavior in solution.

FeatureX-ray CrystallographyNMR Spectroscopy
State of Matter Solid (Crystal)Solution
Primary Information 3D atomic coordinates, bond lengths, bond angles, conformation, packingChemical environment, connectivity, through-space proximities (NOE), dynamics
Strengths Unambiguous, high-resolution structures.[8]Provides information on dynamics and conformation in a more biologically relevant state.[9][10]
Limitations Requires high-quality single crystals, which can be difficult to grow.[4] Provides a static picture of the molecule.Structure is an average of conformations in solution. Size limitations for larger molecules.[8][9]
Hydrogen Atoms Difficult to locate precisely due to low electron density.[9]Directly observable.

Experimental Protocols

The determination of a crystal structure for an indole derivative via single-crystal X-ray diffraction follows a meticulous workflow.

Crystal Growth

Obtaining a high-quality single crystal is the most critical and often the most challenging step.[4] The crystal should ideally be 0.1-0.3 mm in size, transparent, and free of defects.[4] Common methods include:

  • Slow Evaporation: A near-saturated solution of the indole derivative is prepared in a suitable solvent. The container is loosely covered, allowing the solvent to evaporate slowly over several days or weeks, leading to crystal formation.[4]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4]

  • Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble anti-solvent is carefully layered on top. Crystals form at the interface where the two solvents slowly mix.[4]

For example, suitable crystals of some indole-arylpiperazine derivatives were obtained by the slow evaporation of a mixture of dichloromethane and n-hexane.[5]

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.

  • Mounting and Cooling: The crystal is typically mounted on a loop or glass fiber and flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize radiation damage during data collection.[4]

  • Diffraction: The crystal is rotated while being irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of spots.

  • Data Recording: The intensities and positions of these diffracted spots are recorded by a detector, such as a CCD or CMOS detector.[4] A complete dataset is collected by rotating the crystal through a wide angular range.

Structure Solution and Refinement
  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Model Building: An initial molecular model is built to fit the electron density map.

  • Refinement: The atomic positions and other parameters (like thermal motion) are refined using least-squares methods to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is assessed using metrics like the R-factor.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships. Below are Graphviz visualizations of the experimental workflow for X-ray crystallography and a representative signaling pathway where indole derivatives play a crucial role.

Experimental Workflow for X-ray Crystallography

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_final Final Output synthesis Synthesis of Indole Derivative purification Purification synthesis->purification crystal_growth Crystal Growth (Slow Evaporation, Vapor Diffusion) purification->crystal_growth mounting Crystal Mounting & Cryo-cooling crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction data_recording Data Recording (Detector) diffraction->data_recording processing Data Processing (Integration & Scaling) data_recording->processing solution Structure Solution (Phase Problem) processing->solution processing->solution refinement Model Building & Refinement solution->refinement solution->refinement final_structure Final 3D Structure (CIF File) refinement->final_structure refinement->final_structure validation Validation & Deposition (e.g., CCDC) final_structure->validation G cluster_membrane Cell Membrane receptor 5-HT Receptor (GPCR) g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates ligand Indole Derivative (e.g., Serotonin Agonist) ligand->receptor Binds second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates response Cellular Response (e.g., Neuron Firing) second_messenger->response Triggers

References

Comparative Biological Evaluation of Novel Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the burgeoning therapeutic potential of novel indole-2-carboxylic acid derivatives. This document provides a comparative analysis of their performance as anti-HIV, anticancer, and anti-inflammatory agents, supported by experimental data and detailed methodologies.

Novel indole-2-carboxylic acid derivatives are emerging as a versatile scaffold in medicinal chemistry, demonstrating significant potential across various therapeutic areas. This guide synthesizes recent findings on the biological activities of these compounds, offering a comparative overview of their efficacy as HIV-1 integrase inhibitors, anticancer agents targeting liver cancer, and modulators of inflammatory responses. Detailed experimental protocols and visual representations of signaling pathways are provided to facilitate further research and development in this promising field.

Anti-HIV-1 Integrase Activity

A series of novel indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. These compounds function as integrase strand transfer inhibitors (INSTIs), effectively blocking the integration of the viral genome into the host cell's DNA.

Performance Comparison

The inhibitory activities of two lead compounds, 17a and 20a , were evaluated against HIV-1 integrase and compared with the clinically approved INSTI, Raltegravir.

CompoundTargetIC50 (µM)Reference DrugReference Drug IC50 (nM)
17a HIV-1 Integrase3.11[1]Raltegravir2-7[2][3]
20a HIV-1 Integrase0.13[4]Raltegravir2-7[2][3]

Table 1: Comparative inhibitory activity of indole-2-carboxylic acid derivatives against HIV-1 integrase.

Compound 20a demonstrates significantly higher potency than 17a and exhibits activity in the sub-micromolar range, approaching the potency of the established drug Raltegravir.

Mechanism of Action: HIV-1 Integrase Inhibition

The anti-HIV-1 activity of these indole-2-carboxylic acid derivatives stems from their ability to chelate Mg2+ ions within the active site of the integrase enzyme. This interaction is critical for inhibiting the strand transfer step of viral DNA integration. The binding mode analysis of compound 17a revealed that the introduction of a C6 halogenated benzene ring allows for effective binding with the viral DNA through π–π stacking interactions.[1]

HIV_Integrase_Inhibition cluster_host_cell Host Cell cluster_inhibitor Viral DNA Viral DNA Integrase Integrase Viral DNA->Integrase binds Host DNA Host DNA Integrase->Host DNA Strand Transfer Integrated Provirus Integrated Provirus Host DNA->Integrated Provirus Integration Indole-2-carboxylic acid derivative Indole-2-carboxylic acid derivative Indole-2-carboxylic acid derivative->Integrase Inhibits

HIV-1 Integrase Inhibition Pathway
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

The inhibitory activity of the compounds against HIV-1 integrase strand transfer can be determined using a non-radioactive ELISA-based assay.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor substrate (DS) DNA (biotin-labeled)

  • Target substrate (TS) DNA (FITC-labeled)

  • Streptavidin-coated 96-well plates

  • Assay buffer

  • Wash buffer

  • Anti-FITC-HRP conjugate

  • TMB substrate

  • Stop solution

Procedure:

  • Coat streptavidin-coated 96-well plates with biotin-labeled DS DNA.

  • Wash the plates to remove unbound DS DNA.

  • Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the DS DNA.

  • Add the test compounds (indole-2-carboxylic acid derivatives) at various concentrations.

  • Initiate the strand transfer reaction by adding FITC-labeled TS DNA.

  • Incubate to allow for the integration of the DS DNA into the TS DNA.

  • Wash the plates to remove unreacted components.

  • Add anti-FITC-HRP conjugate to detect the integrated TS DNA.

  • Wash the plates and add TMB substrate.

  • Stop the reaction with a suitable stop solution and measure the absorbance at 450 nm.

  • Calculate the IC50 values based on the dose-response curve.

Anticancer Activity

A novel 1H-indole-2-carboxylic acid derivative, C11 , has been identified as a potent inhibitor of liver cancer cell growth. This compound targets the 14-3-3η protein, a key regulator of cell cycle progression and apoptosis.[2]

Performance Comparison

The in vitro cytotoxic activity of compound C11 was evaluated against a panel of human liver cancer cell lines and compared to the standard chemotherapeutic drug, Cisplatin.

CompoundCell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
C11 Bel-7402Data not availableCisplatin~10-30 (varies with cell line and exposure time)[5][6][7][8][9]
C11 SMMC-7721Data not availableCisplatin~10-30 (varies with cell line and exposure time)[5][6][7][8][9]
C11 SNU-387Data not availableCisplatin~10-30 (varies with cell line and exposure time)[5][6][7][8][9]
C11 Hep G2Data not availableCisplatin~10-30 (varies with cell line and exposure time)[5][6][7][8][9]
C11 Hep 3BData not availableCisplatin~10-30 (varies with cell line and exposure time)[5][6][7][8][9]
C11 Bel-7402/5-Fu (chemoresistant)Data not availableCisplatin>30 (typically)

Table 2: Cytotoxic activity of C11 against human liver cancer cell lines. While specific IC50 values for C11 were not found in the provided search results, the source indicates it has the "best inhibitory activities" against these cell lines.[2]

Mechanism of Action: Anticancer Activity

Compound C11 exerts its anticancer effects by targeting the 14-3-3η protein. This interaction disrupts downstream signaling pathways, leading to G1-S phase cell cycle arrest and apoptosis in liver cancer cells.[2]

Anticancer_Pathway C11 C11 14-3-3η 14-3-3η C11->14-3-3η Inhibits Cell Cycle Progression Cell Cycle Progression 14-3-3η->Cell Cycle Progression Promotes G1-S Phase Arrest G1-S Phase Arrest Cell Cycle Progression->G1-S Phase Arrest leads to Apoptosis Apoptosis G1-S Phase Arrest->Apoptosis

Anticancer Mechanism of C11
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effect of the compounds on cancer cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., Bel-7402, SMMC-7721)

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (C11 ) and a reference drug (Cisplatin) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Anti-inflammatory Activity

A series of indole-2-carboxamide derivatives have shown promising anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Performance Comparison

The anti-inflammatory activities of compounds 14f and 14g were assessed by their ability to inhibit the release of TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages.

CompoundTargetIC50 (µM)Reference Drug
14f TNF-α releaseData not availableDexamethasone
14g TNF-α releaseData not availableDexamethasone
14f IL-6 releaseData not availableDexamethasone
14g IL-6 releaseData not availableDexamethasone

Table 3: Anti-inflammatory activity of indole-2-carboxamide derivatives. While specific IC50 values for 14f and 14g were not found, the source indicates they are the "most promising compounds" for inhibiting LPS-induced TNF-α and IL-6 expression.

Mechanism of Action: Anti-inflammatory Effects

The anti-inflammatory effects of these indole-2-carboxamide derivatives are mediated through the inhibition of key signaling pathways involved in the inflammatory response, such as the MAPK and NF-κB pathways. By inhibiting these pathways, the compounds reduce the expression and release of pro-inflammatory cytokines like TNF-α and IL-6.[3][8]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK Pathway MAPK Pathway TLR4->MAPK Pathway NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) Induces NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) Induces Indole-2-carboxamide Indole-2-carboxamide Indole-2-carboxamide->MAPK Pathway Inhibits Indole-2-carboxamide->NF-κB Pathway Inhibits

Anti-inflammatory Signaling Pathway
Experimental Protocol: LPS-Induced Cytokine Release in RAW 264.7 Macrophages

The anti-inflammatory activity of the compounds can be assessed by measuring their effect on cytokine production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (indole-2-carboxamide derivatives)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response.

  • Collect the cell culture supernatants.

  • Quantify the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition compared to LPS-stimulated cells without compound treatment and determine the IC50 values.

References

A Comparative Analysis of Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate Against Established EGFR and CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative framework for evaluating Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate as a potential inhibitor of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). As of the date of this publication, publically available experimental data on the inhibitory activity of this compound is limited. The data presented for this compound is hypothetical and is intended for illustrative purposes to guide potential research and evaluation. It is benchmarked against structurally related indole-2-carboxamides that have been reported as dual EGFR/CDK2 inhibitors.

Introduction

The search for novel small molecule inhibitors of key oncogenic proteins remains a cornerstone of modern cancer therapy. Epidermal Growth factor receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) are two such validated targets. EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival, and its aberrant activation is a hallmark of several cancers.[1][2] CDK2, a key regulator of the cell cycle, is essential for the G1/S phase transition, and its dysregulation is common in many human tumors.[3][4]

This guide compares this compound with well-established EGFR and CDK2 inhibitors. While direct experimental data for this specific compound is not available, research on structurally similar 5-substituted-indole-2-carboxamides has revealed dual inhibitory potential against both EGFR and CDK2, suggesting that this chemical scaffold is a promising starting point for the development of new anti-cancer agents.[5][6]

Quantitative Comparison of Inhibitory Activity

The following tables summarize the inhibitory potency (IC50) of this compound (hypothetical data) against known EGFR and CDK2 inhibitors. Lower IC50 values indicate greater potency.

Table 1: Comparison of EGFR Inhibitory Activity

CompoundTypeIC50 (nM)
This compound Small Molecule (Hypothetical) 95
ErlotinibSmall Molecule (TKI)80
GefitinibSmall Molecule (TKI)27-79
OsimertinibSmall Molecule (TKI)12-15
CetuximabMonoclonal AntibodyNot Applicable (EC50)

Data for known inhibitors is sourced from publicly available literature and databases. TKI: Tyrosine Kinase Inhibitor.

Table 2: Comparison of CDK2 Inhibitory Activity

CompoundTypeIC50 (nM)
This compound Small Molecule (Hypothetical) 40
RoscovitineSmall Molecule45
DinaciclibSmall Molecule1
MilciclibSmall Molecule45
Palbociclib (CDK4/6 inhibitor for reference)Small Molecule>10,000 (for CDK2)

Data for known inhibitors is sourced from publicly available literature and databases.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the process of evaluation, the following diagrams illustrate the relevant biological pathways and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds Inhibitor EGFR Inhibitor (e.g., Ethyl 5-(trifluoromethoxy) -1H-indole-2-carboxylate) Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes

Caption: EGFR Signaling Pathway and Point of Inhibition.

CDK2_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 pRb_E2F pRb-E2F (Inactive) CyclinD_CDK46->pRb_E2F Phosphorylates E2F E2F (Active) pRb_E2F->E2F Releases DNA_Replication DNA Replication CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->DNA_Replication Promotes E2F->CyclinE_CDK2 Activates Transcription Inhibitor CDK2 Inhibitor (e.g., Ethyl 5-(trifluoromethoxy) -1H-indole-2-carboxylate) Inhibitor->CyclinE_CDK2 Inhibits

Caption: CDK2 Role in G1/S Cell Cycle Transition.

Experimental_Workflow cluster_screening Initial Screening cluster_validation Cellular Validation cluster_selectivity Selectivity & MOA Biochemical_Assay Biochemical Kinase Assay (EGFR/CDK2) Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell_Proliferation Cell-Based Proliferation Assay (e.g., MTT, SRB) Determine_IC50->Cell_Proliferation Lead Compound Western_Blot Western Blot Analysis (Phospho-protein levels) Cell_Proliferation->Western_Blot Kinase_Panel Kinase Selectivity Profiling Western_Blot->Kinase_Panel Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Kinase_Panel->Cell_Cycle_Analysis Mechanism of Action

Caption: General Workflow for Kinase Inhibitor Evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to validate the inhibitory potential of this compound.

1. EGFR Kinase Assay (Biochemical)

  • Objective: To determine the in vitro inhibitory activity of the test compound against the EGFR tyrosine kinase.

  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR enzyme. The level of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

  • Procedure:

    • Recombinant human EGFR kinase is incubated in a kinase buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).

    • The test compound, this compound, is added at various concentrations. A known EGFR inhibitor (e.g., Erlotinib) is used as a positive control, and DMSO is used as a negative control.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is measured. This can be done using methods like ADP-Glo™ Kinase Assay, which measures ADP formation as an indicator of kinase activity.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

2. CDK2/Cyclin E Kinase Assay (Biochemical)

  • Objective: To determine the in vitro inhibitory activity of the test compound against the CDK2/Cyclin E complex.

  • Principle: Similar to the EGFR assay, this measures the inhibition of substrate phosphorylation by the CDK2/Cyclin E complex.

  • Procedure:

    • Recombinant human CDK2/Cyclin E complex is incubated in a kinase buffer with ATP and a specific substrate (e.g., Histone H1).

    • The test compound is added at a range of concentrations. Roscovitine or Dinaciclib can serve as positive controls.

    • The kinase reaction is initiated by the addition of ATP and incubated for a set time at a controlled temperature.

    • The amount of phosphorylated substrate is quantified. This is often done by measuring the incorporation of radiolabeled ATP (³²P-ATP) into the substrate or by using phosphorylation-specific antibodies in an ELISA format.

    • IC50 values are determined from the dose-response curves.

3. Cell-Based Proliferation Assay (e.g., MTT Assay)

  • Objective: To assess the effect of the test compound on the proliferation of cancer cell lines that are dependent on EGFR or CDK2 signaling.

  • Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

  • Procedure:

    • Cancer cells (e.g., A549 for EGFR, MCF-7 for CDK2) are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with serial dilutions of this compound for a period of 48-72 hours.

    • After the incubation period, the MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.

Conclusion

While further experimental validation is essential, the structural similarity of this compound to known dual EGFR/CDK2 inhibitors suggests its potential as a valuable research compound.[5][6] The provided framework outlines the necessary quantitative comparisons and experimental protocols to rigorously evaluate its efficacy and mechanism of action. Researchers are encouraged to use this guide to design and execute studies that will elucidate the true therapeutic potential of this and similar molecules in the context of cancer drug discovery.

References

Safety Operating Guide

Proper Disposal of Ethyl 5-(Trifluoromethoxy)-1H-indole-2-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel are advised to adhere to stringent safety and disposal protocols when handling ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate. Due to its chemical nature as a halogenated indole derivative, this compound requires management as hazardous waste to ensure personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is critical to implement the following safety measures to minimize exposure risks.

Personal Protective Equipment (PPE): A comprehensive understanding and use of appropriate PPE are the first line of defense against chemical exposure.

Protective MeasureSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1]
Body Protection A laboratory coat and long-sleeved clothing are mandatory.[1]
Respiratory Protection All handling should occur in a well-ventilated area or under a chemical fume hood.[1]
Step-by-Step Disposal Protocol

The disposal of this compound waste must follow a systematic process of segregation, containment, labeling, and transfer.

  • Waste Segregation: Proper segregation is the most critical step in the disposal process. This compound is classified as a halogenated organic waste due to the presence of fluorine.[3]

    • Solid Waste: Collect un-reusable solid this compound and any contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container for halogenated organics.[1][3]

    • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container for halogenated solvents.[1][2] Crucially, do not mix halogenated and non-halogenated solvent waste streams , as this can increase disposal costs and complexity.[2]

    • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[1]

  • Containment and Labeling:

    • All waste containers must be in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[4]

    • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4] The label should also identify the contents as "Halogenated Organic Waste".[3]

    • Keep containers closed when not actively adding waste.[2]

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

    • Ensure that the storage area is cool, dry, and well-ventilated, and that the containers are stored in secondary containment to prevent spills.[2]

  • Waste Transfer and Disposal:

    • Do not dispose of this compound down the drain or in regular trash.[1]

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1]

    • In the absence of specific degradation or neutralization protocols, attempting to treat the chemical waste in the laboratory is not recommended. Such actions can be hazardous and produce byproducts of unknown toxicity.[1] The most compliant and safest approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.[1] Halogenated organic wastes are typically disposed of via controlled incineration at a regulated facility.[3][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound start Start: Have Waste This compound assess_waste Assess Waste Type start->assess_waste segregate Segregate as Halogenated Organic Waste assess_waste->segregate Is it solid or liquid? solid_waste Solid Waste Container (Halogenated) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Halogenated) segregate->liquid_waste Liquid label_container Label Container Clearly: 'Hazardous Waste' 'Halogenated Organic Waste' Full Chemical Name solid_waste->label_container liquid_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety, operational, and disposal information for this compound, a compound with significant potential in research and development. Adherence to these protocols is critical for ensuring personal safety and maintaining the integrity of experimental work.

Compound Identification and Hazard Summary

Hazard ClassificationDescription
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1][3]
Respiratory Irritation May cause respiratory irritation.[1]
Skin Sensitization May cause an allergic skin reaction.
Acute Oral Toxicity While not specified for this exact compound, some indole derivatives can be harmful if swallowed.[4]

Operational Plan: From Receipt to Disposal

A systematic approach is crucial for minimizing exposure and preventing contamination. The following step-by-step guidance outlines the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. The minimum required PPE includes:

  • Body Protection: A standard laboratory coat should be worn at all times.[4] For procedures with a higher risk of splashes or spills, a chemically resistant apron is recommended.

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles and splashes.[5] In situations with a significant splash hazard, a face shield should be worn in addition to safety goggles.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[4] It is advisable to double-glove if handling larger quantities or for prolonged periods. Gloves should be inspected before use and disposed of properly after handling the material.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges should be used.[5]

Experimental Protocol for Safe Handling

a. Preparation and Weighing:

  • Before beginning work, thoroughly review this safety guide and any available safety information for similar compounds.

  • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

  • Handle the solid material carefully to minimize the creation of dust.[5]

  • When weighing the compound, use a balance inside a fume hood or in a contained space with local exhaust ventilation to control dust.

b. Dissolving and Solution Handling:

  • When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Be aware that the trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the molecule.[6]

c. Storage:

  • Store the compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

Proper disposal of fluorinated organic compounds is essential to protect the environment.[7] All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and compatible containers. Do not mix with other waste streams.[7]

  • Disposal Method: The recommended disposal methods for fluorinated organic compounds are incineration or disposal in a hazardous waste landfill.[8] These methods should be carried out by a licensed waste disposal company in accordance with all local, state, and federal regulations.[8]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The empty containers should then be disposed of according to institutional guidelines.

Workflow and Logical Relationships

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Review SDS Review Safety Documentation Don PPE Don Appropriate PPE Review SDS->Don PPE Prepare Workspace Prepare Well-Ventilated Workspace (Fume Hood) Don PPE->Prepare Workspace Weigh Compound Weigh Compound Carefully to Avoid Dust Prepare Workspace->Weigh Compound Prepare Solution Prepare Solution by Adding Solid to Solvent Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Store Store in a Tightly Sealed Container in a Cool, Dry, Well-Ventilated Area Conduct Experiment->Store If not all material is used Segregate Waste Segregate Contaminated Waste Conduct Experiment->Segregate Waste Dispose Dispose of as Hazardous Waste via Licensed Contractor Segregate Waste->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

This comprehensive guide, based on the known hazards of indole derivatives and trifluoromethoxy compounds, provides a robust framework for the safe handling of this compound. By adhering to these procedures, researchers can mitigate risks and foster a culture of safety in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.